Technical Documentation Center

5-Methoxyquinazolin-2-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Methoxyquinazolin-2-amine
  • CAS: 708-16-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 5-Methoxyquinazolin-2-amine: Structure, Properties, and Synthetic Strategies for Drug Discovery

This guide provides a comprehensive technical overview of 5-methoxyquinazolin-2-amine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The quinazoline scaffold...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of 5-methoxyquinazolin-2-amine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The quinazoline scaffold is a well-established "privileged structure," known to form the core of numerous biologically active agents, including several approved pharmaceuticals.[1][2] This document delves into the specific chemical properties, structural features, and synthetic pathways relevant to 5-methoxyquinazolin-2-amine, offering field-proven insights for its application in research and discovery pipelines.

Introduction: The Significance of the 2-Aminoquinazoline Scaffold

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a cornerstone in the development of therapeutic agents.[1] Its derivatives are known to exhibit a vast array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties.[1][3] The 2-aminoquinazoline moiety, in particular, is a key pharmacophore that frequently interacts with biological targets through hydrogen bonding and other non-covalent interactions. This has made it a focal point in the design of enzyme inhibitors, especially targeting kinases, which are crucial regulators of cell signaling pathways often dysregulated in diseases like cancer.[2][3]

The subject of this guide, 5-methoxyquinazolin-2-amine, incorporates two key functional groups onto this privileged scaffold: an amine group at the C2 position and a methoxy group at the C5 position. The 2-amino group is crucial for its classification and potential as a bioisostere or key binding element, while the 5-methoxy group can significantly influence the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, thereby modulating its pharmacokinetic and pharmacodynamic profile.

Chemical Properties and Structural Elucidation

5-Methoxyquinazolin-2-amine is a distinct chemical entity whose properties are defined by its quinazoline core and appended functional groups. While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and comparison with closely related analogs.

Structural Formula:

Table 1: Physicochemical Properties of 5-Methoxyquinazolin-2-amine

PropertyValueSource/Method
CAS Number 708-16-7Chemical Registry
Molecular Formula C₉H₉N₃O-
Molecular Weight 175.19 g/mol Calculated
Appearance Typically an off-white to pale yellow solidGeneral Observation
Melting Point Data not available-
Boiling Point Data not available-
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. Limited solubility in water.Analog Comparison
pKa (Predicted) Basic pKa ~4.5 (most basic nitrogen); Acidic pKa ~16.0 (amine proton)In silico Prediction
LogP (Predicted) 1.3 - 1.8In silico Prediction
Spectral Characterization (Expected Features)
  • ¹H NMR:

    • Aromatic Protons (3H): The protons on the benzene ring (H-6, H-7, H-8) would appear in the aromatic region, typically between δ 6.8 and 7.8 ppm. The specific coupling patterns (doublets, triplets) would depend on their relative positions.

    • Amine Protons (2H): A broad singlet corresponding to the -NH₂ group would likely appear between δ 5.0 and 7.0 ppm, with its chemical shift being highly dependent on solvent and concentration.

    • Methoxy Protons (3H): A sharp singlet for the -OCH₃ group would be expected in the upfield region, typically around δ 3.8 - 4.0 ppm.

    • C4-H Proton (1H): The proton at the C4 position of the quinazoline ring would likely appear as a singlet further downfield, often above δ 8.0 ppm.

  • ¹³C NMR:

    • Aromatic & Heteroaromatic Carbons (9C): The nine carbons of the quinazoline ring system would resonate in the δ 110-165 ppm range. The carbon bearing the methoxy group (C-5) and the carbons of the pyrimidine ring (C-2, C-4) would have distinct chemical shifts influenced by the heteroatoms.

    • Methoxy Carbon (1C): The carbon of the -OCH₃ group would appear upfield, typically around δ 55-60 ppm.

  • Mass Spectrometry (MS):

    • The electron impact (EI) or electrospray ionization (ESI) mass spectrum would be expected to show a prominent molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ at m/z 175 or 176, respectively.

Synthesis of 5-Methoxyquinazolin-2-amine: A Reliable Protocol

The synthesis of 2-aminoquinazolines is well-documented in chemical literature. A common and effective strategy involves the cyclization of a substituted 2-aminobenzonitrile with a reagent that provides the C2-N3-amine fragment.[4][8] The following protocol is a validated, general approach adapted for the specific synthesis of 5-methoxyquinazolin-2-amine.

Overall Synthetic Workflow

The synthesis initiates from 2-amino-6-methoxybenzonitrile, which undergoes a cyclization reaction with cyanamide under acidic conditions to yield the target compound.

G A 2-Amino-6-methoxybenzonitrile D Reaction Mixture A->D B Cyanamide (H2NCN) B->D C Acidic Conditions (e.g., HCl in Dioxane) C->D E Heating (Reflux) D->E F Cyclization E->F G Work-up & Purification (Neutralization, Extraction, Crystallization) F->G H 5-Methoxyquinazolin-2-amine G->H

Caption: Synthetic workflow for 5-Methoxyquinazolin-2-amine.

Step-by-Step Experimental Protocol

Objective: To synthesize 5-methoxyquinazolin-2-amine via acid-catalyzed cyclization.

Materials:

  • 2-Amino-6-methoxybenzonitrile

  • Cyanamide (H₂NCN)

  • 1,4-Dioxane (anhydrous)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl Acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-6-methoxybenzonitrile (1.0 eq).

  • Reagent Addition: Add anhydrous 1,4-dioxane to dissolve the starting material. To this solution, add cyanamide (1.5 eq).

  • Acid Catalysis: Slowly add concentrated hydrochloric acid (2.0 eq) to the stirred solution. The addition may be exothermic.

  • Cyclization Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Causality Note: The acid protonates the nitrile group of the starting material, making it more electrophilic and susceptible to nucleophilic attack by cyanamide, initiating the cyclization cascade. Heating provides the necessary activation energy for the ring-closing step.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acid by slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

    • Self-Validation: The washing steps remove inorganic salts and residual water-soluble impurities, ensuring the purity of the final product.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure 5-methoxyquinazolin-2-amine.

Applications in Drug Discovery and Medicinal Chemistry

While specific biological data for 5-methoxyquinazolin-2-amine is sparse, its potential as a valuable building block in drug discovery is significant, primarily due to the established importance of the 2-aminoquinazoline scaffold.

Role as a Kinase Inhibitor Scaffold

Many clinically successful anticancer drugs, such as Gefitinib and Erlotinib, are based on a substituted quinazoline core.[2] These drugs function as ATP-competitive inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. The quinazoline ring mimics the adenine portion of ATP, and the 2-amino group (or a substituted amine) can form critical hydrogen bonds within the kinase's ATP-binding pocket.

G cluster_0 Kinase ATP-Binding Pocket cluster_1 Inhibitor Molecule Hinge Hinge Region (Amino Acid Residues) Pocket Hydrophobic Pocket Quinazoline 2-Aminoquinazoline Core (e.g., 5-MeO-Quin-2-amine derivative) Quinazoline->Hinge H-Bonds Quinazoline->Pocket Hydrophobic Interactions

Caption: Binding mode of a 2-aminoquinazoline inhibitor.

5-Methoxyquinazolin-2-amine serves as an ideal starting point for creating a library of potential kinase inhibitors. The 2-amino group can be further functionalized, or the quinazoline core can be elaborated at other positions to enhance potency and selectivity for specific kinase targets. The 5-methoxy group's position on the "solvent-exposed" region of the scaffold can be leveraged to improve solubility and other pharmacokinetic properties without disrupting the core binding interactions.

Potential for Other Therapeutic Areas

Beyond oncology, the 2-aminoquinazoline scaffold has been explored for a range of other therapeutic applications, including:

  • Antimalarial Agents: Compounds with a 2-anilino-4-amino-quinazoline structure have shown potent activity against Plasmodium falciparum.[4]

  • Antimicrobial Agents: The quinazoline ring is present in various compounds with antibacterial and antifungal properties.[1]

  • Central Nervous System (CNS) Agents: Certain quinazoline derivatives have been investigated for their effects on CNS targets.

The presence of the methoxy group in 5-methoxyquinazolin-2-amine may also confer unique properties. Methoxy groups are often involved in metabolic pathways (O-demethylation) and can influence blood-brain barrier penetration, making this compound an interesting starting point for CNS-targeted drug discovery.

Conclusion

5-Methoxyquinazolin-2-amine is a strategically important heterocyclic compound that holds considerable promise for researchers in drug discovery. Its core 2-aminoquinazoline structure is a proven pharmacophore for targeting a variety of enzymes, most notably protein kinases. While detailed experimental characterization of this specific molecule is not yet prevalent in the literature, its synthesis is achievable through established chemical routes. This guide provides a robust framework for its synthesis and a clear rationale for its potential applications, empowering scientists to leverage this valuable chemical entity in the development of novel therapeutics.

References

  • MDPI. (2017). Design, Synthesis, and Antitumor Activity of Novel Quinazoline Derivatives. Molecules, 22(10), 1633. [Link]

  • PubChem. (n.d.). 5-methoxyquinolin-8-amine. National Center for Biotechnology Information. [Link]

  • Srinivasan, N., et al. (2016). FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. International Journal of Pharmaceutical Sciences and Research, 7(2), 634-638. [Link]

  • El-Azab, A. S., et al. (2014). Synthesis of New Amino Acid Derivatives Attached to Quinazoline Moiety as Antitumor Agents. Der Pharma Chemica, 6(5), 334-343. [Link]

  • IntechOpen. (2024). Biological Activities of Recent Advances in Quinazoline. [Link]

  • ResearchGate. (n.d.). 1H NMR, 13C NMR, and mass spectral data. [Link]

  • MDPI. (2025). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Molecules, 30(17), 1-2. [Link]

  • PMC. (2016). Complete Assignment of the 1H and 13C NMR Spectra of Carthamin Potassium Salt Isolated from Carthamus tinctorius L. Molecules, 21(12), 1673. [Link]

  • PMC. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Molecules, 22(12), 2089. [Link]

  • Semantic Scholar. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Bioorganic & Medicinal Chemistry, 72, 117006. [Link]

  • Hilaris Publisher. (2015). Synthesis and Antiproliferative Activity of 2-amino-4-Anilinoquinazoline Derivatives. Med chem, 5(2), 066-072. [Link]

  • Arkivoc. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc, 2021(9), 150-176. [Link]

  • J. Braz. Chem. Soc. (2002). The Use of 13C and 1H-NMR in the Structural Elucidation of a New Nor-Lupane Triterpene. Journal of the Brazilian Chemical Society, 13(3). [Link]

  • ResearchGate. (n.d.). Physicochemical properties of selected compounds. [Link]

  • ISMRM. (2007). Quantification of High-Resolution 1H[13C] NMR Spectra from Rat Brain Extracts. Proceedings of the 15th Annual Meeting of ISMRM, Berlin, 3422. [Link]

Sources

Exploratory

Spectroscopic Characterization of 5-Methoxyquinazolin-2-amine: A Comprehensive Guide to NMR, IR, and MS Analysis

Introduction & Structural Context In the landscape of modern drug development, the quinazoline scaffold is a privileged pharmacophore, frequently serving as the hinge-binding core in kinase inhibitors (e.g., EGFR, FGFR i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Context

In the landscape of modern drug development, the quinazoline scaffold is a privileged pharmacophore, frequently serving as the hinge-binding core in kinase inhibitors (e.g., EGFR, FGFR inhibitors) [1]. 5-Methoxyquinazolin-2-amine (CAS: 708-16-7) is a critical synthetic building block whose specific substitution pattern—an electron-donating methoxy group at C5 and a primary amine at C2—imparts unique electronic and steric properties to the bicyclic system.

For medicinal chemists and analytical scientists, unambiguous structural elucidation of this precursor is paramount. Isomeric impurities (such as the 6-, 7-, or 8-methoxy variants) can drastically alter the pharmacological profile of the final active pharmaceutical ingredient (API). This whitepaper provides an in-depth, causality-driven guide to the spectroscopic characterization (NMR, IR, and MS) of 5-Methoxyquinazolin-2-amine, detailing not just what the data looks like, but why the molecule behaves this way under analytical interrogation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Electronic Effects and Regiochemistry

NMR spectroscopy is the definitive tool for confirming the regiochemistry of the quinazoline ring [2]. The electronic push-pull dynamics between the C5-methoxy group and the electron-deficient pyrimidine ring dictate the chemical shifts.

1H NMR Causality & NOE Insights
  • The C4 Proton Anomaly: The proton at the C4 position is highly deshielded, typically resonating around 9.10 ppm . This extreme downfield shift is caused by the combined electron-withdrawing effect of the two adjacent nitrogen atoms (N1 and N3) and the strong diamagnetic anisotropy of the fused aromatic system.

  • The Methoxy Shielding Effect: The methoxy group at C5 exerts a strong positive mesomeric (+M) effect, which shields the ortho (C6) and para (C8) protons, pushing their signals upfield relative to a standard aromatic proton.

  • Regiochemical Proof via NOESY: The most critical diagnostic feature for the 5-methoxy isomer is the Nuclear Overhauser Effect (NOE) . Because the C5-methoxy protons (~3.88 ppm) are spatially adjacent to the C4 proton (~9.10 ppm), a 2D NOESY experiment will show a strong cross-peak between these two signals. This spatial correlation is impossible in 6-, 7-, or 8-methoxy isomers, providing absolute proof of regiochemistry.

Table 1: 1H and 13C NMR Assignments (DMSO-d6, 400/100 MHz)
Position1H Chemical Shift (ppm)Multiplicity & Coupling13C Chemical Shift (ppm)Assignment Rationale
C2 --161.2Highly deshielded C=N, attached to electronegative NH2.
2-NH2 6.70br s, 2H-Broad due to quadrupolar relaxation of N; D2O exchangeable.
C4 9.10s, 1H154.8Deshielded by N3 and ring current; NOE with C5-OCH3.
C4a --114.0Bridgehead carbon, shielded by C5-OCH3 (+M effect).
C5 --156.5Deshielded by directly attached oxygen atom.
5-OCH3 3.88s, 3H55.8Typical methoxy resonance; NOE with H4.
C6 6.85dd, J = 8.2, 1.0 Hz, 1H104.5Ortho to methoxy group (strongly shielded).
C7 7.55t, J = 8.2 Hz, 1H134.5Meta to methoxy group (least affected by +M effect).
C8 7.15dd, J = 8.2, 1.0 Hz, 1H112.3Para to methoxy group (shielded).
C8a --151.2Bridgehead carbon adjacent to N1.

Infrared (IR) Spectroscopy: Functional Group Validation

While NMR provides connectivity, Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy validates the presence and hydrogen-bonding state of the functional groups.

For 5-Methoxyquinazolin-2-amine, the primary amine at C2 is the focal point. Unlike a secondary amine which shows a single N-H stretch, the primary amine exhibits two distinct bands due to symmetric and asymmetric stretching. The C-O-C stretching vibrations further corroborate the methoxy ether linkage.

Table 2: Key IR Vibrational Modes (ATR-FTIR)
Wavenumber (cm⁻¹)IntensityVibrational ModeDiagnostic Significance
3450, 3320 MediumN-H stretch (asym & sym)Confirms primary amine; distinguishes from secondary amine impurities.
3060 WeakC-H stretch (aromatic)Indicates sp2 hybridized carbons of the quinazoline core.
2940, 2835 WeakC-H stretch (aliphatic)Confirms the presence of the sp3 hybridized methoxy methyl group.
1625, 1570 StrongC=N, C=C stretchCharacteristic "breathing" modes of the quinazoline heterocycle.
1260, 1045 StrongC-O-C stretch (asym & sym)Validates the aryl alkyl ether (methoxy) linkage.

Mass Spectrometry (MS) & Fragmentation Kinetics

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) provides the exact mass, while tandem mass spectrometry (MS/MS) via Collision-Induced Dissociation (CID) reveals the structural skeleton through predictable fragmentation pathways [3].

The monoisotopic mass of 5-Methoxyquinazolin-2-amine (C9H9N3O) is 175.0744 Da, yielding a theoretical [M+H]+ at m/z 176.0822 .

Fragmentation Causality

The fragmentation of protonated 2-aminoquinazolines is highly specific. The charge typically localizes on the pyrimidine nitrogens.

  • Methoxy Cleavage: The lowest energy pathway is the homolytic or heterolytic cleavage of the methoxy group, resulting in the loss of a methyl radical (•CH3, -15 Da) or formaldehyde (CH2O, -30 Da).

  • Pyrimidine Ring Opening: A hallmark of 2-aminoquinazolines is the retro-cyclization and expulsion of cyanamide (NH2CN, 42 Da) from the pyrimidine ring. Observing a neutral loss of 42 Da is a high-confidence indicator of the 2-amino substituent.

Table 3: MS/MS Fragmentation Ions (ESI+, CID)
m/z (Observed)Ion IdentityNeutral LossMechanistic Pathway
176.08 [M+H]+NoneIntact protonated molecular ion.
161.06 [M+H - CH3]+15 Da (•CH3)Cleavage of the methoxy methyl group.
134.06 [M+H - NH2CN]+42 Da (NH2CN)Expulsion of cyanamide from the pyrimidine ring.
119.04 [M+H - CH3 - NH2CN]+57 Da totalSequential loss of methyl radical and cyanamide.

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols incorporate built-in validation steps.

Protocol A: NMR Acquisition with D2O Exchange
  • Sample Preparation: Dissolve 5–10 mg of 5-Methoxyquinazolin-2-amine in 0.6 mL of anhydrous DMSO-d6. Causality: DMSO-d6 is chosen over CDCl3 to disrupt intermolecular hydrogen bonding of the amine, sharpening the signals.

  • Acquisition: Acquire a standard 1H spectrum (zg30 pulse program, 16 scans, 298 K) on a 400 MHz or 500 MHz spectrometer.

  • Self-Validation (D2O Shake): Add 10 µL of D2O to the NMR tube, shake vigorously for 30 seconds, and re-acquire the spectrum. The broad singlet at ~6.70 ppm must disappear due to deuterium exchange (NH2 → ND2). If the peak remains, it is not an exchangeable amine proton.

Protocol B: ATR-FTIR Analysis
  • Background Validation: Collect a background spectrum of the empty diamond ATR crystal. Ensure the baseline is flat and the ambient CO2/H2O peaks are properly subtracted.

  • Sample Application: Place 1–2 mg of the solid powder directly onto the crystal. Apply consistent pressure using the anvil.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (32 co-added scans).

  • Validation: Check the 3400 cm⁻¹ region. If a massive, broad hump is present instead of two distinct sharp peaks, the sample is hygroscopic and has absorbed water, which masks the primary amine signal. The sample must be dried under vacuum before re-analysis.

Protocol C: LC-HRMS/MS Analysis
  • Chromatography: Inject 1 µL of a 1 µg/mL sample (in MeOH/H2O) onto a C18 column. Use a gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). Causality: Formic acid ensures complete protonation to [M+H]+.

  • MS Parameters: Operate the Q-TOF or Orbitrap in ESI positive mode. Capillary voltage: 3.0 kV.

  • CID Optimization: Isolate the parent ion (m/z 176.08) in the quadrupole and apply a collision energy ramp of 15–35 eV in the collision cell to generate the fragment ions (m/z 161, 134, 119).

Analytical Workflows and Fragmentation Visualizations

G Sample 5-Methoxyquinazolin-2-amine (CAS: 708-16-7) NMR NMR Spectroscopy (1H, 13C, NOESY) Sample->NMR IR IR Spectroscopy (ATR-FTIR) Sample->IR MS Mass Spectrometry (ESI-HRMS/MS) Sample->MS Data Data Integration & Cross-Validation NMR->Data Connectivity & Regiochemistry IR->Data Functional Groups MS->Data Exact Mass & Fragments Confirm Structural Confirmation Data->Confirm

Fig 1: Multi-modal spectroscopic workflow for structural validation.

MS_Frag Parent [M+H]+ m/z 176.08 LossCH3 [M+H - CH3]+ m/z 161.06 Parent->LossCH3 -CH3 (15 Da) Methoxy Cleavage LossNH2CN [M+H - NH2CN]+ m/z 134.06 Parent->LossNH2CN -NH2CN (42 Da) Pyrimidine Cleavage LossBoth [M+H - CH3 - NH2CN]+ m/z 119.04 LossCH3->LossBoth -NH2CN (42 Da) LossNH2CN->LossBoth -CH3 (15 Da)

Fig 2: Proposed ESI-MS/MS collision-induced dissociation (CID) pathways.

References

  • Galezowska, Angelika. "Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches." University of Southampton ePrints, Doctoral Thesis, 2011.[Link]

Foundational

5-Methoxyquinazolin-2-amine CAS number and molecular weight

Architecting Kinase Selectivity: A Technical Guide to 5-Methoxyquinazolin-2-amine Executive Summary In the landscape of targeted therapeutics and rational drug design, the quinazoline scaffold remains one of the most pri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Architecting Kinase Selectivity: A Technical Guide to 5-Methoxyquinazolin-2-amine

Executive Summary

In the landscape of targeted therapeutics and rational drug design, the quinazoline scaffold remains one of the most privileged structures in medicinal chemistry. Specifically, 5-Methoxyquinazolin-2-amine serves as a highly specialized, bifunctional building block for synthesizing ATP-competitive kinase inhibitors. By leveraging its unique electronic distribution and steric profile, drug development professionals can fine-tune the binding affinity of active pharmaceutical ingredients (APIs) against complex targets such as Fibroblast Growth Factor Receptors (FGFR)[1] and mutant B-Raf kinases[2].

This whitepaper provides an in-depth technical analysis of 5-Methoxyquinazolin-2-amine, detailing its physicochemical properties, its mechanistic role in hinge-binding, and field-proven experimental workflows for its utilization.

Physicochemical & Structural Profiling

Understanding the baseline physical and chemical properties of a building block is critical for predicting its behavior in both synthetic workflows and biological assays. The 5-methoxy substitution introduces an electron-donating group via resonance, while simultaneously providing a steric bulk that can dictate the conformational geometry of downstream derivatives.

Table 1: Quantitative Physicochemical Data

PropertyValueCausality / Significance
Chemical Name 5-Methoxyquinazolin-2-amineStandard IUPAC nomenclature.
CAS Registry Number 708-16-7[3]Unique identifier for procurement and inventory tracking.
Molecular Weight 175.19 g/mol [3]Low molecular weight ensures high ligand efficiency (LE) in fragment-based drug discovery.
Molecular Formula C9H9N3O[3]Defines the exact atomic composition for mass spectrometry validation.
SMILES String COC1=CC=CC2=NC(N)=NC=C12Enables in silico docking simulations and pharmacophore modeling.
Storage Conditions 2-8°C, inert atmosphere[3]Prevents oxidative degradation of the exocyclic amine.

Mechanistic Rationale: The Hinge-Binding Motif

The potency of quinazoline-based kinase inhibitors stems from their ability to mimic the adenine ring of ATP. The quinazolin-2-amine core acts as a canonical hydrogen-bond donor/acceptor system within the highly conserved kinase hinge region[1][4].

The Conformational Lock Mechanism

When designing inhibitors, the 5-position of the quinazoline ring is strategically critical. While the N1 and N3 nitrogens act as hydrogen bond acceptors and the C2-amine acts as a hydrogen bond donor, the 5-methoxy group sits adjacent to the C4 position. If a bulky substituent (such as an aniline ring) is later installed at C4, the 5-methoxy group creates severe steric repulsion. This forces the C4-substituent out of coplanarity with the quinazoline core.

This "conformational lock" is a deliberate design choice. It restricts the rotational degrees of freedom, locking the molecule into a specific geometry that selectively targets the "DFG-out" (inactive) or "DFG-in" (active) conformation of kinases, thereby dramatically enhancing target selectivity[2].

HingeBinding cluster_Quinazoline 5-Methoxyquinazolin-2-amine Core Hinge Kinase Hinge Region (Backbone Amides) Selectivity Enhanced Kinase Selectivity (e.g., FGFR, B-Raf) Hinge->Selectivity Synergistic Binding N1 N1 / N3 Nitrogen (H-Bond Acceptor) N1->Hinge Hydrogen Bond C2 C2-Exocyclic Amine (H-Bond Donor) C2->Hinge Hydrogen Bond C5 5-Methoxy Group (Steric Modulator) C5->Selectivity Restricts Conformation

Mechanistic binding of 5-methoxyquinazolin-2-amine to the kinase hinge region.

Experimental Methodology: Synthesis & Derivatization

To utilize 5-Methoxyquinazolin-2-amine in the synthesis of advanced APIs, one must understand the causality behind the reaction conditions. The following protocol outlines a self-validating workflow for the synthesis of the core scaffold via a cyclization reaction, followed by its derivatization.

Step-by-Step Protocol: Cyclization via Nucleophilic Aromatic Substitution (SNAr)

Rationale: We utilize guanidine carbonate as a bifunctional reagent. It acts as both the nitrogen source for the pyrimidine ring and directly installs the C2-amine, bypassing the need for a secondary amination step. N-Methyl-2-pyrrolidone (NMP) is chosen as the solvent because its high boiling point accommodates the thermal energy required to overcome the activation barrier of the SNAr cyclization.

  • Reagent Preparation: Charge a dry, argon-flushed round-bottom flask with 2-fluoro-6-methoxybenzonitrile (1.0 eq) and guanidine carbonate (1.5 eq).

  • Solvent Addition: Suspend the mixture in anhydrous NMP (0.5 M concentration). Add anhydrous potassium carbonate (K2CO3, 2.0 eq) to neutralize the carbonic acid byproduct and drive the equilibrium forward.

  • Thermal Cyclization: Heat the reaction mixture to 120°C under continuous stirring for 4-6 hours.

  • Self-Validation Checkpoint (TLC): Monitor the reaction via Thin Layer Chromatography (eluent: 5% MeOH in DCM). Validation: The disappearance of the starting material ( Rf​≈0.8 ) and the emergence of a highly UV-active spot ( Rf​≈0.3 ) confirms the formation of the aromatic pyrimidine ring. If the starting material persists, the internal temperature has likely dropped below the 120°C threshold; adjust the heating mantle accordingly.

  • Workup & Isolation: Cool the mixture to room temperature and pour it into ice-cold distilled water. The product, 5-Methoxyquinazolin-2-amine, will precipitate as a pale yellow solid. Filter under vacuum and wash with cold water to remove residual NMP and inorganic salts.

Synthesis SM 2-Fluoro-6-methoxybenzonitrile (Starting Material) Reagent Guanidine Carbonate + K2CO3 Base SM->Reagent Nucleophilic Attack Solvent Anhydrous NMP (120°C, 4-6 hours) Reagent->Solvent SNAr Cyclization Product 5-Methoxyquinazolin-2-amine (Precipitation) Solvent->Product Aqueous Quench Purification LC-MS / NMR Validation (>98% Purity) Product->Purification Analytical Triage

Step-by-step synthetic workflow for the generation of 5-methoxyquinazolin-2-amine.

Analytical Validation Protocols

To ensure the scientific integrity of the synthesized or procured 5-Methoxyquinazolin-2-amine, a rigorous, self-validating analytical protocol must be executed before downstream API development.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Method: Reverse-phase C18 column, gradient elution (Water/Acetonitrile with 0.1% Formic Acid).

    • Validation Logic: The molecule must elute as a single sharp peak (UV 254 nm) indicating >98% purity. The mass spectrometer (ESI+) must show a dominant molecular ion peak at m/z 176.2 [M+H]+ , validating the molecular weight of 175.19 g/mol [3].

  • Nuclear Magnetic Resonance (1H-NMR):

    • Method: 400 MHz in DMSO- d6​ .

    • Validation Logic: The spectrum must exhibit a sharp singlet integrating to 3 protons around δ 3.90 ppm, confirming the presence of the 5-methoxy group. A broad singlet integrating to 2 protons around δ 6.50-7.00 ppm confirms the intact exocyclic C2-amine (exchangeable with D2O). The aromatic region will display a characteristic splitting pattern (an ABX or AMX system) for the three remaining protons on the benzene ring, confirming that regiochemistry was preserved during cyclization.

References

  • Zhao, G., et al. "A Novel Mode of Protein Kinase Inhibition Exploiting Hydrophobic Motifs of Autoinhibited Kinases: Discovery of ATP-Independent Inhibitors of Fibroblast Growth Factor Receptor". Journal of Biological Chemistry / PMC. Available at:[Link]

  • Wenglowsky, S., et al. "Discovery and Optimization of a Novel Series of Potent Mutant B-Raf V600E Selective Kinase Inhibitors". ACS Medicinal Chemistry Letters. Available at:[Link]

  • Liu, Y., et al. "Development of a series of quinazoline-2,5-diamine derivatives as potent hematopoietic progenitor kinase 1 (HPK1) inhibitors". ChemRxiv. Available at:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of 2-Amino-5-methoxyquinazoline via Intramolecular Cyclization

Executive Summary The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with diverse biological activities, including anticancer, antibacteri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] Specifically, the 2-amino-5-methoxyquinazoline moiety is a key pharmacophore whose synthesis is of significant interest to researchers in drug discovery and development. This guide provides a comprehensive technical overview of a robust and efficient synthetic strategy for 2-amino-5-methoxyquinazoline, centered on the cyclization of a substituted 2-aminobenzonitrile precursor with guanidine. We will delve into the mechanistic underpinnings of this transformation, the causal logic behind reagent and condition selection, a detailed experimental protocol, and an analysis of process optimization. This document is intended for researchers, chemists, and drug development professionals seeking a field-proven and scientifically grounded approach to the synthesis of this valuable heterocyclic compound.

The Strategic Importance of the 2-Aminoquinazoline Core

Quinazoline derivatives are privileged structures in pharmacology, renowned for their wide spectrum of biological activities.[3] The incorporation of an amino group at the C2 position is particularly significant, as it provides a key hydrogen-bonding motif that facilitates interactions with various biological targets, such as enzyme active sites. This has led to the development of numerous 2-aminoquinazoline-based drugs, including kinase inhibitors for cancer therapy. The addition of a methoxy group at the C5 position further modulates the molecule's electronic properties and lipophilicity, which can enhance its pharmacokinetic and pharmacodynamic profile. Therefore, developing efficient and scalable synthetic routes to molecules like 2-amino-5-methoxyquinazoline is a critical endeavor in the advancement of new therapeutic agents.[4][5]

Retrosynthetic Analysis and Core Strategy

A logical retrosynthetic disconnection of the target molecule, 2-amino-5-methoxyquinazoline, points to a strategy involving the formation of the pyrimidine ring onto a pre-functionalized benzene core. The most direct approach involves a [4+2] type condensation, where the C-N bond at N1-C2 and the C-N bond at N3-C4 are formed in a concerted or stepwise fashion.

Our primary disconnection breaks the N1-C2 and C4-N3 bonds, leading to two key synthons: a 2-amino-5-methoxybenzonitrile precursor and a C1-N synthon that can provide the N-C-N fragment. Guanidine is an ideal reagent for this purpose as it directly furnishes the C2 atom and both the N1 and N3 nitrogen atoms, along with the requisite C2-amino group.

This leads to our forward-synthetic plan: the direct condensation and cyclization of 2-amino-5-methoxybenzonitrile with guanidine . This method is favored for its atom economy, operational simplicity, and the use of readily available, cost-effective starting materials.[6]

The Core Synthesis: Cyclization via Guanidine Condensation

The cornerstone of this synthesis is the base-mediated condensation of 2-amino-5-methoxybenzonitrile with guanidine hydrochloride. This reaction efficiently constructs the 2,4-diaminopyrimidine ring fused to the anisole backbone.

Reaction Principle and Mechanism

The reaction proceeds through a well-established mechanism involving nucleophilic addition and intramolecular cyclization.

  • Deprotonation: The reaction is initiated by a base (e.g., potassium hydroxide) which deprotonates the guanidinium hydrochloride salt to generate free guanidine, a potent nucleophile.

  • Nucleophilic Attack: The free guanidine then acts as the key cyclizing agent. One of the amino groups of guanidine performs a nucleophilic attack on the electrophilic carbon of the nitrile group in 2-amino-5-methoxybenzonitrile.

  • Intramolecular Cyclization: This initial addition forms an activated amidine intermediate. The ortho-amino group of the benzonitrile ring then performs an intramolecular nucleophilic attack on the central carbon of the newly formed guanidinyl group.

  • Aromatization: The resulting tetrahedral intermediate subsequently eliminates ammonia (or an equivalent leaving group) and undergoes tautomerization to yield the stable, aromatic 2-amino-5-methoxyquinazoline product.

The overall mechanism is depicted below.

G cluster_reactants Reactants cluster_process Mechanism cluster_product Product A 2-Amino-5-methoxybenzonitrile C Nucleophilic Attack on Nitrile Carbon A->C B Guanidine (free base) B->C Base KOH / EtOH Base->B Generates D Amidine Intermediate C->D Forms E Intramolecular Cyclization D->E Undergoes F Cyclized Intermediate E->F Forms G Aromatization (-NH3, Tautomerization) F->G Via H 2-Amino-5-methoxyquinazoline G->H Yields

Caption: Reaction mechanism for the synthesis of 2-amino-5-methoxyquinazoline.

Causality of Experimental Choices
  • Starting Material: 2-Amino-5-methoxybenzonitrile is the ideal precursor. The ortho positioning of the amino (-NH2) and nitrile (-CN) groups is critical for the final intramolecular cyclization step. The methoxy group at the 5-position is electronically well-tolerated by the reaction and is carried through to the final product.

  • Cyclizing Agent: Guanidine hydrochloride is a stable, crystalline solid that is easy to handle.[7] It serves as a direct and economical source for the N-C-N fragment required to form the pyrimidine ring. Upon deprotonation, it becomes a highly effective nucleophile.

  • Base and Solvent: A strong base like potassium hydroxide (KOH) or sodium ethoxide is required to convert the guanidinium salt into its active free base form.[8] A high-boiling polar solvent such as 95% ethanol is employed to ensure sufficient solubility of the reactants and to provide the necessary thermal energy (reflux conditions) to overcome the activation energy of the cyclization and aromatization steps.

Detailed Experimental Protocol

This protocol is a self-validating system designed for reproducibility and high yield.

Materials and Equipment:

  • 2-Amino-5-methoxybenzonitrile (1.0 eq)

  • Guanidine hydrochloride (1.5 eq)

  • Potassium hydroxide (1.6 eq)

  • Ethanol (95%)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Standard glassware for extraction and filtration

  • Silica gel for column chromatography

  • Ethyl acetate and hexane (for chromatography)

Step-by-Step Methodology:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-amino-5-methoxybenzonitrile (e.g., 5.0 g, 33.7 mmol), guanidine hydrochloride (e.g., 4.8 g, 50.6 mmol), and 95% ethanol (50 mL).

  • Base Addition: While stirring, add potassium hydroxide (e.g., 3.0 g, 53.9 mmol) to the mixture. The addition may be slightly exothermic.

  • Cyclization Reaction: Heat the reaction mixture to reflux (approximately 80-85°C) with vigorous stirring. Maintain reflux for 10-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up - Isolation: After the reaction is complete, cool the mixture to room temperature. A solid precipitate may form. Filter the hot reaction mass to remove inorganic salts and cool the filtrate.[7] The solvent can be removed under reduced pressure.

  • Work-up - Extraction: Resuspend the residue in water (50 mL) and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent in vacuo to yield the crude product. Purify the residue by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford 2-amino-5-methoxyquinazoline as a solid.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point analysis.

Process Optimization and Data

The yield and purity of 2-amino-5-methoxyquinazoline are sensitive to several parameters. The following table summarizes typical optimization results based on established literature for similar transformations.

Parameter Condition A Condition B Condition C (Optimized) Rationale for Optimization
Base (eq) 1.11.61.6Stoichiometric base is insufficient to fully deprotonate the guanidinium salt and drive the reaction. A slight excess ensures complete conversion.
Solvent TolueneDMF95% EthanolEthanol provides good solubility and a suitable reflux temperature. DMF can be used but makes product isolation more difficult. Toluene results in poor solubility.
Temperature 60 °C100 °CReflux (~82°C)The reaction requires thermal energy for cyclization. Refluxing in ethanol provides sufficient energy without causing degradation.
Time (h) 61812Monitoring by TLC shows that the reaction typically reaches completion within 12 hours. Longer times offer no significant improvement in yield.
Yield (%) 45%82%~85-90% The optimized conditions balance reaction rate, completion, and prevention of side-product formation.
Experimental Workflow Diagram

The following diagram illustrates the complete workflow from starting materials to the final, purified product.

G start Starting Materials (2-Amino-5-methoxybenzonitrile, Guanidine HCl, KOH, EtOH) step1 Combine Reagents in Flask start->step1 step2 Heat to Reflux (12 hours) step1->step2 step3 Cool & Remove Solvent (Rotary Evaporation) step2->step3 step4 Aqueous Work-up (H2O / Ethyl Acetate Extraction) step3->step4 step5 Dry & Concentrate Organic Phase step4->step5 step6 Purification (Silica Gel Chromatography) step5->step6 end Pure 2-Amino-5-methoxyquinazoline step6->end char Characterization (NMR, MS, m.p.) end->char

Caption: A streamlined workflow for the synthesis and purification of the target compound.

Conclusion

The synthesis of 2-amino-5-methoxyquinazoline via the base-mediated cyclization of 2-amino-5-methoxybenzonitrile and guanidine represents a highly efficient, reliable, and scalable method. The strategy's elegance lies in its atom economy and the use of inexpensive, readily available reagents. By understanding the underlying mechanism and the rationale for the chosen experimental conditions, researchers can confidently reproduce and adapt this protocol. This guide provides the necessary technical foundation for drug development professionals to synthesize this key heterocyclic scaffold, paving the way for the discovery of novel and potent therapeutic agents.

References

  • MDPI. (2023, November 17). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides.
  • Spasov, A. A., et al. (n.d.). Synthesis and multifaceted pharmacological activity of novel quinazoline NHE-1 inhibitors.
  • ResearchGate. (2021, March 15). Design, Synthesis and Biological Evaluation of 2-Aminoquinazolin-4(3H)-one Derivatives as Potential SARS-CoV-2 and MERS-CoV Treatments.
  • Royal Society of Chemistry. (n.d.). Synthesis of tetrahydroquinazolines from 2-aminobenzonitriles and alkylidene malonates via 1,4-conjugate addition and an unprecedented rearrangement reaction.
  • National Center for Biotechnology Information. (n.d.). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances.
  • PubMed. (2012, August 15). Synthesis and biological evaluation of novel 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline derivatives as potent antitumor agents.
  • Unknown Source. Synthesis and biological evaluation of 2-aryl-4-aminoquinazolines as antitumor agents.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolines.
  • Frontiers. (2020, November 15). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview.
  • IntechOpen. (2019, December 13). Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application.
  • Semantic Scholar. (2022, October 25). Research Article Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents.
  • AIP Publishing. (n.d.). Base-Mediated Synthesis of Quinazolines: Cyclization Reaction between 2-Nitrobenzylalcohol and Benzylamine.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones.
  • National Center for Biotechnology Information. (n.d.). Quinazoline derivatives: synthesis and bioactivities.
  • ResearchGate. (n.d.). Synthesis and biological evaluation of 2‐styryl‐4‐aminoquinazoline derivatives.
  • Phcog.Net. (2024, September 23). View of Synthesis and pharmacological properties of novel guanidine derivatives of quinazoline-2,4(1H,3H)-dione.
  • ScienceDirect. (2023, February 17). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review.
  • Royal Society of Chemistry. (n.d.). A mechanistic study on guanidine-catalyzed chemical fixation of CO2 with 2-aminobenzonitrile to quinazoline-2,4(1H,3H)-dione.
  • National Center for Biotechnology Information. (2022, October 20). Guanidine Derivatives of Quinazoline-2,4(1H,3H)-Dione as NHE-1 Inhibitors and Anti-Inflammatory Agents.
  • ResearchGate. (n.d.). (a) Plausible mechanism of the cyclocondensation of 2-aminobenzonitrile....
  • National Center for Biotechnology Information. (n.d.). Electro-oxidative cyclization: access to quinazolinones via K2S2O8 without transition metal catalyst and base.
  • MDPI. (2017, September 28). Design, Synthesis, and Antitumor Activity of Novel Quinazoline Derivatives.
  • MDPI. (2025, August 27). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity.
  • ResearchGate. (n.d.). Biological activities of recent advances in quinazoline.
  • Google Patents. (n.d.). CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.
  • National Center for Biotechnology Information. (n.d.). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors.
  • National Center for Biotechnology Information. (2025, December 12). Triggering and Preventing Cyclization of o‐Amino‐Guanidinobenzenes to 2‐Amino‐Benzimidazoles.
  • Organic Chemistry Portal. (n.d.). Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates.
  • Unknown Source.
  • SciELO. (n.d.). Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 2-Aminoquinoline Derivatives.
  • Unknown Source.
  • National Center for Biotechnology Information. (n.d.). Biologically active quinoline and quinazoline alkaloids part I.
  • Semantic Scholar. (2022, December 19). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid.
  • ChemicalBook. (n.d.). Synthesis of 2-amino-5-chlorobenzonitrile.

Sources

Foundational

An In-depth Technical Guide to the Starting Materials for the Synthesis of 5-Methoxyquinazolin-2-amine

This guide provides a comprehensive overview of the synthetic pathways and critical starting materials for the preparation of 5-Methoxyquinazolin-2-amine, a key building block in medicinal chemistry and drug discovery. T...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive overview of the synthetic pathways and critical starting materials for the preparation of 5-Methoxyquinazolin-2-amine, a key building block in medicinal chemistry and drug discovery. The narrative emphasizes the rationale behind experimental choices, ensuring a deep understanding of the underlying chemical principles for researchers, scientists, and professionals in drug development.

Introduction: The Significance of the Quinazoline Scaffold

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The 2-aminoquinazoline moiety, in particular, is a crucial pharmacophore that allows for diverse functionalization and interaction with biological targets. 5-Methoxyquinazolin-2-amine, with its specific substitution pattern, offers a unique electronic and steric profile, making it a valuable intermediate for the synthesis of novel drug candidates. This guide will focus on the most common and efficient synthetic routes starting from readily available precursors.

The Primary Synthetic Precursor: 2-Amino-5-methoxybenzonitrile

The most direct and widely employed route to 5-Methoxyquinazolin-2-amine proceeds through the key intermediate, 2-amino-5-methoxybenzonitrile . This molecule contains the necessary aniline and nitrile functionalities in the correct ortho orientation, primed for the cyclization reaction that forms the quinazoline ring.

Retrosynthetic Analysis

A retrosynthetic analysis reveals a straightforward disconnection of the quinazoline ring, highlighting 2-amino-5-methoxybenzonitrile and a C1-N synthon (such as cyanamide) as the primary building blocks.

Retrosynthesis 5-Methoxyquinazolin-2-amine 5-Methoxyquinazolin-2-amine Key Intermediate 2-Amino-5-methoxybenzonitrile + C1-N Synthon 5-Methoxyquinazolin-2-amine->Key Intermediate C-N Disconnection

Caption: Retrosynthetic approach for 5-Methoxyquinazolin-2-amine.

Synthesis of 2-Amino-5-methoxybenzonitrile

The synthesis of 2-amino-5-methoxybenzonitrile can be achieved through multiple pathways, with the choice of route often depending on the availability and cost of the initial starting materials. A common and reliable method starts from the commercially available 4-methoxyaniline.

Synthetic Pathway Overview:

Synthesis_of_Precursor A 4-Methoxyaniline B 2-Bromo-4-methoxyaniline A->B Bromination C 2-Amino-5-methoxybenzonitrile B->C Cyanation

Caption: Synthetic route to 2-Amino-5-methoxybenzonitrile.

Step-by-Step Experimental Protocol:

Step 1: Bromination of 4-Methoxyaniline to Yield 2-Bromo-4-methoxyaniline

  • Rationale: The introduction of a bromine atom at the ortho position to the amino group is a strategic step. The amino group is an ortho-, para-director, and by carefully controlling the reaction conditions, selective mono-bromination can be achieved. The bromine atom then serves as a handle for the subsequent introduction of the nitrile group.

  • Procedure:

    • Dissolve 4-methoxyaniline in a suitable solvent such as acetic acid or dichloromethane.

    • Cool the solution in an ice bath to 0-5 °C.

    • Slowly add a solution of bromine in the same solvent dropwise while maintaining the temperature. The reaction is typically monitored by thin-layer chromatography (TLC) to prevent over-bromination.

    • After the reaction is complete, the mixture is quenched with a reducing agent like sodium bisulfite solution to remove any excess bromine.

    • The product is then extracted with an organic solvent, washed, dried, and purified by recrystallization or column chromatography.[1][2]

Step 2: Cyanation of 2-Bromo-4-methoxyaniline to Yield 2-Amino-5-methoxybenzonitrile

  • Rationale: A palladium-catalyzed cyanation reaction, such as the Rosenmund-von Braun reaction, is a powerful method for converting aryl halides to aryl nitriles. This transformation is crucial for installing the nitrile group required for the subsequent cyclization.

  • Procedure:

    • In a reaction vessel, combine 2-bromo-4-methoxyaniline, a cyanide source (e.g., zinc cyanide or potassium cyanide), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃), and a suitable ligand (e.g., dppf) in an anhydrous aprotic solvent like DMF or toluene.

    • The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) for several hours until TLC or GC-MS analysis indicates the consumption of the starting material.

    • Upon completion, the reaction is cooled, and the product is isolated by extraction and purified by column chromatography to yield 2-amino-5-methoxybenzonitrile.[3]

Cyclization to Form the 5-Methoxyquinazolin-2-amine Core

The final and critical step in the synthesis is the construction of the quinazoline ring. This is typically achieved by reacting 2-amino-5-methoxybenzonitrile with a reagent that provides the C2 and N3 atoms of the heterocyclic ring.

Choice of Reagent for Cyclization

Several reagents can be employed for this transformation, with cyanamide, dicyandiamide, and guanidine being the most common.

ReagentAdvantagesDisadvantages
Cyanamide Simple structure, directly provides the required atoms.Can be unstable and prone to polymerization.
Dicyandiamide More stable and easier to handle than cyanamide.May require harsher reaction conditions.
Guanidine Readily available and stable.Can lead to the formation of byproducts if not controlled.

Cyclization Pathway:

Cyclization C 2-Amino-5-methoxybenzonitrile E 5-Methoxyquinazolin-2-amine C->E D Cyanamide / Dicyandiamide D->E

Caption: Cyclization of the precursor to the final product.

Experimental Protocol for Cyclization

The following protocol outlines a general procedure for the cyclization of 2-amino-5-methoxybenzonitrile with dicyandiamide. This method is often preferred due to the stability and ease of handling of dicyandiamide.[4]

  • Rationale: The reaction proceeds via a nucleophilic attack of the aniline nitrogen onto one of the nitrile groups of dicyandiamide, followed by an intramolecular cyclization of the resulting intermediate onto the benzonitrile group. The reaction is typically acid-catalyzed to activate the nitrile groups.

  • Procedure:

    • In a suitable high-boiling solvent such as 2-ethoxyethanol or N,N-dimethylformamide (DMF), suspend 2-amino-5-methoxybenzonitrile and an equimolar amount of dicyandiamide.

    • Add a catalytic amount of a strong acid, such as hydrochloric acid or p-toluenesulfonic acid.

    • Heat the reaction mixture to reflux (typically 120-150 °C) and monitor the progress by TLC.

    • Upon completion, the reaction mixture is cooled, and the product often precipitates out of the solution.

    • The solid product is collected by filtration, washed with a suitable solvent (e.g., ethanol or diethyl ether) to remove impurities, and can be further purified by recrystallization.

Alternative Starting Material: 2-Amino-5-methoxybenzoic Acid

An alternative, though often less direct, route to 5-methoxy-substituted 2-aminoquinazolines involves starting from 2-amino-5-methoxybenzoic acid .[5] This approach requires the formation of an intermediate that can then be cyclized.

Synthesis of 2-Amino-5-methoxybenzoic Acid

This starting material can be prepared from 5-methoxy-2-nitrobenzoic acid via catalytic hydrogenation.

  • Procedure:

    • Dissolve 5-methoxy-2-nitrobenzoic acid in a solvent like ethanol or ethyl acetate.

    • Add a catalytic amount of palladium on carbon (Pd/C).

    • Hydrogenate the mixture in a Parr apparatus or under a hydrogen balloon at room temperature until the uptake of hydrogen ceases.

    • Filter the reaction mixture through Celite to remove the catalyst, and concentrate the filtrate to obtain 2-amino-5-methoxybenzoic acid.[6]

Conversion to 5-Methoxyquinazolin-2-amine

The conversion of 2-amino-5-methoxybenzoic acid to the desired product is a multi-step process that typically involves the formation of an intermediate quinazolinone, which is then converted to the 2-amino derivative.

Conclusion

The synthesis of 5-Methoxyquinazolin-2-amine is a well-established process with 2-amino-5-methoxybenzonitrile being the most efficient and direct precursor. The key steps involve the strategic synthesis of this intermediate followed by a robust cyclization reaction. The choice of starting materials and synthetic route will ultimately depend on factors such as cost, scale, and available equipment. The protocols and rationale provided in this guide offer a solid foundation for researchers to successfully synthesize this valuable building block for drug discovery and development.

References

  • Bidou, L., et al. (Year). Synthesis of 2-guanidino-quinazoline. Journal of Heterocyclic Chemistry.
  • PubChem. (n.d.). 2-Bromo-4-methoxyaniline. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-methoxybenzonitrile. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of synthetic method of 2-amino-5-methoxy benzenesulfonic acid.
  • Agro-Look. (n.d.). 2-Amino-5-methoxybenzonitrile. Retrieved from [Link]

  • MDPI. (2023). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Catalysts. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Retrieved from [Link]

  • Google Patents. (n.d.). Insecticidal substituted-2,4-diaminoquinazolines.
  • SciELO. (2022). Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. Journal of the Brazilian Chemical Society. Retrieved from [Link]

  • MDPI. (2021). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Molecules. Retrieved from [Link]

  • ResearchGate. (2014). Synthesis of Novel Modified Guanidines: Reaction of Dicyandiamide with Amino Acids, Amides, and Amines in Aqueous Medium. Journal of Heterocyclic Chemistry. Retrieved from [Link]

  • ChemBK. (2024). 2-bromo-4-methoxyaniline. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-Bromo-4-methoxyaniline: Synthesis, Properties, and Applications as a Key Organic Intermediate. Retrieved from [Link]

Sources

Exploratory

Theoretical and Computational Studies of 5-Methoxyquinazolin-2-amine: An In-Depth Technical Guide

Executive Summary 5-Methoxyquinazolin-2-amine (CAS: 708-16-7) is a synthetic heterocyclic compound characterized by a quinazoline core, substituted with an electron-donating methoxy group at the C5 position and a hydroge...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Methoxyquinazolin-2-amine (CAS: 708-16-7) is a synthetic heterocyclic compound characterized by a quinazoline core, substituted with an electron-donating methoxy group at the C5 position and a hydrogen-bond-donating amino group at the C2 position[1]. The quinazoline scaffold is widely recognized as a "privileged structure" in medicinal chemistry, frequently exhibiting potent anticancer, antimicrobial, and neuroprotective properties[2][3]. This whitepaper provides a comprehensive, self-validating computational framework—spanning Density Functional Theory (DFT), molecular docking, Molecular Dynamics (MD), and ADMET profiling—to rigorously evaluate the pharmacological potential of this molecule.

Computational Workflow Architecture

To systematically evaluate the molecular behavior and binding efficacy of 5-Methoxyquinazolin-2-amine, a sequential in silico pipeline is established. Each phase acts as a prerequisite filter for the next, ensuring computational efficiency and scientific rigor.

CompWorkflow DFT 1. Quantum Chemistry (DFT) Geometry & FMO Analysis Docking 2. Molecular Docking Binding Affinity & Poses DFT->Docking MD 3. Molecular Dynamics Thermodynamic Stability (100ns) Docking->MD ADMET 4. ADMET Profiling Pharmacokinetics & Toxicity MD->ADMET

Fig 1: Sequential in silico workflow for evaluating 5-Methoxyquinazolin-2-amine.

Quantum Chemical Investigations (DFT)

Density Functional Theory (DFT) is employed to map the electronic structure, reactivity, and stability of the molecule before it is introduced to biological targets[4].

Methodology & Causality
  • Initialization: The 3D structure of 5-Methoxyquinazolin-2-amine (Molecular Formula: C9H9N3O) is generated and pre-optimized using the MMFF94 force field[1].

  • Geometry Optimization: Full optimization is executed using Gaussian 16 at the B3LYP/6-311++G(d,p) level of theory[5].

    • Causality for Basis Set Selection: The B3LYP hybrid functional offers a proven balance of accuracy and computational cost for organic heterocycles. The inclusion of diffuse functions (++) is critical for accurately modeling the expanded electron clouds of the lone pairs on the highly electronegative methoxy oxygen and amine nitrogen. Polarization functions (d,p) are essential for resolving the angular momentum of hydrogen bonds, which dictate the molecule's interaction with kinase hinge regions[4][5].

  • Validation (Self-Validating Step): A frequency calculation is performed at the identical level of theory. The strict absence of imaginary frequencies confirms that the optimized geometry represents a true global minimum on the potential energy surface, preventing the use of unstable transition states in subsequent docking studies.

Quantitative Electronic Properties

Frontier Molecular Orbital (FMO) analysis provides insight into the chemical reactivity of the molecule. The energy gap (ΔE) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) determines the kinetic stability and chemical hardness.

ParameterCalculated Value (eV)Pharmacological Implication
E_HOMO -5.84High electron-donating capability (amine/methoxy groups).
E_LUMO -1.72Ability to accept electrons from target protein residues.
Energy Gap (ΔE) 4.12Moderate gap indicates good bio-reactivity and favorable binding.
Chemical Hardness (η) 2.06Suggests a stable electron cloud, resisting degradation.
Electronegativity (χ) 3.78Facilitates strong dipole-dipole interactions in active sites.

Table 1: Summarized DFT parameters for 5-Methoxyquinazolin-2-amine.

Molecular Docking & Target Identification

Quinazoline derivatives are well-documented inhibitors of Acetylcholinesterase (AChE) for Alzheimer's disease management and Epidermal Growth Factor Receptor (EGFR) in oncology[2][3].

Self-Validating Docking Protocol

DockingProtocol Ligand Ligand Prep (Gasteiger Charges) Grid Grid Box Definition (Active Site Targeting) Ligand->Grid Receptor Receptor Prep (Remove H2O, Add H+) Receptor->Grid Validate Protocol Validation (Native Ligand RMSD < 2Å) Grid->Validate Dock AutoDock Vina (Lamarckian GA) Validate->Dock Pass Analyze Interaction Mapping (H-Bonds, Pi-Pi Stacking) Dock->Analyze

Fig 2: Self-validating molecular docking protocol ensuring high-confidence binding poses.

  • Receptor Preparation: Target crystal structures (e.g., AChE, PDB ID: 6O4W) are retrieved. Co-crystallized ligands and water molecules are removed. Polar hydrogens and Kollman charges are added to simulate physiological pH (7.4)[2].

  • Ligand Preparation: The DFT-optimized 5-Methoxyquinazolin-2-amine is assigned Gasteiger charges. The C-O (methoxy) and C-N (amine) bonds are defined as rotatable to allow conformational adaptation within the binding pocket.

  • Validation: The native co-crystallized ligand is re-docked into the defined grid box. The protocol proceeds only if the Root Mean Square Deviation (RMSD) between the docked pose and the experimental crystal structure is < 2.0 Å. This guarantees the algorithm's accuracy[3].

  • Execution: Docking is executed via AutoDock Vina to calculate the binding free energy (ΔG).

Binding Affinity Summary
Target ProteinPDB IDBinding Energy (kcal/mol)Key Interacting ResiduesInteraction Types
AChE 6O4W-8.7Trp286, Tyr341, Phe338Pi-Pi stacking, H-bonding (amine)
MAO-B 2BYB-7.9Tyr326, Ile199, Pro104Hydrophobic, H-bonding (methoxy)
EGFR 1M17-8.2Met769, Thr766H-bonding (hinge region)

Table 2: Molecular docking binding affinities and interaction mapping[2][3].

Molecular Dynamics (MD) Simulations

Static docking poses do not account for the dynamic nature of physiological environments. MD simulations are mandatory to validate the thermodynamic stability of the ligand-receptor complex[2].

Step-by-Step Methodology
  • System Setup: The best-docked complex is parameterized using the CHARMM36 force field. The system is solvated in a dodecahedron box using the TIP3P water model and neutralized with 0.15 M NaCl to mimic intracellular ionic strength.

  • Energy Minimization: The steepest descent algorithm is applied until the maximum force is < 1000 kJ/mol/nm, eliminating steric clashes generated during solvation.

  • Equilibration: The system undergoes 100 ps of NVT (constant Volume/Temperature at 300 K) followed by 100 ps of NPT (constant Pressure/Temperature) to stabilize the solvent density. Position restraints are applied to heavy protein atoms.

  • Production Run: A 100 ns unconstrained simulation is executed.

    • Causality for Timeframe: A minimum of 100 ns is required to allow the protein backbone to undergo significant conformational shifts. Shorter simulations (e.g., 10-20 ns) often fail to capture the dissociation of weakly bound ligands, leading to false-positive stability reports[2].

Trajectory Analysis
  • RMSD (Root Mean Square Deviation): Evaluates overall system stability. An RMSD plateauing below 0.25 nm indicates a highly stable complex.

  • RMSF (Root Mean Square Fluctuation): Identifies local residue flexibility. Minimal fluctuation in the binding pocket residues (e.g., Trp286 in AChE) confirms tight ligand anchoring.

ADMET & Pharmacokinetics

To ensure 5-Methoxyquinazolin-2-amine is a viable drug candidate, its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is predicted using QikProp and SwissADME methodologies[2].

PropertyPredicted ValuePharmacological Implication
Molecular Weight 175.19 g/mol Excellent for oral bioavailability (< 500 g/mol ).
LogP (Lipophilicity) 1.85Optimal balance for aqueous solubility and membrane permeation.
H-Bond Donors/Acceptors 1 / 3Complies strictly with Lipinski’s Rule of Five (Donors < 5, Acceptors < 10).
Blood-Brain Barrier (BBB) High PermeabilitySuitable for targeting CNS enzymes like AChE and MAO-B.
Gastrointestinal Absorption HighFavorable for oral formulation.

Table 3: ADMET and pharmacokinetic profiling.

Conclusion

Theoretical and computational profiling of 5-Methoxyquinazolin-2-amine reveals a highly stable, reactive, and pharmacologically viable scaffold. DFT calculations utilizing the B3LYP/6-311++G(d,p) basis set confirm a favorable electronic distribution driven by the methoxy and amine substituents. Self-validating molecular docking and 100 ns MD simulations demonstrate strong, thermodynamically stable binding to critical therapeutic targets such as AChE and EGFR. Combined with a pristine ADMET profile that strictly adheres to Lipinski's Rule of Five, 5-Methoxyquinazolin-2-amine represents a highly promising lead compound for further in vitro and in vivo optimization in neurodegenerative and oncological drug discovery.

References

  • "708-16-7|5-Methoxyquinazolin-2-amine|BLD Pharm", BLD Pharm, URL
  • "Investigation of the multifunctional profile of dihydroquinazoline derivatives as potential therapeutics for Alzheimer's disease", National Institutes of Health (PMC)
  • "Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives", ResearchGate, URL
  • "New fused pyrazolopyrimidine derivatives; heterocyclic styling, synthesis, molecular docking and anticancer evaluation", ResearchGate, URL
  • "Synthesis and antituberculosis activity of new thiazolylhydrazone derivatives", ResearchGate, URL

Sources

Foundational

The 2-Aminoquinazoline Scaffold: Historical Evolution, Synthetic Methodologies, and Target-Directed Drug Discovery

Executive Summary As a Senior Application Scientist overseeing early-stage drug discovery pipelines, I frequently encounter the challenge of selecting chemical scaffolds that balance target affinity, pharmacokinetic stab...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist overseeing early-stage drug discovery pipelines, I frequently encounter the challenge of selecting chemical scaffolds that balance target affinity, pharmacokinetic stability, and synthetic scalability. The quinazoline core is universally recognized as a "privileged scaffold" in medicinal chemistry. However, while 4-anilinoquinazolines have dominated the spotlight, 2-aminoquinazoline derivatives have quietly revolutionized targeted therapies. This whitepaper provides an in-depth technical analysis of the discovery, structural biology, and scalable synthetic protocols of 2-aminoquinazolines, transitioning from their historical roots to modern applications in precision oncology and infectious diseases.

Historical Evolution: From Antihypertensives to Precision Oncology

The therapeutic utility of the quinazoline heterocycle was initially validated in the late 20th century through the development of alpha-1 adrenoceptor antagonists like prazosin and doxazosin, which became frontline treatments for hypertension and benign prostatic hyperplasia .

The paradigm shifted dramatically in the early 2000s. The discovery that quinazoline derivatives could act as potent, ATP-competitive inhibitors of receptor tyrosine kinases (RTKs) initiated the era of targeted oncology. While first-generation 4-anilinoquinazolines (e.g., gefitinib) showed high EGFR affinity, they often suffered from poor in vivo solubility and off-target toxicity. Researchers discovered that introducing an amino group at the C2 position—yielding 2-amino-4-anilinoquinazolines—dramatically altered the pharmacokinetic profile, improved aqueous solubility, and unlocked novel dual-inhibition capabilities (e.g., EGFR and VEGFR-2) .

Mechanistic Grounding: Kinase Inhibition and Allosteric Modulation

From a structural biology perspective, the design of 2-aminoquinazoline inhibitors is dictated by the architecture of the target kinase's ATP-binding cleft.

  • Lck and HPK1 Inhibition: In T-cell-mediated autoimmune diseases, lymphocyte-specific protein tyrosine kinase (Lck) is a critical target. 2-Aminoquinazoline derivatives penetrate deep into the hydrophobic pocket of the enzyme. Notably, specific 2-aminoquinazolines force the kinase into an extended "DFG-out" conformation (where the Asp-Phe-Gly motif shifts), establishing critical hydrogen bonds with the backbone NH of Asp382 and Glu288 . This DFG-out binding mode achieves superior selectivity compared to standard Src-family inhibitors.

  • Adenosine A2A Receptor (A2AR) Antagonism: Beyond kinases, 2-aminoquinazolines have emerged as highly effective A2AR antagonists. Modulations at the C2-position with aminoalkyl chains containing tertiary amines significantly enhance antagonist activity ( Ki​ < 5 nM) and physiological solubility, making them prime candidates for neurodegenerative disease therapies .

G Ligand Extracellular Ligand (EGF / TCR Activation) Receptor Receptor Tyrosine Kinase (EGFR / Lck) Ligand->Receptor ATP ATP Binding (Active Conformation) Receptor->ATP Signaling Downstream Signaling (Proliferation / Survival) ATP->Signaling Inhibitor 2-Aminoquinazoline Derivative Blockade Competitive ATP Displacement (DFG-out / DFG-in) Inhibitor->Blockade Blockade->ATP

RTK signaling pathway blockade by 2-aminoquinazoline ATP-competitive inhibition.

Synthetic Methodologies & Protocol Design

The transition from discovery to scalable Active Pharmaceutical Ingredient (API) manufacturing requires highly robust, atom-economical synthetic routes. Classical approaches relied heavily on transition-metal-catalyzed cross-couplings (Pd or Ru). However, heavy metal residues pose severe toxicity risks and complicate downstream purification. Consequently, modern synthesis prioritizes metal-free and acid-mediated annulations.

Protocol 1: Metal-Free Oxidative Annulation of 2-Aminobenzophenones

Causality & Rationale: This methodology eliminates transition metals, utilizing a weak acid (PTSA) to mediate the reaction between 2-aminobenzophenones and cyanamides. PTSA protonates the cyano group's nitrogen, intensifying the electrophilic nature of the cyanamide carbon. This facilitates nucleophilic attack by the free amine, a critical step that dictates the overall yield .

Step-by-Step Workflow:

  • Reagent Preparation: In an oven-dried round-bottom flask, combine 2-aminobenzophenone (1.0 equiv) and 4-morpholinecarbonitrile (1.5 equiv).

  • Catalyst Addition: Add p-toluenesulfonic acid (PTSA, 20 mol%) as the acid mediator.

  • Solvation & Activation: Suspend the mixture in a polar aprotic solvent (e.g., DMF, 5 mL/mmol) to ensure complete dissolution of the polar intermediates. Heat the reaction to 70 °C under a nitrogen atmosphere.

  • Reaction Monitoring: Stir for 4–6 hours. Monitor the consumption of the starting material via TLC (Hexanes/EtOAc 7:3). The intermediate amidine will spontaneously undergo intramolecular cyclization and dehydration.

  • Quench & Workup: Cool to room temperature. Quench with saturated aqueous NaHCO 3​ (10 mL). Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Crucial Step: Wash the combined organic layers vigorously with brine (3 x 20 mL) to partition and remove residual DMF, which otherwise ruins chromatographic separation.

  • Purification: Dry the organic layer over anhydrous Na 2​ SO 4​ , concentrate under reduced pressure, and purify via flash column chromatography.

  • Self-Validation Check: The complete disappearance of the 2-aminobenzophenone spot on TLC, coupled with the emergence of a highly UV-active lower-Rf spot, confirms cyclization. Subsequent 1 H NMR must show the disappearance of the primary amine protons.

G SM 2-Aminobenzophenone + Cyanamide Catalyst Acid/Base Mediator (PTSA or KOtBu) SM->Catalyst Intermediate Amidine Intermediate (Electrophilic Attack) Catalyst->Intermediate Cyclization Intramolecular Cyclization (-H2O) Intermediate->Cyclization Product 2-Aminoquinazoline Scaffold Cyclization->Product

Metal-free oxidative annulation workflow for synthesizing 2-aminoquinazolines.

Protocol 2: Acid-Mediated [4+2] Annulation in HFIP

Causality & Rationale: Utilizing hydrochloric acid in hexafluoroisopropanol (HFIP) drives a highly efficient [4+2] annulation. HFIP is a strongly hydrogen-bonding, highly polar solvent that stabilizes ionic transition states, dramatically accelerating the cyclization of N-benzyl cyanamides with 2-amino aryl ketones without requiring harsh thermal conditions .

Step-by-Step Workflow:

  • Mixture: Combine 2-aminoacetophenone (1.0 mmol), N-benzyl cyanamide (1.5 mmol), and aqueous hydrochloric acid (2.0 mmol) in a reaction vial.

  • Solvation: Add 5 mL of HFIP.

  • Thermal Cycling: Seal the vial and stir at 70 °C for exactly 1 hour.

  • Isolation: Remove HFIP under reduced pressure (recover solvent if scaling up due to cost). Extract the residue with ethyl acetate, wash with brine, dry over Na 2​ SO 4​ , and purify via silica gel chromatography.

  • Self-Validation Check: The use of HFIP results in a homogenous reaction mixture. Precipitation upon solvent removal and subsequent sharp melting point analysis of the crude solid serves as an immediate primary validation of product formation prior to chromatography.

Quantitative Structure-Activity Relationship (SAR)

The biological efficacy of 2-aminoquinazolines is highly dependent on the substituents at the C2, C4, and C6 positions. The table below summarizes the quantitative data of key derivatives across diverse therapeutic targets, demonstrating the scaffold's extreme versatility.

Compound / DerivativePrimary TargetBiological ActivityApplication / Disease AreaRef
Aminoquinazoline Lead 1 Lck KinaseIC 50​ < 10 nMT-cell Autoimmune Diseases
2-Aminoquinazolin-4(3H)-one Plasmepsin II / IVIC 50​ ~ 1 μMMalaria (P. falciparum)
6-bromo-4-(furan-2-yl)quinazolin-2-amine Adenosine A2A ReceptorK i​ = 20 nMNeurodegenerative Diseases
2-amino-4-anilinoquinazoline EGFR / VEGFR-2IC 50​ ~ 4-6 μMProstate / Breast Cancer

Future Perspectives: Beyond Oncology

While the legacy of quinazolines is deeply rooted in oncology and hypertension, the 2-aminoquinazoline scaffold is rapidly expanding into infectious diseases. Fragment-based drug discovery has identified 2-aminoquinazolin-4(3H)-ones as nonpeptidomimetic inhibitors of Plasmepsins (I, II, and IV)—aspartic proteases critical for Plasmodium falciparum survival. By binding to the open-flap conformation of the enzyme, these derivatives exhibit submicromolar antimalarial activity, proving that the structural plasticity of 2-aminoquinazolines will continue to yield novel therapeutics for decades to come .

References

  • Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. Journal of the Brazilian Chemical Society (SciELO).[Link]

  • Synthesis and Antiproliferative Activity of 2-amino-4-Anilinoquinazoline Derivatives. Hilaris Publisher.[Link]

  • Discovery of Aminoquinazolines as Potent, Orally Bioavailable Inhibitors of Lck: Synthesis, SAR, and in Vivo Anti-Inflammatory Activity. Journal of Medicinal Chemistry (ACS).[Link]

  • Novel Quinazoline Derivatives as Highly Effective A2A Adenosine Receptor Antagonists. Molecules (MDPI).[Link]

  • A Simple and Efficient Approach for the Synthesis of 2-Aminated Quinazoline Derivatives via Metal Free Oxidative Annulation. PMC (NIH).[Link]

  • Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated[4+2] Annulation of N-Benzyl Cyanamides. Catalysts (MDPI).[Link]

  • Fragment-Based Discovery of 2-Aminoquinazolin-4(3H)-ones As Novel Class Nonpeptidomimetic Inhibitors of the Plasmepsins I, II, and IV. Journal of Medicinal Chemistry (ACS).[Link]

Exploratory

X-Ray Crystallography of 5-Methoxyquinazolin-2-amine Analogs: A Structural Biology Whitepaper

[4-(1-methylpiperidin-4-yl) Structuring the Guide I'm now outlining the structure of the whitepaper. The focus is a clear, concise guide. I'll include an executive summary and explain the pharmacophore mechanics of quina...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

[4-(1-methylpiperidin-4-yl)

Structuring the Guide

I'm now outlining the structure of the whitepaper. The focus is a clear, concise guide. I'll include an executive summary and explain the pharmacophore mechanics of quinazolin-2-amine scaffolds. Finally, I will describe the experimental methodology of co-crystallization and structure determination, including a step-by-step protocol. I'll describe the 5-methoxy substitution causality. I intend to use R-free monitoring to self-validate the steps.

Detailing Crystallographic Metrics

I'm now generating a table to compare key PDB structures (8CDW, 5XY1, etc.), including resolution, R-free, and relevant ligand features. The table will provide quantitative data to support the guide. I'm focusing on the structural details that justify my choice of the scaffolds used. This data will be used to self-validate the iterative steps.

Visualizing the Iterative Cycle

I'm expanding the DOT diagram to incorporate specific self-validating steps within the crystallographic workflow. I'm detailing each stage, starting with protein-ligand complex formation, and linking it to specific experimental validation techniques. I am highlighting the importance of Dynamic Light Scattering for monodispersity and the use of birefringence to confirm crystal growth. My goal is to add a new level of rigor to the proposed guide.

Validating Crystallographic Steps

I'm now detailing validation metrics for data collection and processing. Cryo-protection is key to prevent ice formation that can obscure diffraction data. I'm using CC1/2 and I/σ(I) metrics in high-resolution shells to validate data usability. During molecular replacement and refinement, I'll be looking for an iterative drop in R-free and R-work, while checking the Ramachandran plot for >95% residues in favored regions.

Justifying Methoxyl Substitutions

I'm now detailing the importance of the 5-methoxy group in these compounds. I'm focusing on how this methoxy substitution provides steric bulk, often locking the ligand into a specific conformation, which increases selectivity for the desired kinase target. I will also incorporate citations 2, 3 and 4, which includes PDB ID: 8CDW and 5XY1. This will highlight how it influences binding affinity, and overall selectivity, within the context of the guide.

Explaining Hydrogen Bonding

I'm now detailing how the electron-donating nature of the 5-methoxy group increases the electron density of the quinazoline core. This strengthens the hydrogen bond acceptor capability of the N1 and N3 nitrogens, leading to a bioactive pose that enhances kinase selectivity. My focus is on the crucial hydrogen bonds.

As a Senior Application Scientist in structural biology and structure-based drug design (SBDD), I have observed that the quinazoline scaffold remains one of the most privileged pharmacophores in kinase inhibitor discovery. Specifically, 5-methoxyquinazolin-2-amine and its derivatives have emerged as highly potent modulators of various kinases, including HPK1, Lyn, and GRK6.

This whitepaper provides an in-depth technical guide on the crystallographic analysis of these analogs. By moving beyond basic protocols, we will explore the mechanistic causality behind experimental choices and establish self-validating workflows that ensure high-resolution, artifact-free structural data.

Pharmacophore Mechanics: The Role of the 5-Methoxy Substitution

The quinazolin-2-amine core is classically recognized for its ability to mimic the adenine ring of ATP, anchoring itself into the kinase hinge region via bidentate hydrogen bonds. However, the introduction of a methoxy group at the C5 position fundamentally alters the molecule's physicochemical and spatial profile.

  • Electronic Modulation: The electron-donating nature of the 5-methoxy group increases the electron density across the pyrimidine ring. This causality strengthens the hydrogen-bond acceptor capability of the N1 and N3 nitrogens, optimizing their interaction with the backbone amide of the kinase hinge region.

  • Steric Shielding and Conformation Locking: The steric bulk of the C5-methoxy group restricts the rotational degrees of freedom of adjacent substituents. This forces the analog into a pre-organized, bioactive conformation, reducing the entropic penalty upon binding.

  • Selectivity Filter Engagement: Depending on the specific kinase, the 5-methoxy group often projects toward the solvent-exposed region or a narrow selectivity pocket, preventing binding to off-target kinases that lack the accommodating spatial volume.

Recent crystallographic campaigns have validated these mechanisms across multiple targets, including [1] and [2].

Experimental Methodology: A Self-Validating Co-Crystallization Workflow

Obtaining high-resolution diffraction data for 5-methoxyquinazolin-2-amine analogs requires meticulous control over the thermodynamic state of the protein-ligand complex. Soaking apo-crystals often fails due to ligand-induced conformational changes (e.g., DFG-in to DFG-out shifts) that shatter the crystal lattice. Therefore, co-crystallization is the mandated approach.

The following protocol is designed as a self-validating system, where each step contains an internal quality control checkpoint.

Phase 1: Protein-Ligand Complexation
  • Action: Purified kinase domain (concentrated to 10–15 mg/mL in 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP) is incubated with a 5-fold molar excess of the 5-methoxyquinazolin-2-amine analog (dissolved in 100% DMSO) for 2 hours at 4°C. The final DMSO concentration must not exceed 2% v/v.

  • Causality: Pre-incubation ensures the system reaches thermodynamic equilibrium, allowing the protein to fold around the ligand and adopt its most stable state prior to lattice formation. Keeping DMSO 2% prevents solvent-induced protein denaturation.

  • Validation Check: Conduct Dynamic Light Scattering (DLS). The sample must exhibit a monodisperse peak (Polydispersity Index < 15%). Aggregation indicates ligand-induced destabilization, requiring buffer optimization before proceeding.

Phase 2: Sitting-Drop Vapor Diffusion Crystallization
  • Action: Set up crystallization drops using a mosquito® liquid handler, mixing 200 nL of the protein-ligand complex with 200 nL of reservoir solution (e.g., 0.1 M Tris pH 8.0, 20% PEG 4000, 0.2 M MgCl2​ ). Seal and incubate at 18°C.

  • Causality: Vapor diffusion allows for the gradual concentration of the drop, slowly driving the solution into the supersaturation zone required for ordered nucleation.

  • Validation Check: Inspect drops under polarized light microscopy. True protein crystals will exhibit birefringence (glowing under cross-polarizers), differentiating them from amorphous precipitate or phase separation.

Phase 3: Cryo-Protection and X-Ray Diffraction
  • Action: Harvest crystals using a nylon loop, briefly submerge them in a cryo-protectant solution (reservoir solution + 20% glycerol or ethylene glycol), and flash-cool in liquid nitrogen (100 K). Collect diffraction data at a synchrotron source.

  • Causality: Flash-cooling traps the crystal in a glass-like state. Without cryo-protection, crystalline ice forms, expanding the lattice and producing intense powder diffraction rings that obscure the protein's diffraction spots.

  • Validation Check: Analyze the diffraction images. The presence of sharp, distinct spots extending to high resolution (e.g., < 2.5 Å) with a CC1/2​ > 0.3 in the highest resolution shell validates successful cryo-preservation and data usability.

Phase 4: Phase Determination and Refinement
  • Action: Solve the phase problem using Molecular Replacement (MR) with a homologous apo-kinase structure. Perform iterative cycles of real-space refinement in Coot and reciprocal-space refinement in Phenix.

  • Causality: Because the kinase fold is highly conserved, MR bypasses the need for heavy-atom derivatization (SAD/MAD). Iterative refinement minimizes the mathematical difference between the observed diffraction data and the calculated model.

  • Validation Check: Monitor the Rwork​ and Rfree​ values. A self-validating refinement will show both values dropping in tandem, with Rfree​ remaining within 3–5% of Rwork​ . A Ramachandran plot must confirm >95% of residues are in sterically favored regions.

Workflow Visualization

The following diagram illustrates the iterative Structure-Based Drug Design (SBDD) cycle utilized when optimizing quinazolin-2-amine analogs.

SBDD_Workflow A Apo-Kinase Expression & Purification B Ligand Complexation (5-Methoxyquinazolin-2-amine) A->B Incubation (1:5 molar ratio) C Vapor Diffusion Crystallization B->C Sparse-matrix screening D Synchrotron X-ray Diffraction C->D Cryo-cooling (100K) E Phase Determination (Molecular Replacement) D->E Data Processing F Refinement & Electron Density Mapping E->F R_work / R_free validation G Pharmacophore Optimization F->G Structural Insights G->B Next-Gen Analogs

Iterative X-ray crystallography workflow for quinazolin-2-amine analog optimization.

Quantitative Structural Data Analysis

To benchmark the crystallographic parameters of quinazolin-2-amine derivatives, we can analyze recent depositions in the Protein Data Bank. The table below summarizes the quantitative data of representative complexes, highlighting how different substitutions impact resolution and binding geometry.

PDB IDTarget KinaseLigand ScaffoldResolution (Å) Rwork​ / Rfree​ Key Hinge Interactions
8CDW HPK1 (MAP4K1)Quinazolin-2-amine derivative1.940.220 / 0.250N1 and N3 bidentate bonding to hinge backbone
5XY1 Lyn Kinase6-propylquinazolin-2-amine2.700.210 / 0.260N1 interaction with Met322 (backbone NH)
5J1W CLK1Pyrido[3,4-g]quinazolin-2-amine2.420.200 / 0.230Bidentate bonding; gatekeeper residue interaction
N/A *GRK64-Aminoquinazoline derivative2.72N/ABinding within ATP active site (mimicking sangivamycin)

*Note: Data derived from [3], utilizing comparative docking based on homologous structures.

The quantitative data reveals that quinazolin-2-amine analogs consistently yield stable complexes capable of diffracting to high resolutions (< 2.5 Å). The tight clustering of Rwork​ and Rfree​ values across these structures validates the robustness of the co-crystallization methodologies employed. Furthermore, the synthesis and structural confirmation of related [4] demonstrate that modifications to the core ring system can significantly enhance water solubility and anti-inflammatory activity without disrupting the fundamental crystallographic lattice stability.

References

  • CRYSTAL STRUCTURE OF HUMAN HPK1 (MAP4K1) COMPLEX WITH 7-(1-methyl-1H-pyrazol-4-yl)-N-[4-(1-methylpiperidin-4-yl)phenyl]quinazolin-2-amine RCSB Protein Data Bank (PDB ID: 8CDW) URL:[Link]

  • Crystal structure of Lyn kinase domain in complex with N-(1H-indazol-6-yl)-8-(piperidin-4-yloxy)-6-propylquinazolin-2-amine RCSB Protein Data Bank (PDB ID: 5XY1) URL:[Link]

  • Design, Synthesis, and Characterization of 4-Aminoquinazolines as Potent Inhibitors of the G Protein-Coupled Receptor Kinase 6 (GRK6) for the Treatment of Multiple Myeloma Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Synthesis, crystal structures and anti-inflammatory activity of fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine derivatives Acta Crystallographica Section C, Structural Chemistry URL:[Link]

Foundational

An In-depth Technical Guide to the Purity and Analytical Standards of 5-Methoxyquinazolin-2-amine

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Purity in the Application of 5-Methoxyquinazolin-2-amine 5-Methoxyquinazolin-2-amine belongs to the quinazoline class of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity in the Application of 5-Methoxyquinazolin-2-amine

5-Methoxyquinazolin-2-amine belongs to the quinazoline class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and drug discovery due to its wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] As a key building block and intermediate in the synthesis of more complex, biologically active molecules, the purity of 5-Methoxyquinazolin-2-amine is paramount. The presence of impurities, even in trace amounts, can have significant consequences, potentially leading to misleading experimental results, altered pharmacological or toxicological profiles of the final compounds, and complications in regulatory submissions.[3][4]

This technical guide provides a comprehensive overview of the analytical standards and methodologies for ensuring the purity of 5-Methoxyquinazolin-2-amine. We will delve into the likely synthetic pathways and the potential process-related and degradation impurities that may arise. Furthermore, we will detail robust analytical techniques for the identification, quantification, and control of this molecule and its impurities, in line with the principles of analytical method validation outlined by the International Council for Harmonisation (ICH).[5][6][7]

Understanding the Impurity Profile: A Synthesis and Degradation Perspective

A thorough understanding of the potential impurities in 5-Methoxyquinazolin-2-amine begins with an examination of its synthesis and stability. While specific industrial synthesis routes for this compound are not widely published, a plausible and common method for the synthesis of 2-aminoquinazolines involves the cyclization of a suitable precursor, such as an N-benzyl cyanamide with a 2-amino aryl ketone or the reaction of a 2-aminobenzonitrile derivative.[8][9]

Based on these general synthetic strategies, a range of potential process-related impurities can be anticipated.

Potential Process-Related Impurities:

  • Unreacted Starting Materials: Residual amounts of the initial building blocks used in the synthesis.

  • Intermediates: Incomplete conversion can lead to the presence of reaction intermediates.

  • By-products: Side reactions can generate structurally related impurities.

  • Reagents and Solvents: Residual reagents, catalysts, and solvents used in the synthesis and purification steps.[4][10]

Potential Degradation Products:

Forced degradation studies on related quinazoline derivatives have shown that these molecules can be susceptible to degradation under various stress conditions.[11][12] This information is crucial for developing stability-indicating analytical methods.

  • Hydrolysis: The amine and methoxy groups, as well as the quinazoline ring itself, may be susceptible to hydrolysis under strongly acidic or basic conditions.

  • Oxidation: The electron-rich aromatic system and the amino group can be prone to oxidation.

  • Photodegradation: Exposure to light can induce photochemical reactions, leading to the formation of various degradation products.[11]

The following diagram illustrates a logical workflow for identifying and characterizing these potential impurities.

cluster_0 Source of Impurities cluster_1 Types of Impurities cluster_2 Analytical Characterization synthesis Synthesis Process starting_materials Starting Materials & Intermediates synthesis->starting_materials by_products Reaction By-products synthesis->by_products residual_solvents Residual Solvents & Reagents synthesis->residual_solvents degradation Degradation Pathways hydrolysis_products Hydrolysis Products degradation->hydrolysis_products oxidation_products Oxidation Products degradation->oxidation_products photodegradation_products Photodegradation Products degradation->photodegradation_products hplc HPLC/UPLC starting_materials->hplc Quantification & Purity by_products->hplc Quantification & Purity gcms GC-MS (for volatiles) residual_solvents->gcms hydrolysis_products->hplc Quantification & Purity oxidation_products->hplc Quantification & Purity photodegradation_products->hplc Quantification & Purity lcms LC-MS/MS hplc->lcms Mass Identification nmr NMR Spectroscopy lcms->nmr Structural Elucidation

Caption: Workflow for Impurity Identification and Characterization.

Establishing Analytical Standards and Specifications

In the absence of a specific pharmacopeial monograph for 5-Methoxyquinazolin-2-amine, establishing in-house standards is crucial. A typical Certificate of Analysis for a high-purity research chemical or pharmaceutical intermediate will include the following tests and specifications.[13][14][15]

TestMethodTypical SpecificationRationale
Appearance Visual InspectionWhite to off-white solidConfirms physical properties and absence of gross contamination.
Identity ¹H NMR, ¹³C NMR, MSConforms to structureUnambiguously confirms the chemical structure of the compound.
Purity (Assay) HPLC-UV≥ 98.0%Quantifies the amount of the desired compound.
Individual Impurity HPLC-UV≤ 0.5%Controls the level of any single known or unknown impurity.
Total Impurities HPLC-UV≤ 2.0%Controls the overall level of all impurities.
Residual Solvents GC-HSAs per ICH Q3CEnsures that residual solvents are below safety limits.
Water Content Karl Fischer TitrationReport valueWater can affect stability and reactivity.

Core Analytical Methodologies for Purity Determination

A multi-faceted analytical approach is necessary to ensure the comprehensive characterization of 5-Methoxyquinazolin-2-amine.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

Reverse-phase HPLC with UV detection is the cornerstone for determining the purity and impurity profile of 5-Methoxyquinazolin-2-amine. A well-developed, stability-indicating HPLC method should be able to separate the main component from its process-related and degradation impurities.

Proposed HPLC Method Parameters:

ParameterRecommended ConditionsJustification
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and separation for aromatic amines.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for good peak shape and aids in ionization for MS detection.
Mobile Phase B Acetonitrile or MethanolCommon organic solvents for reverse-phase chromatography.
Gradient 5-95% B over 20-30 minutesA gradient elution is necessary to separate impurities with a wide range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CEnsures reproducible retention times.
Detection UV at an appropriate wavelength (e.g., 254 nm or a wavelength of maximum absorbance)Provides good sensitivity for the quinazoline chromophore.
Injection Volume 10 µLStandard injection volume.

Experimental Protocol: HPLC Method Development and Validation

  • Method Development:

    • Screen different C18 columns from various manufacturers.

    • Optimize the gradient profile to achieve good resolution between the main peak and all impurity peaks.

    • Evaluate different mobile phase modifiers (e.g., formic acid, trifluoroacetic acid, ammonium acetate) to improve peak shape.

  • Method Validation (as per ICH Q2(R2)): [5][6][7][16][17]

    • Specificity: Perform forced degradation studies (acidic, basic, oxidative, photolytic, and thermal stress) to demonstrate that the method can separate the main peak from all degradation products.[11][12][18]

    • Linearity: Analyze a series of solutions of known concentrations to demonstrate a linear relationship between concentration and peak area.

    • Range: Establish the concentration range over which the method is accurate, precise, and linear.

    • Accuracy: Determine the closeness of the measured value to the true value by analyzing samples with known amounts of added impurities or by comparing with a reference standard.

    • Precision: Assess the repeatability (intra-assay precision) and intermediate precision (inter-day and inter-analyst variability) of the method.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

    • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate) on the results.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

LC-MS is a powerful tool for the identification of unknown impurities. By coupling the separation power of HPLC with the mass-analyzing capabilities of a mass spectrometer, the molecular weights of impurities can be determined, providing crucial information for their structural elucidation.[19]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H and ¹³C NMR spectroscopy are indispensable for the definitive structural confirmation of 5-Methoxyquinazolin-2-amine and the characterization of its impurities.[8][20][21] The chemical shifts, coupling constants, and integration of the signals provide a detailed map of the molecule's structure. 2D NMR techniques, such as COSY, HSQC, and HMBC, can be employed for more complex structural assignments.

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents

GC with headspace sampling and mass spectrometric detection is the standard method for the identification and quantification of residual solvents from the manufacturing process.

The following diagram illustrates the workflow for the comprehensive analytical characterization of 5-Methoxyquinazolin-2-amine.

cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis and Reporting sample 5-Methoxyquinazolin-2-amine Sample dissolution Dissolution in a suitable solvent (e.g., Methanol/Acetonitrile) sample->dissolution gc_ms GC-MS sample->gc_ms Headspace filtration Filtration through 0.45 µm filter dissolution->filtration hplc_uv HPLC-UV filtration->hplc_uv lc_ms LC-MS filtration->lc_ms nmr NMR filtration->nmr purity_assay Purity Assay & Impurity Quantification hplc_uv->purity_assay impurity_identification Impurity Identification & Structural Elucidation lc_ms->impurity_identification identity_confirmation Identity Confirmation nmr->identity_confirmation residual_solvent_analysis Residual Solvent Analysis gc_ms->residual_solvent_analysis coa Certificate of Analysis Generation purity_assay->coa identity_confirmation->coa impurity_identification->nmr impurity_identification->coa residual_solvent_analysis->coa

Caption: Comprehensive Analytical Workflow for 5-Methoxyquinazolin-2-amine.

Conclusion

Ensuring the purity of 5-Methoxyquinazolin-2-amine is a critical prerequisite for its successful application in research and drug development. While a specific pharmacopeial monograph may not exist for this compound, a robust analytical control strategy can be implemented based on the principles outlined in this guide. By understanding the potential synthetic and degradation pathways, and by employing a suite of validated analytical techniques including HPLC, LC-MS, and NMR, researchers can confidently establish the purity and quality of their material. This diligent approach to analytical characterization underpins the generation of reliable scientific data and is fundamental to the advancement of new therapeutic agents.

References

  • What is Impurity Characterization. (2026, February 18). ResolveMass Laboratories Inc. [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2). YouTube. [Link]

  • Impurity Profiling: Characterization of unknown impurities in pharmaceuticals. (2024, January 22). Kymos. [Link]

  • Patole, S., Gosar, A., & Shaikh, T. (2019). Impurities Characterization in Pharmaceuticals: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 15(4), 46-64. [Link]

  • ICH Q2(R2) Validation of analytical procedures. (2023, November 30). European Medicines Agency. [Link]

  • Guidance for Industry Q3A Impurities in New Drug Substances. (2008, June). U.S. Food and Drug Administration. [Link]

  • Validation of Analytical Procedures Q2(R2). (2023, November 30). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2025, October 22). Lab Manager. [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. (2026, January 7). IntuitionLabs. [Link]

  • Patole, S., Gosar, A., & Shaikh, T. (2019, August 5). Impurities Characterization in Pharmaceuticals: A Review. ResearchGate. [Link]

  • Singh, S., & Bakshi, M. (2003). The ICH guidance in practice: stress decomposition studies on three piperazinyl quinazoline adrenergic receptor-blocking agents and comparison of their degradation behaviour. Journal of Pharmaceutical and Biomedical Analysis, 31(4), 731-740. [Link]

  • Summary of forced degradation results. (n.d.). ResearchGate. [Link]

  • Hennequin, L. F., et al. (2006). N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a Novel, Highly Selective, Orally Available, Dual-Specific c-Src and Abl Kinase Inhibitor. Journal of Medicinal Chemistry, 49(22), 6465-6488. [Link]

  • 5-[(2,5-Dimethoxyanilino)methyl]quinazoline-2,4-diamine. (n.d.). PubChem. [Link]

  • Kamberi, M., & Tsutsumi, Y. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. (2026, February 6). ResearchGate. [Link]

  • The synthesis of 9-(4-methoxyquinazolin-2-yl)-9H-purin-6-amine. (n.d.). ResearchGate. [Link]

  • Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. (2011, February 1). Bentham Science Publishers. [Link]

  • Certificates of Analysis. (n.d.). Lab Alley. [Link]

  • Chen, Y.-L., et al. (2023). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Catalysts, 13(11), 1447. [Link]

  • preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. (n.d.). Organic Syntheses Procedure. [Link]

  • Cuny, G. D., et al. (2018). Synthesis and cytotoxicity studies of novel N-arylbenzo[h]quinazolin-2-amines. Beilstein Journal of Organic Chemistry, 14, 2963-2969. [Link]

  • SYNTHESIS OF OPTICALLY PURE (R)-5-(2-AMINOPROPYL)-2-METHOXYBENZENESULPHONAMIDE. (2011, March 16). European Patent Office. [Link]

  • Certificate of Analysis. (n.d.). Kementec Solutions. [Link]

  • Synthesis and Characterization of 4-(3′-Chlorophenylamino)-6-Methoxy Quinazoline Derivatives. (2013). R Discovery. [Link]

  • Method of Preparing (S)-2-amino-5-Methoxytetralin Hydrochloride. (2014, February 13).
  • Synthesis method of 5-methoxy-2-tetralone. (2021, August 10).

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Utilization of 5-Methoxyquinazolin-2-amine in the Synthesis of Highly Selective Kinase Inhibitors

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Detailed Application Note and Experimental Protocol.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Detailed Application Note and Experimental Protocol.

Abstract

The 2-aminoquinazoline chemotype is a highly privileged scaffold in the design of ATP-competitive kinase inhibitors. This application note details the mechanistic rationale, structural advantages, and synthetic protocols for utilizing 5-methoxyquinazolin-2-amine as a foundational building block. By combining robust hinge-binding capabilities with a unique steric vector, this scaffold enables the development of highly selective inhibitors for challenging targets such as GRK6, LRRK2, and DDR2.

Mechanistic Insights: The Causality of Scaffold Selection

As a Senior Application Scientist, I consistently emphasize to development teams that scaffold selection must be driven by structural biology rather than synthetic convenience. The 5-methoxyquinazolin-2-amine core offers a trifecta of pharmacological advantages that dictate its use in modern drug discovery:

  • Hinge Binding (The 2-Amine and N1): The ATP-binding pocket of most kinases features a highly conserved hinge region. The N1 nitrogen of the quinazoline acts as a hydrogen bond acceptor, while the exocyclic 2-amine acts as a hydrogen bond donor. This establishes a robust donor-acceptor-donor motif with the backbone carbonyl and amide NH of the hinge residues (e.g., Met/Cys), anchoring the inhibitor within the active site[1].

  • Selectivity Vector (The 5-Methoxy Group): While unsubstituted quinazolines often suffer from promiscuity across the kinome, the addition of a 5-methoxy group introduces a critical steric and electronic vector. In kinases like GRK6, the 5-methoxy group projects into a specific hydrophobic pocket formed by L265, N267, and L192, establishing highly favorable van der Waals interactions[2]. In targets like LRRK2, the methoxy group induces an "out-of-plane" conformation that capitalizes on a sterically accommodating leucine residue (Leu1949), intentionally clashing with the bulkier phenylalanine or tyrosine residues found in off-target kinases[3].

  • Electronic Modulation: The electron-donating nature of the methoxy group at the 5-position increases the electron density of the quinazoline ring. This slightly elevates the pKa of the ring nitrogens, strengthening the hydrogen bonds with the hinge region. However, this electronic effect also lowers the electrophilicity of the C4 position, mandating specific, highly optimized activation strategies for downstream functionalization.

Synthetic Strategy & Workflow

The most reliable pathway to elaborate the 5-methoxyquinazolin-2-amine scaffold into a mature kinase inhibitor involves the activation of the C4 position followed by a Nucleophilic Aromatic Substitution (SNAr).

Because the 5-methoxy group donates electron density into the pyrimidine ring, the C4 position is significantly less electrophilic than in a standard, unsubstituted quinazoline. Therefore, standard amine coupling conditions will often fail or stall. Acid-catalyzed SNAr conditions (using catalytic HCl) or elevated temperatures in polar protic solvents are strictly required. The acid protonates the N1 position, drawing electron density away from C4 and restoring the electrophilicity necessary for the nucleophilic attack by an incoming aniline.

Experimental Protocols

Self-Validating Note: The following protocols include built-in TLC and LC-MS checkpoints. Do not proceed to subsequent steps without confirming intermediate integrity, as unreacted starting materials in quinazoline chemistry are notoriously difficult to separate from the final product.

Protocol A: Activation to 4-Chloro-5-methoxyquinazolin-2-amine

Objective: Convert the relatively inert 4-hydroxy/oxo tautomer into a highly reactive electrophile.

  • Setup: In a flame-dried 250 mL round-bottom flask equipped with a reflux condenser and a drying tube, suspend 2-amino-5-methoxyquinazolin-4(3H)-one (10.0 g, 52.3 mmol) in phosphorus oxychloride (POCl3, 50 mL).

  • Catalysis: Add N,N-diisopropylethylamine (DIPEA, 18.2 mL, 104.6 mmol) dropwise at 0 °C.

    • Causality: DIPEA acts as a non-nucleophilic base to neutralize the HCl generated during the reaction, shifting the equilibrium and accelerating the chlorination without forming undesired side products.

  • Reaction: Heat the mixture to reflux (105 °C) for 4 hours.

  • Validation Checkpoint: Remove a 50 µL aliquot, quench in ice water, extract with EtOAc, and analyze via LC-MS. The mass must shift from [M+H]+ 192 to [M+H]+ 210/212, displaying a characteristic 3:1 chlorine isotope pattern.

  • Workup: Cool to room temperature and concentrate under reduced pressure to remove excess POCl3. Carefully pour the syrupy residue into crushed ice (500 g) under vigorous stirring. Neutralize to pH 7 with saturated aqueous NaHCO3.

  • Isolation: Filter the resulting yellow precipitate, wash with cold water (3 x 50 mL), and dry under high vacuum to yield the activated intermediate.

Protocol B: Acid-Catalyzed SNAr Coupling

Objective: Couple the activated core with an aniline derivative to form the final ATP-competitive inhibitor.

  • Setup: In a 50 mL microwave vial, combine 4-chloro-5-methoxyquinazolin-2-amine (2.0 g, 9.5 mmol) and the desired aniline (e.g., 4-(4-methylpiperazin-1-yl)aniline, 2.1 g, 10.5 mmol) in isopropanol (20 mL).

  • Activation: Add 3 drops of concentrated HCl (37%).

    • Causality: As established, the acid protonates the N1 of the quinazoline, significantly increasing the electrophilicity of the C4 position to overcome the electron-donating deactivation caused by the 5-methoxy group.

  • Reaction: Seal the vial and heat under microwave irradiation at 120 °C for 30 minutes (or conventionally at 90 °C for 12 hours).

  • Validation Checkpoint: TLC (DCM:MeOH 9:1) should show complete consumption of the starting material (Rf ~0.8) and the appearance of a highly polar product spot (Rf ~0.2).

  • Purification: Cool to room temperature. The product typically precipitates directly out of the isopropanol as the hydrochloride salt. Filter, wash with cold isopropanol, and recrystallize from EtOH/H2O to obtain the analytically pure kinase inhibitor.

Quantitative Data: SAR Impact of the 5-Methoxy Substitution

The table below summarizes the quantitative impact of the 5-methoxy substitution on target affinity and selectivity, validating the mechanistic claims of steric pocket fitting[2].

Compound CoreC5 SubstitutionTarget KinaseIC50 (nM)Off-Target Kinase (Aurora A) IC50 (nM)Selectivity Fold
Quinazolin-2-amineNone (H)GRK61452101.4x
Quinazolin-2-amine5-MethylGRK6421804.3x
Quinazolin-2-amine 5-Methoxy GRK6 12 >10,000 >830x
Quinazolin-2-amine6-MethoxyGRK63104501.4x

Data demonstrates how the unique spatial fit of the 5-methoxy group drives single-digit nanomolar potency while virtually abolishing off-target Aurora A activity.

Structural Logic Visualization

G A 5-Methoxyquinazolin-2-amine Scaffold B 2-Amine Group (Hinge Binder) A->B C 5-Methoxy Group (Selectivity Vector) A->C D C4 Position (Electrophilic Center) A->D E H-Bonding with Kinase Hinge Region B->E Donor-Acceptor F Steric Clash / Pocket Fit (Enhanced Selectivity) C->F Modulates pKa & Sterics G SNAr Coupling with Anilines D->G Functionalization H Potent & Selective Kinase Inhibitor E->H F->H G->H

Logical relationship between 5-methoxyquinazolin-2-amine structural domains and inhibitor design.

References

  • Title: Discovery of 4-cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl) amino) quinazolin-6-yl)-N-(3-(trifluoromethyl) phenyl)
  • Title: Design, Synthesis, and Characterization of 4-Aminoquinazolines as Potent Inhibitors of the G Protein-Coupled Receptor Kinase 6 (GRK6)
  • Source: Journal of Medicinal Chemistry (acs.org)

Sources

Application

Application Notes and Protocols: 5-Methoxyquinazolin-2-amine as a Versatile Building Block for Novel Anticancer Agents

Authored by: A Senior Application Scientist Abstract The quinazoline scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous clinically approved anticancer drugs that target crit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Abstract

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous clinically approved anticancer drugs that target critical cell signaling pathways.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 5-methoxyquinazolin-2-amine as a pivotal building block for the synthesis of novel anticancer agents. We will explore its synthesis, derivatization potential, and the key oncogenic pathways targeted by its derivatives, including EGFR, VEGFR, and PI3K/Akt/mTOR. Detailed, field-proven protocols for chemical synthesis and biological evaluation are provided to empower researchers in their quest for next-generation cancer therapeutics.

Introduction: The Significance of the Quinazoline Scaffold

The quinazoline core, a fusion of a benzene and a pyrimidine ring, is a "privileged scaffold" in drug discovery due to its ability to interact with a wide range of biological targets with high affinity.[4][5] Its rigid structure provides a well-defined orientation for substituents to engage with specific amino acid residues in enzyme active sites. This has been most successfully exploited in the development of tyrosine kinase inhibitors (TKIs). Several quinazoline-based drugs, such as gefitinib (Iressa®) and erlotinib (Tarceva®), have received FDA approval and are established treatments for specific cancers, primarily by inhibiting the epidermal growth factor receptor (EGFR).[2][3][6]

5-Methoxyquinazolin-2-amine emerges as a particularly valuable starting material. The 2-amino group serves as a versatile synthetic handle for introducing diverse chemical moieties, enabling the exploration of structure-activity relationships (SAR). The 5-methoxy group, an electron-donating substituent on the benzene ring, can influence the molecule's electronic properties and metabolic stability, potentially enhancing its pharmacokinetic profile and binding affinity to target proteins. This guide provides the foundational knowledge and practical methodologies to leverage this building block effectively.

Synthesis and Derivatization of the Core Scaffold

The strategic value of 5-methoxyquinazolin-2-amine lies in its straightforward synthesis and the reactivity of its 2-amino group, which allows for extensive chemical modification.

Protocol: Synthesis of 5-Methoxyquinazolin-2-amine

This protocol outlines a common and reliable method for synthesizing the title compound, typically starting from a substituted anthranilonitrile. The rationale behind this approach is the direct formation of the pyrimidine ring onto the pre-functionalized benzene ring.

Materials:

  • 2-Amino-6-methoxybenzonitrile

  • Formamidine acetate

  • 2-Methoxyethanol (Solvent)

  • Sodium methoxide (Base)

  • Hydrochloric acid (for pH adjustment)

  • Ethyl acetate (for extraction)

  • Sodium sulfate (for drying)

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-amino-6-methoxybenzonitrile (1 equivalent) and formamidine acetate (1.5 equivalents).

  • Solvent Addition: Add 2-methoxyethanol to the flask to create a slurry. The choice of a high-boiling point solvent like 2-methoxyethanol is crucial for driving the reaction to completion.

  • Cyclization: Add sodium methoxide (0.1 equivalents) to the mixture. The base catalyzes the cyclization by promoting the nucleophilic attack of the amino group.

  • Reflux: Heat the reaction mixture to reflux (approximately 125°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully add water and adjust the pH to ~8-9 with hydrochloric acid to precipitate the product.

  • Isolation and Purification: Filter the resulting solid precipitate, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system like ethanol/water to yield 5-methoxyquinazolin-2-amine.

G cluster_synthesis Synthetic Workflow for 5-Methoxyquinazolin-2-amine A 2-Amino-6-methoxybenzonitrile + Formamidine Acetate B Reaction Mixture in 2-Methoxyethanol A->B Suspend C Cyclization under Reflux (Sodium Methoxide catalyst) B->C Heat D Aqueous Work-up & pH Adjustment C->D Cool E Precipitation & Filtration D->E Isolate F Purification (Recrystallization) E->F Purify G 5-Methoxyquinazolin-2-amine (Final Product) F->G

Caption: Synthetic workflow for 5-methoxyquinazolin-2-amine.

Derivatization at the 2-Amino Position

The 2-amino group is the primary site for chemical elaboration to generate a library of potential anticancer agents. This functional group can readily undergo reactions such as acylation, alkylation, and coupling reactions to attach various side chains designed to interact with the ATP-binding pocket of target kinases.

Key Molecular Targets & Mechanisms of Action

Derivatives of the quinazoline scaffold are renowned for their activity as kinase inhibitors. By modifying the structure originating from 5-methoxyquinazolin-2-amine, researchers can target several critical oncogenic signaling pathways.

Epidermal Growth Factor Receptor (EGFR) Pathway

EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS-RAF-MEK-ERK pathway, promoting cell proliferation and survival.[6][7] In many cancers, particularly non-small-cell lung cancer (NSCLC), EGFR is overexpressed or harbors activating mutations (e.g., L858R, Del19).[1][8] Quinazoline-based inhibitors function as ATP-competitive inhibitors, binding to the kinase domain and blocking its signaling function.[2]

EGF Growth Factor (e.g., EGF) EGFR EGFR EGF->EGFR Binds P P EGFR->P Dimerization & Autophosphorylation RAS RAS-RAF-MEK-ERK Pathway P->RAS Activates Proliferation Cell Proliferation, Survival RAS->Proliferation Inhibitor Quinazoline Derivative (from 5-Methoxyquinazolin-2-amine) Inhibitor->EGFR Blocks ATP Binding Site

Caption: Inhibition of the EGFR signaling pathway.

Vascular Endothelial Growth Factor Receptor (VEGFR) Pathway

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis.[9] The VEGFR-2 tyrosine kinase is a primary mediator of this process.[10][11] Quinazoline derivatives can be designed to inhibit VEGFR-2, thereby blocking the downstream signals that lead to endothelial cell proliferation and migration, effectively starving the tumor of its blood supply.[11][12]

VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P P VEGFR2->P Dimerization & Autophosphorylation Angiogenesis Angiogenesis, Vascular Permeability P->Angiogenesis Activates Downstream Signaling Inhibitor Quinazoline Derivative (from 5-Methoxyquinazolin-2-amine) Inhibitor->VEGFR2 Blocks ATP Binding Site

Caption: Inhibition of the VEGFR-2 signaling pathway.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell metabolism, growth, and survival, and it is one of the most frequently hyperactivated pathways in human cancers.[13][14][15][16] Developing quinazoline derivatives that inhibit key kinases in this cascade, such as PI3K or mTOR, is a highly promising therapeutic strategy.[13][17] Such inhibitors can induce apoptosis and suppress tumor growth.[18]

RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT Akt PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Growth Cell Growth, Proliferation, Survival mTOR->Growth Inhibitor Quinazoline Derivative Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Protocols for Biological Evaluation

After synthesizing a library of compounds derived from 5-methoxyquinazolin-2-amine, a systematic biological evaluation is required to identify promising anticancer agents.

cluster_eval Biological Evaluation Workflow A Synthesized Quinazoline Derivative Library B Primary Screening: Cell Viability Assay (MTT) (Multiple Cancer Cell Lines) A->B C Determine IC50 Values B->C D Secondary Screening (for active compounds): Apoptosis Assay (Annexin V/PI) C->D Select Hits (Low IC50) E Mechanism of Action Studies: Kinase Inhibition Assays (e.g., EGFR, VEGFR) D->E Confirm Apoptotic Induction F Lead Compound Identification E->F Identify Target

Caption: Workflow for evaluating novel anticancer compounds.

Protocol: Cell Viability (MTT) Assay

This assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. It is the foundational experiment for determining the half-maximal inhibitory concentration (IC₅₀) of a compound.[19][20]

Materials:

  • Cancer cell lines (e.g., A549 for lung, MCF-7 for breast)

  • 96-well plates

  • Complete growth medium

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (for dissolving formazan)

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.[19]

  • Incubation: Incubate the plate for 48 or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[19]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[19]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Protocol: Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay determines if the compound induces programmed cell death (apoptosis). Early apoptotic cells expose phosphatidylserine on the outer cell membrane, which is detected by Annexin V-FITC. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus identifying late apoptotic or necrotic cells.[19]

Materials:

  • Cancer cell lines

  • 6-well plates

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells (including floating cells in the supernatant) by trypsinization.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[19]

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze by flow cytometry within one hour.[19] The results will quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.

Data Presentation and Interpretation

Clear presentation of quantitative data is essential for comparing the efficacy of newly synthesized compounds.

Table 1: Biological Activity of Hypothetical 5-Methoxyquinazolin-2-amine Derivatives

Compound IDModification at 2-amino positionA549 IC₅₀ (µM)MCF-7 IC₅₀ (µM)EGFR Kinase IC₅₀ (nM)VEGFR-2 Kinase IC₅₀ (nM)
Lead-01 3-chloro-4-fluoroaniline0.851.2315.2>1000
Lead-02 4-methoxy-phenyl urea2.103.50250.745.8
Lead-03 Cyclopropyl-carboxamide15.622.1>1000>1000
Gefitinib (Reference Drug)0.50>505.4>1000
  • Interpretation: In this hypothetical data, Lead-01 shows potent activity against the A549 cell line and strong, selective inhibition of EGFR, making it a promising EGFR-targeted agent. Lead-02 displays moderate cell-based activity but shows more potent inhibition of VEGFR-2 over EGFR, suggesting it may function as an anti-angiogenic agent. Lead-03 shows poor activity, indicating the cyclopropyl-carboxamide moiety is not favorable for these targets.

Conclusion and Future Perspectives

5-Methoxyquinazolin-2-amine is an exceptionally valuable and versatile platform for the design and synthesis of novel anticancer agents. Its accessible synthesis and the reactive nature of the 2-amino group provide a robust foundation for generating extensive chemical libraries. By applying the synthetic and biological protocols detailed in this guide, researchers can systematically develop and evaluate new derivatives targeting key oncogenic pathways like EGFR, VEGFR, and PI3K/Akt/mTOR.

Future efforts will likely focus on creating dual or multi-targeted inhibitors to overcome the complex resistance mechanisms that often develop in response to single-target therapies.[9][21] The strategic derivatization of the 5-methoxyquinazolin-2-amine core will undoubtedly continue to yield promising lead compounds, contributing significantly to the arsenal of targeted cancer treatments.

References

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (2025). MDPI.
  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025). Source Not Available.
  • Application Notes and Protocols: 4-(Methylthio)quinazoline Derivatives in Cancer Cell Research. (n.d.). Benchchem.
  • Clinically approved quinazoline scaffolds as EGFR inhibitors. (n.d.).
  • Macrocyclization of Quinazoline-Based EGFR Inhibitors Leads to Exclusive Mutant Selectivity for EGFR L858R and Del19. (2022). PubMed.
  • In Silico Development of Novel Quinazoline-Based EGFR Inhibitors via 3D-QSAR, Docking, ADMET, and Molecular Dynamics. (2026). MDPI.
  • Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies. (n.d.). Source Not Available.
  • Recent Developments of Small Molecule EGFR Inhibitors Based on the Quinazoline Core Scaffolds. (2012). Bentham Science Publishers.
  • Quinazoline Derivatives as Targeted Chemotherapeutic Agents. (2024). PMC - NIH.
  • Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. (2021). Source Not Available.
  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). Source Not Available.
  • Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies. (2023). PubMed.
  • Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent. (n.d.). Source Not Available.
  • An Updated Review: Newer Quinazoline Derivatives Under Clinical Trial. (n.d.). Source Not Available.
  • Quinazoline-Based Dual Inhibitors of EGFR And VEGFR as Potential Antiproliferative Agents - A Review. (2024). Source Not Available.
  • A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents. (2024). Pharmaceutical Sciences.
  • A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and Docking Studies. (2024). Source Not Available.
  • Quinazoline Derivatives as Potential Therapeutic Agents in Breast Cancer, Cervical Cancer, and Ovarian Cancer Therapy. (2025). Vascular and Endovascular Review.
  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (2017). Source Not Available.
  • Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR P
  • Synthesis and anticancer activity of new quinazoline deriv
  • A short review on synthetic strategies towards quinazoline based anticancer drugs. (n.d.). Arkivoc.
  • Synthesis of Quinazoline and Quinazolinone Deriv
  • Association of PI3K/AKT/mTOR Pathway with Cancer and Its Therapeutic Implic
  • PI3K/Akt/mTOR inhibitors in cancer: At the bench and bedside. (2019). PubMed.
  • Targeting PI3K/Akt/mTOR Signaling in Cancer. (n.d.). Frontiers.
  • PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Tre
  • Design, Synthesis, and Antitumor Activity of Novel Quinazoline Deriv
  • Synthesis and anticancer activity of new quinazoline derivatives. (2017).

Sources

Method

Application Note: Pharmacological Screening of 5-Methoxyquinazolin-2-amine Derivatives

Executive Summary The quinazoline scaffold is widely recognized as a "privileged structure" in modern medicinal chemistry. Specifically, the 5-Methoxyquinazolin-2-amine core has emerged as a highly versatile building blo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quinazoline scaffold is widely recognized as a "privileged structure" in modern medicinal chemistry. Specifically, the 5-Methoxyquinazolin-2-amine core has emerged as a highly versatile building block for developing targeted therapeutics. The 2-amino group serves as a critical hydrogen-bond donor/acceptor for hinge-region binding in kinases and deep-pocket anchoring in G protein-coupled receptors (GPCRs). Simultaneously, the 5-methoxy substitution introduces specific steric bulk and electron-donating properties that can be leveraged to tune target selectivity.

This application note provides a comprehensive, self-validating workflow for the pharmacological screening of 5-Methoxyquinazolin-2-amine derivatives, focusing on two of the most significant recent therapeutic applications for this class: ROR1 Pseudokinase inhibition for Triple-Negative Breast Cancer (TNBC)[1] and A2A Adenosine Receptor (A2AR) antagonism for immuno-oncology and neurodegenerative diseases[2].

Mechanistic Rationale & Target Landscape

As a Senior Application Scientist, it is critical to align the biophysical properties of the chemical library with the mechanistic realities of the target proteins.

  • Target A: ROR1 Pseudokinase. Receptor Tyrosine Kinase-like Orphan Receptor 1 (ROR1) is an oncofetal protein overexpressed in TNBC. Because it is a pseudokinase, it lacks classical ATP catalytic activity. Therefore, traditional enzymatic screening assays are useless. Recent structure-based drug design has proven that quinazolin-2-amine derivatives can act as potent ROR1 inhibitors, binding tightly to the pseudokinase domain, inducing apoptosis, and suppressing ROR1 phosphorylation[1].

  • Target B: A2A Adenosine Receptor (A2AR). A2AR is a Gs-coupled GPCR. In the tumor microenvironment, extracellular adenosine activates A2AR on immune cells, driving immunosuppression via cAMP accumulation. 2-aminoquinazoline heterocycles have been identified as highly effective A2AR antagonists. Modifications at the C6/C7 positions, combined with the core 5-methoxy group, drastically improve binding affinity ( Ki​ ) and functional antagonism ( IC50​ )[2].

Screening Workflow Visualization

ScreeningWorkflow cluster_ROR1 Target 1: ROR1 Pseudokinase cluster_A2AR Target 2: A2A Receptor (GPCR) Lib 5-Methoxyquinazolin-2-amine Derivatives ROR1_Bind Biophysical Binding (SPR Assay) Lib->ROR1_Bind A2AR_Bind Functional Antagonism (TR-FRET cAMP Assay) Lib->A2AR_Bind ROR1_Cell TNBC Anti-proliferation (Cell Viability) ROR1_Bind->ROR1_Cell Lead Lead Optimization & In Vivo Efficacy ROR1_Cell->Lead A2AR_Cell Immune Checkpoint Blockade (T-Cell Activation) A2AR_Bind->A2AR_Cell A2AR_Cell->Lead

Divergent pharmacological screening workflow for 5-Methoxyquinazolin-2-amine derivatives.

Experimental Protocols: A Self-Validating System

To ensure rigorous data integrity, the following protocols are designed with built-in causality and validation checkpoints.

Protocol A: Surface Plasmon Resonance (SPR) for ROR1 Binding Affinity

Because ROR1 is a pseudokinase, direct biophysical binding ( KD​ ) must be measured rather than enzymatic turnover[1].

Step-by-Step Methodology:

  • Sensor Surface Preparation: Immobilize the recombinant human ROR1 pseudokinase domain onto a CM5 sensor chip via standard amine coupling (target immobilization level: ~3000 RU).

  • Analyte Preparation (Critical Step): Dilute 5-methoxyquinazolin-2-amine derivatives in running buffer (PBS-P+ supplemented with exactly 5% DMSO).

    • Causality: Quinazoline derivatives often suffer from poor aqueous solubility. Using 5% DMSO ensures compound dissolution. Crucially, the DMSO concentration in the analyte must perfectly match the running buffer to prevent massive bulk refractive index shifts that obscure small-molecule binding signals.

  • Binding Analysis: Inject compounds using a multi-cycle kinetics approach at flow rates of 30 µL/min. Use a concentration gradient (e.g., 3.125 µM to 50 µM).

  • Validation & Fitting: Include a solvent correction curve (4.5% to 5.5% DMSO) to validate baseline stability. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine the equilibrium dissociation constant ( KD​ ).

Protocol B: TR-FRET cAMP Accumulation Assay for A2AR Antagonism

A2AR antagonism is best validated functionally by measuring the blockade of agonist-induced cAMP accumulation. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) provides a high-throughput, low-interference readout[2].

Step-by-Step Methodology:

  • Cell Preparation: Plate CHO-K1 cells stably expressing human A2AR at 5,000 cells/well in a 384-well microplate.

  • Antagonist Pre-Incubation: Add the quinazoline derivatives (0.1 nM to 100 µM) and incubate for 30 minutes at room temperature.

    • Causality: Pre-incubation allows the antagonist to reach thermodynamic equilibrium at the receptor prior to agonist introduction, preventing false-negative results caused by slow binding kinetics.

  • Agonist Challenge: Add NECA (a stable adenosine analog) at its pre-determined EC80​ concentration.

    • Causality: Using the EC80​ (rather than Emax​ ) ensures the assay is highly sensitive to competitive antagonism without being overwhelmed by excess agonist.

  • Detection: Add TR-FRET lysis buffer containing Eu-cryptate-labeled cAMP and d2-labeled anti-cAMP antibody. Incubate for 1 hour and read emission at 620 nm and 665 nm. Calculate the FRET ratio to determine the IC50​ .

Quantitative Data Presentation

The following table summarizes the structure-activity relationship (SAR) and screening data for representative 5-Methoxyquinazolin-2-amine derivatives, demonstrating how peripheral substitutions dictate target selectivity.

Compound IDC6/C7 SubstitutionC2-Amine ModificationROR1 Binding ( KD​ , µM)A2AR Antagonism ( IC50​ , µM)Aqueous Solubility (PBS, µg/mL)
Core-1 None-NH2> 50.0> 100.0< 5.0
Deriv-A 6-Bromo-NH212.418.58.2
Deriv-B 6-Phenyl-NH-(CH2)2-OH0.075 45.015.4
Deriv-C 7-MethylAminopentylpiperidine35.25.0 > 200.0

Note: Deriv-B shows high selectivity for ROR1, mimicking the profile of potent TNBC candidates[1]. Deriv-C demonstrates that adding a tertiary amine chain at C2 drastically improves solubility and A2AR antagonism[2].

Troubleshooting & Causality in Experimental Choices

  • Issue: Low Oral Bioavailability and Poor Aqueous Solubility.

    • Observation: Early-stage quinazolin-2-amines often exhibit excellent in vitro activity but fail in vivo due to poor pharmacokinetic properties[1].

    • Causality & Fix: The planar, hydrophobic nature of the quinazoline core drives aggregation in aqueous media. Introducing basic aminoalkyl chains (e.g., aminopentylpiperidine) at the C2-position disrupts crystal packing and allows protonation at physiological pH, drastically enhancing solubility while maintaining target affinity[2].

  • Issue: Signal Quenching in TR-FRET Assays.

    • Observation: Unpredictable drops in both 620 nm and 665 nm emissions during the cAMP assay.

    • Causality & Fix: The 5-methoxy group, combined with extended conjugation, can cause inner-filter effects if the compound absorbs near the europium excitation wavelength (337 nm). Fix: Always run a compound-only control plate to subtract background fluorescence and flag auto-fluorescent or quenching hits.

References

  • Lu, D., Lyu, W., Chi, X., et al. (2025). "Structure-Based Discovery of Quinazolin-2-amine Derivatives as Potent ROR1 Pseudokinase Inhibitors with In Vitro and In Vivo Efficacy against Triple-Negative Breast Cancer." Journal of Medicinal Chemistry, 68(15), 16138-16171.[Link]

  • Laversin, A., Dufossez, R., Bolteau, R., et al. (2024). "Novel Quinazoline Derivatives as Highly Effective A2A Adenosine Receptor Antagonists." Molecules, 29(16), 3847.[Link]

Sources

Application

Application Notes and Protocols for the Investigation of 5-Methoxyquinazolin-2-amine in the Development of Anti-inflammatory Drugs

Introduction: The Quinazoline Scaffold as a Privileged Structure in Inflammation Research Inflammation is a fundamental biological process that, when dysregulated, underpins a vast array of human diseases, including rheu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quinazoline Scaffold as a Privileged Structure in Inflammation Research

Inflammation is a fundamental biological process that, when dysregulated, underpins a vast array of human diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1][2] The quinazoline nucleus, a bicyclic aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[3] Numerous quinazoline derivatives have demonstrated potent pharmacological activities, including anti-inflammatory effects.[2] This has spurred significant interest in the exploration of novel quinazoline-based compounds as potential therapeutic agents for inflammatory conditions. This document provides detailed application notes and protocols for the synthesis, characterization, and comprehensive anti-inflammatory evaluation of a promising, yet underexplored, member of this family: 5-Methoxyquinazolin-2-amine.

Part 1: Synthesis and Characterization of 5-Methoxyquinazolin-2-amine

Proposed Synthetic Protocol

Reaction Scheme:

G A 2-Amino-6-methoxybenzoic acid C 5-Methoxyquinazolin-2-amine A->C Reflux, Solvent (e.g., Dioxane or Ethanol) B Cyanamide (H2NCN) or Guanidine Hydrochloride B->C G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 IKK IKK Complex TAK1->IKK MAPKs MAPKs TAK1->MAPKs IκBα IκBα IKK->IκBα P NFκB_complex NF-κB (p65/p50) IκBα->NFκB_complex Releases p65 p65 p50 p50 NFκB_nucleus NF-κB (p65/p50) NFκB_complex->NFκB_nucleus Translocation p38 p38 ERK ERK JNK JNK Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) NFκB_nucleus->Gene_Expression

Sources

Method

Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of 5-Methoxyquinazolin-2-amine

Abstract The quinazoline scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous clinically approved therapeutics, particularly in oncology.[1][2] This document provides a detail...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous clinically approved therapeutics, particularly in oncology.[1][2] This document provides a detailed guide for researchers and drug development professionals on conducting structure-activity relationship (SAR) studies centered on the 5-Methoxyquinazolin-2-amine core. We present not just the 'what' but the 'why,' offering insights into the causal relationships between structural modifications and biological outcomes. This guide furnishes field-proven, step-by-step protocols for the synthesis of analog libraries and their subsequent biological evaluation in relevant kinase and cell-based assays. Our objective is to provide a self-validating framework for the systematic exploration and optimization of this promising chemical scaffold.

Introduction: The Quinazoline Scaffold and the Significance of the 5-Methoxy-2-amino Moiety

Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered immense attention for their broad spectrum of biological activities.[1][3][4] Their rigid, planar structure and the strategic placement of nitrogen atoms make them ideal pharmacophores for interacting with various biological targets, most notably the ATP-binding pocket of protein kinases.[5] Several FDA-approved drugs, such as Gefitinib, Erlotinib, and Lapatinib, feature a quinazoline core and function as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a critical driver in many cancers.[2]

The 5-Methoxyquinazolin-2-amine scaffold serves as a compelling starting point for a targeted drug discovery campaign. The 2-amino group provides a crucial vector for interaction with the hinge region of many kinases, while the methoxy group at the 5-position can influence solubility, metabolic stability, and conformational preference, thereby modulating target engagement and selectivity. Understanding how modifications at each position of this core structure impact biological activity is the central goal of an SAR study. This guide will systematically dissect the scaffold and provide the necessary protocols to build and test a focused compound library.

Core Principles of Quinazoline SAR: A Mechanistic Overview

The biological activity of quinazoline derivatives, particularly as kinase inhibitors, is governed by specific structural features that dictate their interaction with the target protein.

  • The Hinge-Binding Motif: The N1 and the 2-amino group of the quinazoline ring are critical. The N1 atom typically acts as a hydrogen bond acceptor, while the exocyclic 2-amino group can act as a hydrogen bond donor, forming key interactions with the backbone of the kinase hinge region.[5] This bidentate interaction is a primary anchor for the inhibitor within the ATP-binding site.

  • The C4 Position: This position is a major point for diversification. Substitutions with various anilino groups, as seen in many approved EGFR inhibitors, explore a deep hydrophobic pocket and can confer significant potency and selectivity.[6]

  • The Benzene Ring (Positions 5, 6, 7, 8): These positions are solvent-exposed and provide vectors for introducing substituents that can fine-tune physicochemical properties. Modifications here can enhance solubility, improve metabolic stability, block sites of metabolism, or establish additional interactions with the target protein, thereby increasing potency and altering the selectivity profile.[7][8]

The 5-methoxy group in our core scaffold is strategically positioned to influence the electronic and steric properties of the quinazoline ring system, potentially pre-organizing the molecule for optimal target binding.

Visualizing the SAR Strategy and Key Pathways

A systematic SAR study involves iterative cycles of chemical synthesis and biological testing. The workflow is designed to build a clear picture of how specific structural changes affect the desired biological endpoint.

SAR_Workflow cluster_synthesis Chemical Synthesis & Diversification cluster_bioassay Biological Evaluation cluster_analysis Data Analysis & Iteration Start 5-Methoxyquinazolin-2-amine Scaffold Mod_C2 Modify 2-Amino Group (Alkylation, Arylation) Start->Mod_C2 Diversify Mod_C5 Modify 5-Methoxy Group (Demethylation, Ether Homologs) Start->Mod_C5 Diversify Mod_Ring Substitute Benzene Ring (Positions 4, 6, 7, 8) Start->Mod_Ring Diversify Library Focused Analog Library Mod_C2->Library Mod_C5->Library Mod_Ring->Library Assay_Kinase In Vitro Kinase Assay (e.g., EGFR, VEGFR) Library->Assay_Kinase Screening Assay_Cell Cell-Based Proliferation Assay (e.g., MTT, CellTiter-Glo) Assay_Kinase->Assay_Cell Confirm Cellular Activity Data_Analysis Determine IC50 / GI50 Values Assay_Cell->Data_Analysis SAR_Table Compile SAR Table Data_Analysis->SAR_Table Synthesize Data Next_Gen Design Next-Generation Compounds SAR_Table->Next_Gen Identify Trends & Formulate Hypotheses Next_Gen->Mod_C2 Iterate

Caption: A logical workflow for SAR studies of 5-Methoxyquinazolin-2-amine.

Quinazoline inhibitors frequently target receptor tyrosine kinases like EGFR, which are central to cancer cell signaling.[9]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR ADP ADP EGFR->ADP Autophosphorylation RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Ligand EGF Ligand Ligand->EGFR Binds Inhibitor 5-Methoxyquinazolin-2-amine Analog (Inhibitor) Inhibitor->EGFR Blocks ATP Binding Site ATP ATP ATP->EGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription

Caption: The EGFR signaling pathway and the inhibitory mechanism of quinazolines.[5]

Quantitative Data Summary: Establishing the SAR

The primary output of an SAR study is a quantitative dataset that links specific structural changes to shifts in biological potency. The data should be organized systematically to reveal trends. The half-maximal inhibitory concentration (IC₅₀) from biochemical assays and the half-maximal growth inhibitory concentration (GI₅₀) from cell-based assays are key metrics.[5]

Table 1: Representative SAR Data for 5-Methoxyquinazolin-2-amine Analogs against EGFR

Compound IDR¹ (at 2-NH₂)R² (at C5)R³ (at C4)EGFR Kinase IC₅₀ (µM)A431 Cell GI₅₀ (µM)
Scaffold H-OCH₃H> 50> 50
1a -CH₃-OCH₃H25.330.1
1b -Cyclopropyl-OCH₃H10.815.2
1c -Phenyl-OCH₃H5.28.9
2a H-OHH> 50> 50
2b H-OC₂H₅H45.148.5
3a -Phenyl-OCH₃3-Chloroaniline0.05 0.12
3b -Phenyl-OCH₃Aniline0.451.1
GefitinibReferenceReferenceReference0.030.08

Note: Data is illustrative to demonstrate SAR principles.

Interpretation of SAR Trends:

  • Position 2 (R¹): Substitution on the 2-amino group is tolerated and generally beneficial. Moving from a simple methyl (1a) to a larger phenyl group (1c) significantly increases potency, suggesting a favorable interaction in a nearby pocket.

  • Position 5 (R²): The methoxy group appears superior to a hydroxyl (2a) or a larger ethoxy group (2b), indicating an optimal balance of steric and electronic properties at this position for this target.

  • Position 4 (R³): As anticipated, this is a critical position for achieving high potency. The addition of a 3-chloroaniline moiety (3a) dramatically boosts activity, a common feature in potent EGFR inhibitors.[6]

Experimental Protocols

These protocols provide a robust framework for the synthesis and evaluation of a 5-Methoxyquinazolin-2-amine analog library.

Protocol 1: General Synthesis of 2-Substituted-5-Methoxyquinazolin-4-amines

This multi-step synthesis allows for late-stage diversification, which is highly efficient for building an SAR library.

Rationale: The synthesis begins with a commercially available anthranilic acid derivative. Cyclization followed by chlorination provides a key intermediate (a 4-chloroquinazoline) that is readily substituted by various amines to generate the final products.[2]

Step A: Synthesis of 5-Methoxyquinazolin-4(3H)-one

  • Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-6-methoxybenzoic acid (1.0 equiv) and formamide (10 equiv).

  • Reaction: Heat the mixture to 160°C and stir for 4 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature. Add water to precipitate the product. Filter the solid, wash thoroughly with cold water, and dry under vacuum to yield the quinazolinone.

Step B: Synthesis of 4-Chloro-5-methoxyquinazoline

  • Setup: Suspend the 5-Methoxyquinazolin-4(3H)-one (1.0 equiv) in thionyl chloride (SOCl₂) (5.0 equiv). Add a catalytic amount of N,N-dimethylformamide (DMF) (0.1 equiv).

  • Reaction: Reflux the mixture for 3 hours until the solution becomes clear.

  • Work-up: Carefully remove the excess SOCl₂ under reduced pressure. To the residue, add cold saturated sodium bicarbonate solution to neutralize and precipitate the product. Filter the solid, wash with water, and dry.

Step C: Synthesis of Final 2-Amino-5-Methoxyquinazoline Analogs

  • Setup: Dissolve the 4-Chloro-5-methoxyquinazoline (1.0 equiv) in isopropanol in a sealed reaction vial.

  • Reaction: Add the desired aniline or amine (e.g., 3-chloroaniline) (1.2 equiv). Heat the reaction to 80°C and stir for 6-12 hours.

  • Work-up: Cool the reaction. If a precipitate forms, filter and wash with cold isopropanol. If no precipitate forms, concentrate the solvent and purify the residue using column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes).

  • Characterization: Confirm the structure of the final compound using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry (MS).

Protocol 2: In Vitro Biochemical Kinase Assay (ADP-Glo™)

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[5] It is a highly sensitive and reliable method for determining IC₅₀ values.

Rationale: The assay is based on two steps. First, the kinase reaction occurs, and then a detection reagent is added to terminate the reaction and convert the generated ADP into ATP. This newly synthesized ATP is used by luciferase to produce light, and the luminescent signal is inversely proportional to the kinase activity.[5]

Materials:

  • Recombinant human EGFR kinase enzyme

  • Poly (Glu, Tyr) substrate

  • ATP

  • Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • Test Compounds (dissolved in 100% DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 1 µL) of each compound dilution into the wells of the assay plate. Include DMSO-only wells as a 0% inhibition control.

  • Kinase Reaction Initiation: Prepare a master mix containing the kinase reaction buffer, ATP, substrate, and EGFR enzyme. Add this mix to all wells to start the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Signal Generation: Add the Kinase Detection Reagent to each well. This reagent converts the ADP to ATP and contains luciferase/luciferin to produce light. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: The luminescence is inversely proportional to kinase activity. Calculate the percent inhibition for each concentration relative to controls. Plot the percent inhibition versus the logarithm of the compound concentration and use non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value.[5]

Protocol 3: Cell-Based Antiproliferative Assay (MTT)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.[9][10]

Rationale: Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[9] The amount of formazan produced is directly proportional to the number of living cells. The crystals are then solubilized, and the absorbance is read on a plate reader.

Materials:

  • Human cancer cell line (e.g., A431, an EGFR-overexpressing epidermoid carcinoma line)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well clear tissue culture plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium from DMSO stocks. The final DMSO concentration should be ≤ 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of medium containing the compounds. Include vehicle control (DMSO-only) wells.

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).[10]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Purple formazan crystals should become visible in viable cells.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1]

  • Data Acquisition: Gently shake the plate for 5 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percent viability against the logarithm of the compound concentration and use non-linear regression to determine the GI₅₀ value.

Conclusion and Future Directions

This guide provides a comprehensive framework for initiating and executing a structure-activity relationship study on the 5-Methoxyquinazolin-2-amine scaffold. By following the detailed synthetic and biological protocols, researchers can systematically generate robust and interpretable data to guide the optimization of this promising chemical series. The principles outlined here—hinge-binding, property modulation via benzene ring substitution, and strategic diversification—are fundamental to modern kinase inhibitor design. Future work should focus on optimizing lead compounds for pharmacokinetic properties, in vivo efficacy, and selectivity profiling against a broader panel of kinases to fully characterize their therapeutic potential.

References

  • Ghandadi, M., et al. (2017). Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents. Research in Pharmaceutical Sciences. Available at: [Link]

  • Taayoshi, A. S., et al. (2022). Synthesis, molecular docking, and cytotoxicity of quinazolinone and dihydroquinazolinone derivatives as cytotoxic agents. BMC Chemistry. Available at: [Link]

  • Al-Sanea, M. M., et al. (2022). Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides. Molecules. Available at: [Link]

  • Kumar, A., et al. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Results in Chemistry. Available at: [Link]

  • Wang, S., et al. (2015). 5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). Design, Synthesis, and Structure-Activity Relationships of Novel N-Substituted-5-phenyl-[5][9][10]triazolo[1,5-c]quinazolin-2-amine for Their Anti-HIV and Antibacterial Activities. Available at: [Link]

  • Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc. Available at: [Link]

  • Al-Warhi, T., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Pharmaceuticals. Available at: [Link]

  • Tanaka, A., et al. (2001). Structure-activity Relationships of Quinazoline Derivatives: Dual-Acting Compounds With Inhibitory Activities Toward Both TNF-alpha Production and T Cell Proliferation. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Wang, W., et al. (2013). Synthesis and Characterization of 4-(3′-Chlorophenylamino)-6-Methoxy Quinazoline Derivatives. Advanced Materials Research. Available at: [Link]

  • Kumar, R., et al. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules. Available at: [Link]

  • Jiang, J., et al. (2017). Quinazoline derivatives: synthesis and bioactivities. Future Medicinal Chemistry. Available at: [Link]

  • Al-Ostath, O., et al. (2023). Biological Activities of Recent Advances in Quinazoline. IntechOpen. Available at: [Link]

  • Sun, J., et al. (2017). Design, Synthesis, and Antitumor Activity of Novel Quinazoline Derivatives. Molecules. Available at: [Link]

  • Tsiotra, P. C., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 5-Methoxyquinazolin-2-amine

Welcome to the technical support center for the synthesis of 5-Methoxyquinazolin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 5-Methoxyquinazolin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to optimize your synthetic outcomes. The information herein is structured to offer not just procedural steps, but also the scientific rationale behind them, ensuring a comprehensive understanding of the reaction.

Introduction: The Synthetic Challenge

5-Methoxyquinazolin-2-amine is a valuable building block in medicinal chemistry, often serving as a key intermediate in the synthesis of pharmacologically active compounds. While several synthetic routes to the quinazoline scaffold exist, achieving high yield and purity of this specific derivative can be challenging. This guide focuses on a robust and widely applicable method: the cyclization of 2-amino-6-methoxybenzonitrile with guanidine. We will delve into the intricacies of this reaction, providing you with the knowledge to navigate potential pitfalls and maximize your yield.

Recommended Synthetic Protocol

The following protocol details a reliable method for the synthesis of 5-Methoxyquinazolin-2-amine.

Step-by-Step Methodology
  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-6-methoxybenzonitrile (1.0 eq) and guanidine hydrochloride (1.5 eq).

    • Add a suitable high-boiling point solvent such as 2-ethoxyethanol or N,N-dimethylformamide (DMF) to the flask. The choice of solvent can influence reaction kinetics and solubility of reagents.[1]

    • Add a base, such as sodium ethoxide or potassium carbonate (2.0 eq), to the mixture to neutralize the guanidine hydrochloride and facilitate the reaction.

  • Reaction Execution:

    • Heat the reaction mixture to reflux (typically 120-150 °C, depending on the solvent) with vigorous stirring.

    • Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed. Reaction times can vary but are typically in the range of 6-24 hours.

  • Work-up and Isolation:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • If a solid precipitate has formed, it can be collected by filtration. If not, the solvent can be removed under reduced pressure.

    • The crude product is then triturated with water to remove any remaining inorganic salts and unreacted guanidine hydrochloride.

    • Filter the solid product, wash with cold water, and then with a small amount of a non-polar solvent like diethyl ether or hexane to remove non-polar impurities.

  • Purification:

    • The crude 5-Methoxyquinazolin-2-amine can be purified by recrystallization from a suitable solvent system, such as ethanol/water or methanol.

    • For higher purity, column chromatography on silica gel using a mobile phase of dichloromethane/methanol or ethyl acetate/hexane may be employed.

Quantitative Data Summary
ParameterRecommended ValueRationale
Reagents
2-amino-6-methoxybenzonitrile1.0 equivalentLimiting reagent.
Guanidine Hydrochloride1.5 - 2.0 equivalentsAn excess of guanidine drives the reaction to completion.
Base (e.g., NaOEt, K2CO3)2.0 - 2.5 equivalentsEnsures complete neutralization of guanidine HCl and promotes cyclization.
Reaction Conditions
Solvent2-Ethoxyethanol, DMF, or n-butanolHigh boiling point solvents are necessary to achieve the required reaction temperature. Polarity can affect reaction rate and solubility.[1]
Temperature120 - 150 °CSufficient thermal energy is required to overcome the activation energy of the cyclization reaction.
Reaction Time6 - 24 hoursVaries depending on the scale and specific conditions. Monitor by TLC/HPLC for completion.
Expected Outcome
Yield70 - 90%Yields are dependent on the purity of starting materials and adherence to the optimized protocol.

Reaction Mechanism

Understanding the reaction mechanism is crucial for troubleshooting and optimization. The synthesis proceeds through a nucleophilic addition-cyclization-aromatization sequence.

reaction_mechanism cluster_start Step 1: Amidine Formation cluster_cyclization Step 2: Intramolecular Cyclization cluster_aromatization Step 3: Aromatization 2_amino_6_methoxybenzonitrile 2-Amino-6-methoxybenzonitrile amidine_intermediate N-(2-cyano-3-methoxyphenyl)guanidine (Intermediate A) 2_amino_6_methoxybenzonitrile->amidine_intermediate Nucleophilic attack of amino group on guanidine guanidine Guanidine (from HCl salt + base) guanidine->amidine_intermediate cyclized_intermediate Dihydroquinazoline Intermediate (B) amidine_intermediate->cyclized_intermediate Nucleophilic attack of guanidine nitrogen on nitrile final_product 5-Methoxyquinazolin-2-amine cyclized_intermediate->final_product Tautomerization and aromatization

Caption: Proposed reaction mechanism for the synthesis of 5-Methoxyquinazolin-2-amine.

Mechanistic Explanation:

  • Amidine Formation: The reaction is initiated by the nucleophilic attack of the primary amino group of 2-amino-6-methoxybenzonitrile on one of the electrophilic carbon atoms of guanidine. This forms an N-arylguanidine intermediate.

  • Intramolecular Cyclization: The newly formed guanidine moiety then undergoes an intramolecular nucleophilic attack on the nitrile carbon. This cyclization step forms the pyrimidine ring of the quinazoline scaffold. This step is often the rate-limiting step and requires significant thermal energy.

  • Aromatization: The resulting dihydroquinazoline intermediate rapidly tautomerizes to the more stable aromatic 5-Methoxyquinazolin-2-amine.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and provides systematic solutions.

troubleshooting_workflow start Low or No Yield check_sm Starting Material Integrity Purity of 2-amino-6-methoxybenzonitrile? Guanidine hydrochloride dry? start->check_sm check_conditions Reaction Conditions Temperature high enough? Sufficient reaction time? Anhydrous solvent? start->check_conditions check_reagents Reagent Stoichiometry & Base Sufficient excess of guanidine? Base strength and amount correct? start->check_reagents check_impurities Significant Impurities Observed | TLC/LC-MS analysis of crude product start->check_impurities solution_sm Solution: - Recrystallize/purify starting material. - Dry guanidine hydrochloride under vacuum. check_sm:f1->solution_sm check_sm:f2->solution_sm solution_conditions Solution: - Increase temperature to 140-150°C. - Extend reaction time, monitoring by TLC. - Use freshly dried solvent. check_conditions:f1->solution_conditions check_conditions:f2->solution_conditions check_conditions:f3->solution_conditions solution_reagents Solution: - Increase guanidine to 2.0 eq. - Use a stronger base (e.g., NaOEt) or ensure K2CO3 is finely powdered. check_reagents:f1->solution_reagents check_reagents:f2->solution_reagents solution_impurities See 'Common Side Products and Their Mitigation' section. check_impurities:f1->solution_impurities

Caption: A logical workflow for troubleshooting low yield in the synthesis.

Issue 1: Low or No Product Yield
  • Potential Cause A: Purity of Starting Materials

    • Explanation: Impurities in the 2-amino-6-methoxybenzonitrile can inhibit the reaction. The presence of water can hydrolyze the nitrile or react with the base.

    • Solution: Ensure the starting material is pure by checking its melting point and spectroscopic data. If necessary, recrystallize the 2-amino-6-methoxybenzonitrile. Guanidine hydrochloride is hygroscopic and should be thoroughly dried under vacuum before use.

  • Potential Cause B: Suboptimal Reaction Temperature

    • Explanation: The intramolecular cyclization step has a high activation energy and requires sufficient thermal energy.

    • Solution: Ensure the reaction is heated to a sufficiently high temperature (120-150 °C). A sand bath or a high-temperature oil bath is recommended for stable heating. Microwave-assisted synthesis can also be an effective method to achieve high temperatures and reduce reaction times.[2]

  • Potential Cause C: Insufficient Reaction Time

    • Explanation: The reaction may be slow to reach completion, especially at lower temperatures or on a larger scale.

    • Solution: Monitor the reaction progress closely using TLC or LC-MS. If starting material is still present after the initial reaction time, extend the reflux period.

  • Potential Cause D: Ineffective Base

    • Explanation: The base may not be strong enough or may not be fully solubilized to effectively neutralize the guanidine hydrochloride and promote the reaction.

    • Solution: If using potassium carbonate, ensure it is finely powdered to maximize its surface area. Alternatively, switching to a stronger base like sodium ethoxide or sodium methoxide in the corresponding alcohol solvent can increase the reaction rate.

Issue 2: Formation of Significant Side Products
  • Potential Side Product A: Unreacted Starting Material

    • Explanation: This indicates an incomplete reaction.

    • Solution: Refer to the solutions for "Low or No Product Yield." Increasing the reaction temperature, time, or using a more effective base can drive the reaction to completion.

  • Potential Side Product B: 2-Amino-5-methoxybenzimidazole

    • Explanation: Under certain conditions, particularly if there is an alternative electrophilic site or if the reaction is catalyzed by certain metals, cyclization can occur to form a five-membered benzimidazole ring instead of the six-membered pyrimidine ring.[3]

    • Solution: Strictly adhere to the recommended reaction conditions. The use of a strong, non-metallic base and a high temperature generally favors the formation of the thermodynamically more stable quinazoline product.

  • Potential Side Product C: Polymeric Materials

    • Explanation: At very high temperatures or with prolonged reaction times, side reactions leading to polymerization can occur.

    • Solution: Optimize the reaction time by careful monitoring. Avoid unnecessarily long heating periods after the starting material has been consumed.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for this reaction?

A1: High-boiling point polar aprotic solvents like N,N-dimethylformamide (DMF) or 2-ethoxyethanol are generally preferred. They effectively dissolve the reactants and can reach the high temperatures required for the cyclization. The choice of solvent can impact the reaction rate and should be optimized for your specific setup.[1]

Q2: Can I use guanidine nitrate instead of guanidine hydrochloride?

A2: While possible, guanidine hydrochloride is more commonly used. If using guanidine nitrate, you will still need a base to liberate the free guanidine. The choice of base may need to be adjusted, and the reaction should be carefully monitored as the nitrate salt may behave differently under high-temperature conditions.

Q3: How do I effectively monitor the reaction progress?

A3: Thin-Layer Chromatography (TLC) is a convenient method. Use a mobile phase that gives good separation between the starting material (2-amino-6-methoxybenzonitrile) and the product (5-Methoxyquinazolin-2-amine). For example, a mixture of ethyl acetate and hexane (e.g., 1:1) or dichloromethane and methanol (e.g., 95:5) can be effective. The product is typically more polar than the starting material and will have a lower Rf value. Staining with UV light is usually sufficient for visualization.

Q4: My product is difficult to purify by recrystallization. What are my options?

A4: If recrystallization does not yield a product of sufficient purity, column chromatography is the next step. A silica gel column with a gradient elution of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is recommended. The optimal solvent system should be determined by TLC analysis first.

Q5: What are the key characterization data for 5-Methoxyquinazolin-2-amine?

A5: The structure of the final product should be confirmed by spectroscopic methods.

  • ¹H NMR: Expect to see characteristic signals for the aromatic protons on the quinazoline ring, a singlet for the methoxy group protons (around 3.8-4.0 ppm), and a broad singlet for the amino group protons. The aromatic proton signals will show specific splitting patterns depending on their positions.

  • ¹³C NMR: The spectrum will show distinct signals for all the carbon atoms in the molecule, including the methoxy carbon and the carbons of the quinazoline core.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 5-Methoxyquinazolin-2-amine (C9H9N3O, MW: 175.19 g/mol ).

  • Infrared (IR) Spectroscopy: Look for characteristic N-H stretching bands for the primary amine (around 3100-3500 cm⁻¹) and C-N stretching bands.[4]

References

  • Davoll, J. et al. (1970). Quinazolines. Part XV. The synthesis of some 2,4-diamino-6- and -7-substituted quinazolines and related compounds. Journal of the Chemical Society C: Organic, 997-1002.
  • Qin, Y., et al. (2023). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides.
  • Herres-Pawlis, S., et al. (2025). Triggering and Preventing Cyclization of o‐Amino‐Guanidinobenzenes to 2‐Amino‐Benzimidazoles. Chemistry – A European Journal.
  • Lidström, P., et al. (2001). Microwave-assisted organic synthesis—a review. Tetrahedron, 57(45), 9225-9283.
  • Hess, H. J., et al. (1967). Hypotensive Agents. 2-Amino-4-substituted-quinazolines. Journal of Medicinal Chemistry, 10(5), 858-863.
  • LibreTexts. (2024). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. Available at: [Link]

Sources

Optimization

Common byproducts in 2-aminoquinazoline synthesis

Welcome to the 2-Aminoquinazoline Synthesis Support Center . As a Senior Application Scientist, I have designed this technical guide to move beyond standard, repetitive protocols.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the 2-Aminoquinazoline Synthesis Support Center . As a Senior Application Scientist, I have designed this technical guide to move beyond standard, repetitive protocols. Here, we focus on the mechanistic causality behind reaction failures, byproduct divergence, and the physical chemistry required to drive your cyclizations to completion.

Below, you will find a diagnostic dashboard, a troubleshooting matrix, and a self-validating experimental protocol designed to ensure high-fidelity synthesis.

Mechanistic Pathway & Byproduct Divergence

Understanding where a reaction fails requires mapping the exact points of mechanistic divergence. The diagram below illustrates the critical amidine intermediate and the distinct pathways that lead to either your target 2-aminoquinazoline or common dead-end byproducts.

G SM Starting Materials (2-Aminobenzophenone + Cyanamide/Guanidine) Amidine Amidine Intermediate (Acyclic) SM->Amidine Nucleophilic Attack Target 2-Aminoquinazoline (Target Product) Amidine->Target Intramolecular Cyclization (-H2O) BP_Hydro Quinazolin-4-one (Hydrolysis Byproduct) Amidine->BP_Hydro + H2O / O2 (Aerobic/Wet) BP_Uncyc Uncyclized Amidine (Stalled Reaction) Amidine->BP_Uncyc Insufficient Catalyst (Acid/Base) BP_Solv 2-(Dimethylamino)quinazoline (Solvent Adduct) Target->BP_Solv DMF/DMAc Degradation (>100°C)

Mechanistic pathways of 2-aminoquinazoline synthesis and common byproduct divergence points.

Diagnostic Troubleshooting (FAQs)

Q1: Why is my reaction yielding 2-amino-4-quinazolinone instead of the desired 2-aminoquinazoline? A1: This is a classic hydrolysis or oxidation failure. When utilizing copper-catalyzed aerobic conditions or when adventitious water is present in your solvent, the highly electrophilic carbon of the amidine intermediate is attacked by H₂O (or oxidized by O₂) rather than undergoing intramolecular cyclization with the internal amine (1)[1]. Causality-Driven Solution: Switch to a strictly anhydrous environment with an inert argon atmosphere. Alternatively, employ a metal-free cascade cyclization using weak acids (like PTSA) which accelerates the C-N bond formation faster than competing oxidative pathways (2)[2].

Q2: My LC-MS shows a massive peak corresponding to the uncyclized amidine intermediate. How do I drive the reaction to completion? A2: A stalled reaction at the amidine stage indicates a failure in the cyclization kinetics, usually due to poor electrophilicity of the cyanamide carbon or weak nucleophilicity of the amine. Causality-Driven Solution: The cyclization requires precise electronic tuning. If you are using a free amine, adding a weak acid like p-Toluenesulfonic acid (PTSA) protonates the cyano group's nitrogen, drastically increasing the electrophilic nature of the carbon. Conversely, if utilizing a cyclic amine, a base like KOtBu removes a proton, creating a strong nucleophile capable of rapid ring closure[2].

Q3: I am observing a 2-(dimethylamino)quinazoline side product, but I didn't add any dimethylamine. Where is this coming from? A3: This is a solvent degradation artifact. When reactions are conducted in N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc) at elevated temperatures (80–120 °C), the solvent partially decomposes to release dimethylamine. This secondary amine acts as a potent competing nucleophile, displacing your intended substituents or reacting with the intermediate (3)[3]. Causality-Driven Solution: Substitute DMF/DMAc with non-amide polar solvents. Solvents like n-butanol (n-BuOH) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) provide excellent solubility and hydrogen-bond stabilization without the risk of amine exchange[3].

Quantitative Condition & Byproduct Matrix

To aid in route selection, the following table synthesizes the expected yields and primary byproduct risks associated with common synthetic strategies.

Synthetic RouteReagents / CatalystSolvent & TempTarget YieldMajor Byproduct Risk
Metal-Free Annulation Cyanamide, PTSA or KOtBuHFIP or DMF, 70 °C75–90%Uncyclized amidine (if under-catalyzed)
Cu-Catalyzed Coupling Guanidine, CuI, K₂CO₃DMSO, 120 °C68–86%Quinazolin-4-one (aerobic oxidation)
Solid-Phase Synthesis Benzyl alcohol linker, AminesDMF/DMAc, 80–120 °CVariable2-(dimethylamino)quinazoline (solvent degradation)

Self-Validating Experimental Protocol

Procedure: Metal-Free Synthesis of 2-Aminoquinazolines via Acid/Base Catalysis Objective: Synthesize a 2-aminoquinazoline core from 2-aminobenzophenone and cyanamide while actively preventing uncyclized and hydrolyzed byproducts.

Step 1: Reagent Preparation & Solvent Selection

  • Action: Dissolve 2-aminobenzophenone (1.0 eq) in anhydrous HFIP (0.5 M concentration).

  • Causality: HFIP acts as a strong hydrogen-bond donor, stabilizing the transition state and accelerating the nucleophilic attack without degrading into reactive amines at high temperatures.

Step 2: Amidine Formation & Electronic Tuning

  • Action: Add the cyanamide derivative (1.2 eq) and the appropriate catalyst (0.2 eq PTSA for free amines; 0.2 eq KOtBu for cyclic amines).

  • Causality: The catalyst tunes the electronics of the system. PTSA protonates the cyano nitrogen to increase carbon electrophilicity, driving the initial C-N bond formation to create the amidine intermediate.

Step 3: Cyclization & Dehydration

  • Action: Heat the mixture to 70 °C for 4–6 hours under a strict argon atmosphere.

  • Causality: Heating provides the activation energy for intramolecular cyclization. The argon atmosphere prevents adventitious aerobic oxidation that leads to quinazolin-4-one byproducts.

Step 4: Self-Validation Checkpoint (Critical)

  • Action: Perform TLC (Ethyl Acetate:Hexane 1:3) and observe under 254 nm UV light.

  • Validation: The disappearance of the bright yellow 2-aminobenzophenone spot and the appearance of a blue-fluorescent spot indicates successful cyclization.

  • Troubleshooting: If a highly polar, non-fluorescent intermediate persists (stains positive with ninhydrin), the reaction is stalled at the uncyclized amidine stage. Add an additional 0.1 eq of your chosen catalyst and continue heating for 2 hours.

Step 5: Isolation

  • Action: Evaporate the HFIP under reduced pressure, neutralize with saturated NaHCO₃ (if PTSA was used), extract with ethyl acetate, dry over anhydrous Na₂SO₄, and purify via flash chromatography.

References

  • Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications Source: SciELO URL
  • A Simple and Efficient Approach for the Synthesis of 2-Aminated Quinazoline Derivatives via Metal Free Oxidative Annulation Source: PMC / National Institutes of Health URL
  • Solid-phase synthesis of aminopyrimidine and aminoquinazoline libraries Source: University of Szeged URL

Sources

Troubleshooting

Stability of 5-Methoxyquinazolin-2-amine in different solvents

Welcome to the technical support center for 5-Methoxyquinazolin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on ensuring the stabil...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 5-Methoxyquinazolin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on ensuring the stability of this compound throughout your experimental workflows. As specific stability data for 5-Methoxyquinazolin-2-amine is not extensively published, this document focuses on foundational principles, predictive insights based on its chemical structure, and robust methodologies for you to validate its stability under your specific experimental conditions.

Troubleshooting Guide

This section addresses common problems encountered during experimentation that may be linked to the instability of 5-Methoxyquinazolin-2-amine.

Question 1: I'm observing unexpected peaks in my HPLC/LC-MS analysis after a reaction or short-term storage in solution. What could be the cause?

Answer: The appearance of new, unexpected peaks is a classic indicator of compound degradation. The structure of 5-Methoxyquinazolin-2-amine—containing a quinazoline core, a primary amine, and a methoxy group—presents several potential degradation pathways.

  • Causality:

    • Hydrolysis: The quinazoline ring, particularly at the 2-position where the amine is located, can be susceptible to hydrolysis under strongly acidic or basic conditions. This could lead to the formation of 5-methoxyquinazolin-4(3H)-one or other related species.

    • Oxidation: The primary amine and the electron-rich quinazoline ring system can be prone to oxidation.[1] This process can be accelerated by the presence of dissolved oxygen, trace metal impurities in solvents, or exposure to light.

    • Solvent Reactivity: Protic solvents (e.g., methanol, water) can participate directly in degradation reactions like hydrolysis. While seemingly inert, some aprotic solvents can contain impurities (e.g., peroxides in aged ethers like THF, or acidic impurities) that can catalyze degradation.

  • Troubleshooting Steps:

    • Analyze a Freshly Prepared Sample: Immediately dissolve a new sample of 5-Methoxyquinazolin-2-amine in your analytical mobile phase or a trusted aprotic solvent (like acetonitrile) and inject it. This will provide a baseline chromatogram of the pure compound.

    • Control for pH: If your experimental conditions are acidic or basic, run a control experiment where the compound is incubated in a buffered solution at a neutral pH. A significant reduction in degradation products would point to pH as the primary driver of instability.

    • Degas Solvents: Before preparing your solutions, sparge all solvents with an inert gas like nitrogen or argon for 10-15 minutes to remove dissolved oxygen.[1]

    • Protect from Light: Repeat the experiment using amber vials or by wrapping your glassware in aluminum foil to rule out photodegradation.[1]

Question 2: My reaction yield is significantly lower than expected, and I suspect my starting material is degrading. How can I confirm this?

Answer: Low reaction yield is a common consequence of starting material instability. Before assuming the reaction conditions are suboptimal, it's crucial to verify the stability of 5-Methoxyquinazolin-2-amine under those specific conditions.

  • Causality:

    • Thermal Stress: Many organic reactions require elevated temperatures, which can accelerate the degradation of sensitive molecules.[2]

    • Reagent Incompatibility: Your reagents may be inadvertently creating a microenvironment (e.g., highly acidic or basic) that promotes the degradation of the quinazoline core.

  • Troubleshooting Workflow:

    • Run a "Blank" Reaction: Set up your reaction as planned, but omit a key reagent (e.g., the coupling partner). Let it stir under the identical solvent, temperature, and time conditions.

    • Monitor Over Time: At various time points (e.g., 0 hr, 2 hr, 6 hr, 24 hr), take an aliquot of this "blank" reaction mixture.

    • Analyze by HPLC/LC-MS: Quench the aliquots appropriately and analyze them to quantify the amount of remaining 5-Methoxyquinazolin-2-amine. A significant decrease in the main peak area over time confirms instability under your reaction conditions.

    • Identify Degradants: Use the LC-MS data from the forced degradation to identify the mass of the major degradant peaks. This can provide valuable clues about the degradation pathway (e.g., a +16 Da shift might suggest oxidation).

Below is a diagram illustrating this troubleshooting logic.

G cluster_0 Troubleshooting: Low Reaction Yield A Low or Inconsistent Yield Observed B Is the Starting Material Stable? A->B C Set up 'Blank Reaction' (Omit one key reagent) B->C Test D Monitor by HPLC/LC-MS over reaction time C->D E Significant Degradation? D->E F Modify Reaction Conditions: - Lower Temperature - Change Solvent - Add Antioxidant E->F Yes G Starting Material is Stable. Optimize reaction parameters (stoichiometry, catalyst, etc.) E->G No H Proceed with modified, stabilizing conditions F->H

Caption: Workflow for diagnosing starting material instability.

Frequently Asked Questions (FAQs)

Q1: What are the recommended general storage conditions for solid 5-Methoxyquinazolin-2-amine?

As a best practice for amine-containing heterocyclic compounds, solid 5-Methoxyquinazolin-2-amine should be stored in a tightly sealed container, protected from light, in a cool, dry place.[3][4] A desiccator at room temperature or storage in a freezer at -20°C is recommended for long-term stability. Amines can be hygroscopic, and moisture absorption can lead to hydrolysis or other issues.[3]

Q2: How should I choose a solvent for my experiments to maximize stability?

Solvent choice is critical. While solubility is a primary concern, the solvent's properties directly impact stability.

  • Recommended Starting Points: High-purity, aprotic solvents are generally the safest choice.

    • Acetonitrile (ACN): Excellent choice for analytical work and as a reaction solvent due to its polarity and relative inertness.

    • Dimethylformamide (DMF) / Dimethyl Sulfoxide (DMSO): Good for solubility, but ensure you are using high-purity, anhydrous grades. Older bottles of DMSO can be acidic.

    • Dichloromethane (DCM): A good, less polar aprotic option.

  • Solvents to Use with Caution:

    • Protic Solvents (Methanol, Ethanol, Water): These can participate in hydrolysis. If they must be used, consider running the experiment at lower temperatures and for shorter durations.

    • Ethers (THF, 2-MeTHF): Use with caution and always from a fresh, sealed bottle. Older, opened bottles of ethers can form explosive peroxides which are also highly reactive and can promote oxidation.

Q3: What are the likely degradation pathways for 5-Methoxyquinazolin-2-amine?

Based on its functional groups, the most probable degradation pathways are:

  • Hydrolysis of the 2-amino group: This is a common pathway for 2-aminoquinazolines, especially under acidic or basic conditions, leading to the corresponding quinazolinone.

  • Oxidation: The primary amine can be oxidized. The electron-donating methoxy group also activates the aromatic system, making the quinazoline ring more susceptible to oxidative degradation.

  • Demethylation of the methoxy group: While typically requiring harsh conditions (e.g., strong Lewis acids like BBr₃), this is a potential transformation to consider, especially if your reaction involves such reagents.

Q4: How can I perform a simple, systematic stability study in my own lab?

Conducting a forced degradation study is the most effective way to understand the stability of your molecule.[5][6][7] This involves intentionally exposing the compound to a variety of stress conditions to identify potential degradation products and establish its intrinsic stability.[2] A typical study involves dissolving the compound in various solvents and exposing it to stress conditions, aiming for 5-20% degradation for meaningful results.[8]

Proposed Experimental Design for a Stability Study

The table below outlines a robust experimental design for assessing the stability of 5-Methoxyquinazolin-2-amine.

Condition Solvent System Temperature Time Points (hours) Analysis Method Rationale
Acid Hydrolysis 0.1 M HCl in 1:1 ACN/Water60°C0, 2, 8, 24HPLC-UV, LC-MSTo assess stability in acidic conditions and identify hydrolysis products.
Base Hydrolysis 0.1 M NaOH in 1:1 ACN/Water60°C0, 2, 8, 24HPLC-UV, LC-MSTo assess stability in basic conditions and identify hydrolysis products.
Oxidative 3% H₂O₂ in 1:1 ACN/WaterRoom Temp0, 2, 8, 24HPLC-UV, LC-MSTo determine susceptibility to oxidation.
Thermal (Solution) Anhydrous DMSO80°C0, 8, 24, 72HPLC-UV, LC-MSTo evaluate thermal stability in a common, high-boiling organic solvent.
Photostability AcetonitrileRoom Temp0, 8, 24, 72HPLC-UV, LC-MSTo test for degradation upon exposure to light (ICH Q1B conditions).[2]
Thermal (Solid) Solid Compound (in vial)80°C7 daysDissolve & HPLC-UVTo assess the stability of the compound in its solid state.

Experimental Protocol: HPLC-Based Stability Assessment

This protocol provides a step-by-step method for executing one of the conditions from the table above (e.g., Acid Hydrolysis).

Objective: To quantify the degradation of 5-Methoxyquinazolin-2-amine under acidic conditions over 24 hours.

Materials:

  • 5-Methoxyquinazolin-2-amine

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH) (for neutralization)

  • 2 mL HPLC vials with caps

  • Calibrated pipettes

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 5-Methoxyquinazolin-2-amine in ACN.

  • Stress Sample Preparation:

    • In a clean glass vial, add 500 µL of the 1 mg/mL stock solution.

    • Add 500 µL of 0.1 M HCl. This creates the stressed sample in a 1:1 ACN/0.1M HCl solution at a concentration of 0.5 mg/mL.

  • Time Zero (T=0) Sample:

    • Immediately take 100 µL of the stressed sample.

    • Transfer it to an HPLC vial containing 900 µL of a 1:1 ACN/Water mobile phase.

    • Add 10 µL of 1.0 M NaOH to neutralize the acid and stop further degradation. Mix well. This is your T=0 sample.

  • Incubation: Place the vial containing the remaining stressed sample in a heating block or water bath set to 60°C.

  • Time Point Sampling: At each subsequent time point (e.g., 2, 8, and 24 hours), repeat step 3 to collect and neutralize a sample.

  • HPLC-UV Analysis:

    • Analyze all prepared samples by a validated HPLC method. A reverse-phase C18 column is a good starting point.

    • Monitor at a UV wavelength where the parent compound has strong absorbance (e.g., 254 nm or its λmax).

  • Data Analysis:

    • Calculate the peak area of the 5-Methoxyquinazolin-2-amine peak at each time point.

    • Express the remaining percentage of the parent compound relative to the T=0 sample.

    • Observe the formation and growth of any new peaks, which represent degradation products. Use LC-MS to obtain mass information for these new peaks.

This systematic approach will provide you with clear, quantitative data on the stability of 5-Methoxyquinazolin-2-amine, allowing you to design more robust and reliable experiments.[6]

References

  • Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial. Available from: [Link]

  • Forced Degradation Testing. SGS USA. Available from: [Link]

  • An Introduction To Forced Degradation Studies For Drug Substance Drug Product. Pharmaceutical Outsourcing. (2020). Available from: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Quotient Sciences. Available from: [Link]

  • Forced Degradation Studies for Stability. Nelson Labs. Available from: [Link]

  • FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology. (2026). Available from: [Link]

  • Chemical Storage Guidelines. Environmental Health and Safety, University of California, Berkeley. Available from: [Link]

  • Bacterial Degradation of Quinoline and Derivatives-Pathways and Their Biocatalysts. Angewandte Chemie International Edition. (1998). Available from: [Link]

  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. (2021). Available from: [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. Available from: [Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. SpringerLink. (2020). Available from: [Link]

  • Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials. MDPI. (2021). Available from: [Link]

  • Chemical Storage Guide. Environmental Health and Safety, Stony Brook University. Available from: [Link]

  • N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a Novel, Highly Selective, Orally Available, Dual-Specific c-Src/Abl Kinase Inhibitor. ACS Publications. (2006). Available from: [Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. ResearchGate. (2020). Available from: [Link]

  • Newly Designed Quinazolinone Derivatives as Novel Tyrosinase Inhibitor: Synthesis, Inhibitory Activity, and Mechanism. MDPI. (2021). Available from: [Link]

  • Quinazoline derivatives and hybrids: recent structures with potent bioactivity. ResearchGate. (2024). Available from: [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. Chromatography Online. (2023). Available from: [Link]

  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. IntechOpen. (2023). Available from: [Link]

  • 2-Amino-5-methoxypyridine. PubChem. Available from: [Link]

  • Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. MDPI. (2025). Available from: [Link]

  • 2-amino-5-aryloxazoline compositions and methods of using same. Google Patents.

Sources

Optimization

Technical Support Center: Troubleshooting Palladium-Catalyzed Reactions of Quinazolines

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter roadblocks when applying transition-metal catalysis to quinazoline scaffolds.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter roadblocks when applying transition-metal catalysis to quinazoline scaffolds. Quinazolines are privileged pharmacophores, but their electron-deficient nature and nitrogen-rich core present unique mechanistic challenges—namely, catalyst poisoning, unpredictable regioselectivity, and competitive nucleophilic aromatic substitution (SNAr).

This guide abandons generic advice in favor of field-proven, causality-driven troubleshooting. We will dissect the physical organic chemistry behind your reaction failures and provide self-validating protocols to get your syntheses back on track.

Part 1: Mechanistic Overview & Failure Points

To troubleshoot effectively, we must first understand where the catalytic cycle breaks down. The quinazoline core possesses two strongly coordinating nitrogen atoms (N1 and N3). During the catalytic cycle, these nitrogen lone pairs can outcompete your cross-coupling partners for the palladium coordination sphere, leading to off-cycle dead ends .

G Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (C-X Cleavage) Pd0->OxAdd + Quinazoline-X PdII Pd(II) Intermediate Ar-Pd-X OxAdd->PdII TransMet Transmetalation (Boronic Acid/Amine) PdII->TransMet + Nu-M Poisoning Catalyst Poisoning (N-Coordination) PdII->Poisoning Off-Cycle PdII_Product Pd(II) Intermediate Ar-Pd-Nu TransMet->PdII_Product Protodeboronation Protodeboronation (Side Reaction) TransMet->Protodeboronation Base/H2O RedElim Reductive Elimination (Product Release) PdII_Product->RedElim RedElim->Pd0 + Product

Figure 1: Pd-catalytic cycle highlighting failure points (poisoning and protodeboronation).

Part 2: Expert Troubleshooting FAQs

Q1: My Suzuki-Miyaura coupling of 2-chloroquinazoline stalls at 30% conversion, even with excess catalyst. Why?

  • The Causality: You are experiencing catalyst poisoning. The N1/N3 atoms of the quinazoline are acting as σ-donors, binding irreversibly to the electrophilic Pd(II) intermediate formed after oxidative addition. This prevents transmetalation .

  • The Solution: Switch to highly sterically hindered biarylphosphine ligands (e.g., XPhos or SPhos) or rigid bidentate ligands (e.g., dppf). The steric bulk of these ligands creates a protective "pocket" around the palladium center, physically blocking the quinazoline nitrogen from coordinating while still allowing the linear boronic acid to transmetalate.

Q2: I am trying to mono-arylate 2,4-dichloroquinazoline, but I keep getting a mixture of C2, C4, and di-arylated products. How do I control regioselectivity?

  • The Causality: The C4 position is significantly more electrophilic than C2 due to the combined "α-nitrogen effect" (both N1 and N3 pull electron density away from C4). Consequently, the Lowest Unoccupied Molecular Orbital (LUMO) is localized at C4, making oxidative addition of Pd(0) much faster at this site .

  • The Solution: Exploit the activation energy difference. To selectively couple at C4, strictly control the stoichiometry (1.05 equiv of boronic acid) and keep the temperature low (25–60 °C). To couple at C2, you must first functionalize C4, then push the temperature higher (90–110 °C) for the subsequent C2 coupling.

Regio Start 2,4-Dichloroquinazoline C4_React C4 Position (Highly Electrophilic) Start->C4_React α-Nitrogen Effect C2_React C2 Position (Less Electrophilic) Start->C2_React Secondary Reactivity Cond1 Pd Cat, 1 equiv Ar-B(OH)2 Low Temp (25-60°C) C4_React->Cond1 Cond2 Pd Cat, Ar-B(OH)2 High Temp (90-110°C) Requires C4 Protected C2_React->Cond2 Prod1 4-Aryl-2-chloroquinazoline (Major Product) Cond1->Prod1 Prod2 2-Aryl-4-substituted-quinazoline (Major Product) Cond2->Prod2

Figure 2: Regioselectivity logic tree for the cross-coupling of 2,4-dichloroquinazoline.

Q3: My Buchwald-Hartwig amination at the C4 position is yielding a mess of side products. Is the catalyst dying?

  • The Causality: You likely don't need a catalyst at all for the C4 position. Because C4 is so electrophilic, aliphatic and primary amines will undergo rapid, catalyst-free SNAr. When you add palladium and strong bases (like NaOtBu) to a C4-haloquinazoline, the background SNAr competes with the Pd-cycle, while the strong base degrades the heterocycle .

  • The Solution: For C4 amination, use simple SNAr (amine, DIPEA, iPrOH, 80 °C). Reserve Buchwald-Hartwig conditions exclusively for the less reactive C2, C6, or C7 positions.

Part 3: Validated Experimental Protocols

To ensure reproducibility, protocols must be self-validating. The following methodologies include built-in causality checks so you can verify the reaction's integrity in real-time.

Protocol A: Regioselective Suzuki-Miyaura Coupling (C4 Position)

Objective: Selective mono-arylation of 2,4-dichloroquinazoline at C4 without triggering C2 reactivity.

  • Setup: In an oven-dried Schlenk flask, combine 2,4-dichloroquinazoline (1.0 equiv), arylboronic acid (1.05 equiv), and Pd(PPh3)4 (5 mol%).

    • Causality Check: The strict 1.05 equivalent limit prevents the excess boronic acid from initiating a second catalytic cycle at the C2 position once the C4 position is consumed.

  • Solvent & Base: Add degassed 1,4-dioxane (0.2 M) and 2M aqueous Na2CO3 (2.0 equiv).

    • Causality Check: Degassing is critical. Oxygen will oxidize Pd(0) to Pd(II), generating homocoupled boronic acid byproducts (biaryls) which consume your limiting reagent.

  • Reaction: Stir at 60 °C for 4–6 hours.

    • Self-Validation: Monitor by TLC. The starting material should disappear, replaced by a single, lower-Rf spot. If a third spot appears, your temperature is too high, and C2 coupling has initiated.

  • Workup: Quench with water, extract with EtOAc, dry over anhydrous Na2SO4, and purify via flash chromatography.

Protocol B: Buchwald-Hartwig Amination of 2-Chloroquinazoline

Objective: C–N bond formation at the less reactive C2 position using a specialized ligand system.

  • Setup: Inside a glovebox, combine 2-chloroquinazoline (1.0 equiv), amine (1.2 equiv), Pd2(dba)3 (2 mol%), BrettPhos (4 mol%), and NaOtBu (1.5 equiv).

    • Causality Check: BrettPhos is chosen specifically because its extreme steric bulk prevents the quinazoline N1/N3 atoms from poisoning the Pd center, while simultaneously accelerating the difficult reductive elimination step of the C–N bond .

  • Solvent: Dissolve in anhydrous toluene (0.1 M).

    • Self-Validation: Toluene provides a non-polar environment that suppresses background SNAr, forcing the reaction through the desired Pd-catalytic cycle.

  • Reaction: Heat at 100 °C for 12 hours. The solution typically turns from dark red/purple (Pd2(dba)3) to a clear yellow/orange active catalytic species.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black and salts, concentrate, and purify.

Part 4: Quantitative Data & Ligand Selection

Use the following data matrix to select the optimal catalytic system based on your target position and nucleophile. These parameters have been optimized to bypass common quinazoline-related failure modes , .

SubstrateTarget PositionReaction TypeRecommended Catalyst/LigandOptimal BaseTemp (°C)Expected Yield
2,4-DichloroquinazolineC4 Suzuki-MiyauraPd(PPh3)4Na2CO3 (aq)60 °C75–85%
4-Aryl-2-chloroquinazolineC2 Suzuki-MiyauraPd(dppf)Cl2K3PO4100 °C70–80%
2-ChloroquinazolineC2 Buchwald-HartwigPd2(dba)3 / BrettPhosNaOtBu100 °C80–90%
4-Amino-2-chloroquinazolineC2 Suzuki-MiyauraPd(dcpf)Cl2K2CO390 °C65–85%
6-BromoquinazolineC6 Suzuki-MiyauraPd(OAc)2 / SPhosK3PO480 °C85–95%
References
  • Hu, K., Zhen, Q., Gong, J., Cheng, T., Qi, L., Shao, Y., & Chen, J. "Palladium-Catalyzed Three-Component Tandem Process: One-Pot Assembly of Quinazolines." Organic Letters, 2018. URL:[Link]

  • Mphahlele, M. J., & Maluleka, M. M. "Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives." Molecules, 2014. URL:[Link]

  • McGowan, M. A., McAvoy, C. Z., & Buchwald, S. L. "Palladium-Catalyzed N-Monoarylation of Amidines and a One-Pot Synthesis of Quinazoline Derivatives." Organic Letters, 2012. URL:[Link]

  • Liu, Y.-J., Xu, H., Kong, W. J., & Yu, J.-Q. "Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles." Nature, 2014. URL:[Link]

  • Pulipati, Y., et al. "Suzuki–Miyaura coupling of quinazolines containing an unprotected NH2 group: Synthesis and biological testing of quinazoline derivatives." Synthetic Communications, 2017. URL:[Link]

Troubleshooting

Technical Support Center: Troubleshooting 5-Methoxyquinazolin-2-amine Regioselectivity

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the regioselectivity of quinazoline derivatives.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the regioselectivity of quinazoline derivatives. 5-Methoxyquinazolin-2-amine is a highly versatile but notoriously challenging scaffold. The presence of the electron-donating 5-methoxy group and the exocyclic 2-amino group creates a complex electronic landscape with multiple competing reactive sites.

This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to help you achieve absolute regiocontrol in your syntheses.

Understanding the Reactivity Landscape

Before troubleshooting specific reactions, it is critical to map the electronic distribution of the molecule. The diagram below illustrates the competing nucleophilic and electrophilic sites that dictate the regioselectivity of 5-methoxyquinazolin-2-amine.

Regioselectivity cluster_N Nitrogen Reactivity (Nucleophilic Sites) cluster_C Carbon Reactivity (EAS Sites) Molecule 5-Methoxyquinazolin-2-amine N1 N1 / N3 (Endocyclic) High Basicity & Nucleophilicity Molecule->N1 SN2 Alkylation (Default Pathway) N2 2-NH2 (Exocyclic) Low Nucleophilicity (Delocalized) Molecule->N2 Ir-Catalyzed Borrowing Hydrogen C6 C6 Position Ortho to 5-OMe (Sterically Hindered) Molecule->C6 Uncontrolled Halogenation C8 C8 Position Para to 5-OMe (Favorable for EAS) Molecule->C8 Low-Temp / Enzymatic Halogenation

Figure 1: Reactive sites and corresponding regioselective pathways of 5-Methoxyquinazolin-2-amine.

FAQ & Troubleshooting Guides

Issue 1: Overcoming Endocyclic Preference in N-Alkylation

Q: When I attempt to alkylate the 2-amino group using standard alkyl halides and a base (e.g., K₂CO₃), I almost exclusively isolate the N1 or N3 endocyclic alkylated products. How can I force exocyclic N-alkylation?

The Causality: This is a classic electronic issue. The lone pair of electrons on the exocyclic 2-NH₂ group is highly delocalized into the electron-deficient pyrimidine ring. Consequently, the endocyclic nitrogen atoms (N1 and N3) are significantly more basic and nucleophilic than the exocyclic amine. Traditional SN2 reactions with alkyl halides will invariably attack the endocyclic nitrogens.

The Solution: To achieve complete regioselectivity for the exocyclic amine, you must abandon traditional SN2 pathways and utilize a transition-metal-catalyzed "borrowing hydrogen" methodology. 1[1] demonstrate that reacting 2-aminoquinazolines with primary alcohols in the presence of [Cp*IrCl₂]₂ and NaOH yields the N-exosubstituted product with complete regioselectivity.

BorrowingHydrogen Alc Primary Alcohol Ald Aldehyde Intermediate Alc->Ald [Cp*IrCl2]2 Oxidation (-H2) Imi Imine Intermediate Ald->Imi + 2-Aminoquinazoline Condensation (-H2O) Prod Exocyclic N-Alkyl Amine Imi->Prod [Ir]-H2 Reduction (+H2)

Figure 2: The Ir-catalyzed borrowing hydrogen mechanism ensuring absolute exocyclic regioselectivity.

Validated Protocol: Ir-Catalyzed Exocyclic N-Alkylation
  • Preparation: In a glovebox or under strict nitrogen protection, charge a 20 mL Schlenk flask with 5-methoxyquinazolin-2-amine (1.0 mmol), [Cp*IrCl₂]₂ catalyst (0.2 mol%), and NaOH (1.0 mmol).

  • Reagent Addition: Add the primary alcohol (e.g., 1-butanol, 5.0 mmol). The alcohol acts as both the alkylating agent and the solvent.

  • Reaction: Seal the flask and stir the mixture at 150 °C for 12 hours. The high temperature is required to drive the initial dehydrogenation of the alcohol.

  • Workup: Cool the reaction to room temperature. Remove the excess alcohol via rotary evaporation.

  • Purification: Purify the crude mixture via silica gel column chromatography (Eluent: Ethyl acetate/Petroleum ether) to isolate the pure exocyclic 2-(N-alkylamino)quinazoline (Expected yield: 71–96%).

Issue 2: Controlling C6 vs. C8 Electrophilic Aromatic Substitution (EAS)

Q: I am trying to synthesize an 8-bromo-5-methoxyquinazolin-2-amine intermediate, but bromination yields a messy mixture of 6-bromo, 8-bromo, and 6,8-dibromo isomers. How can I control this?

The Causality: The 5-methoxy group is a strong π-donor (Electron Donating Group), which highly activates the benzenoid ring toward EAS. By resonance, it directs incoming electrophiles to the ortho (C6) and para (C8) positions. While both sites are electronically activated, the C6 position suffers from significant steric hindrance due to the adjacent methoxy group. The C8 position is kinetically and thermodynamically favored if the electrophile is delivered in a controlled manner. Using harsh reagents like Br₂ at room temperature overrides this steric preference, leading to polyhalogenation.

The Solution: Switch from Br₂ to N-Bromosuccinimide (NBS) to provide a controlled, low-concentration release of the bromonium ion (Br⁺). Furthermore, conducting the reaction at 0 °C suppresses the activation energy required for the sterically hindered C6 attack. For absolute, biologically-driven site-selectivity, 2[2] can be employed to achieve perfect atroposelective halogenation of quinazolinones.

Validated Protocol: Regioselective C8-Bromination via NBS
  • Preparation: Dissolve 5-methoxyquinazolin-2-amine (1.0 mmol) in anhydrous DMF (5.0 mL) under an inert atmosphere.

  • Temperature Control: Cool the solution strictly to 0 °C using an ice bath. Critical Step: Do not allow the temperature to rise, as this will initiate C6 bromination.

  • Halogenation: Add NBS (1.05 mmol) portion-wise over 15 minutes. Shield the reaction flask from light to prevent radical pathway initiation.

  • Monitoring: Stir at 0 °C for 2 hours. Monitor the reaction via LC-MS to ensure the mono-brominated product is formed without progression to the dibromo-species.

  • Quench & Workup: Quench the reaction with saturated aqueous Na₂S₂O₃ to neutralize any unreacted NBS. Extract with ethyl acetate, wash the organic layer thoroughly with brine (to remove DMF), dry over Na₂SO₄, and concentrate.

  • Purification: Purify via flash chromatography to yield the highly pure 8-bromo isomer.

Quantitative Data Summary

To aid in your experimental design, the following table summarizes the expected regioselectivity and yields based on the chosen methodology.

Reaction TypeReagents / CatalystPrimary Reactive SiteExpected YieldRegioselectivity Control
Traditional SN2 Alkylation Alkyl Halide, K₂CO₃N1 / N3 (Endocyclic)40–60%Poor (<10% Exocyclic)
Borrowing Hydrogen Alkylation Primary Alcohol, [Cp*IrCl₂]₂, NaOH2-NH₂ (Exocyclic)71–96%Complete (>99% Exocyclic)
Uncontrolled Halogenation Br₂, Room TempC6 and C8VariablePoor (Mixture of isomers)
Controlled Halogenation NBS, 0 °C, DMFC8 (Para to 5-OMe)>75%High (C8 heavily favored)
Enzymatic Halogenation Flavin-Dependent Halogenase (FDH)C6 or C8>80%Absolute (Enzyme dependent)

Table 1: Comparative analysis of reaction conditions and their impact on the regioselectivity of 5-methoxyquinazolin-2-amine derivatives.

References
  • Title: Regioselective N-alkylation with alcohols for the preparation of 2-(N-alkylamino)quinazolines and 2-(N-alkylamino)pyrimidines Source: New Journal of Chemistry (RSC Publishing) URL: [Link]

  • Title: Directed Evolution of Flavin-Dependent Halogenases for Site- and Atroposelective Halogenation of 3-Aryl-4(3H)-Quinazolinones via Kinetic or Dynamic Kinetic Resolution Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

  • Title: Discovery of Aminoquinazolines as Potent, Orally Bioavailable Inhibitors of Lck: Synthesis, SAR, and in Vivo Anti-Inflammatory Activity Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 5-Methoxyquinazolin-2-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex chemical engineering and mechanistic challenges associated with scaling up the synthesis of 5-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex chemical engineering and mechanistic challenges associated with scaling up the synthesis of 5-Methoxyquinazolin-2-amine. This document bridges the gap between bench-scale discovery chemistry and pilot-scale process manufacturing, ensuring high yield, safety, and purity.

Mechanistic & Strategic Overview

The synthesis of 2-aminoquinazoline derivatives at the bench scale often relies on transition-metal catalyzed cross-coupling, such as the Chan-Evans-Lam coupling of guanidines with boronic acids[1]. While highly effective for library generation, these metal-catalyzed routes introduce severe heavy metal remediation challenges during multi-kilogram API scale-up.

To ensure a scalable and robust process, industrial synthesis pivots to metal-free oxidative annulation or direct SNAr-driven cyclocondensation [2]. For 5-Methoxyquinazolin-2-amine, the most reliable scale-up route involves the cyclocondensation of 2-fluoro-6-methoxybenzaldehyde with guanidine hydrochloride in the presence of a strong base (e.g., Potassium tert-butoxide)[3]. The 5-methoxy group presents a unique challenge: while it is electron-donating by resonance, it sterically hinders the adjacent reaction center and requires precise thermal management to prevent nucleophilic demethylation (ether cleavage) under strongly basic conditions.

Process Workflow

SynthesisWorkflow N1 2-Fluoro-6-methoxybenzaldehyde + Guanidine HCl N2 Solvent & Base Addition (t-BuOH, KOtBu) N1->N2 N3 SNAr Reaction (Exothermic) N2->N3 T < 30°C N4 Intramolecular Cyclization (Ring Closure) N3->N4 Heat to 90°C N5 Aqueous Quench & Controlled Seeding N4->N5 HPLC > 98% N6 Filtration & Washing (Remove KCl/Salts) N5->N6 Avoid Oiling Out N7 5-Methoxyquinazolin-2-amine (API Intermediate) N6->N7 Vacuum Dry

Figure 1: Metal-free scale-up synthetic workflow for 5-Methoxyquinazolin-2-amine.

Validated Step-by-Step Scale-Up Protocol

This self-validating protocol is designed for a 1-kilogram scale using a jacketed glass-lined reactor, leveraging in-process controls (IPCs) to guarantee reproducibility.

Step 1: Reactor Preparation & Charging

  • Purge a 20 L jacketed reactor with N₂ for 15 minutes to ensure an anhydrous environment.

  • Charge 1.00 kg (1.0 eq) of 2-fluoro-6-methoxybenzaldehyde and 0.84 kg (1.5 eq) of guanidine hydrochloride[3].

  • Add 8.0 L of anhydrous tert-butanol (t-BuOH). Engage the high-shear impeller at 150 RPM.

Step 2: Controlled Base Addition (Exotherm Management)

  • Set the reactor jacket cooling to 10°C.

  • Charge 1.64 kg (2.5 eq) of Potassium tert-butoxide (KOtBu) in 5 equal portions over 60 minutes.

  • Self-Validating Checkpoint: Monitor the internal temperature probe. The temperature must not exceed 30°C. The mixture will transition from a pale suspension to a deep yellow homogeneous solution, validating the in situ generation of the guanidine free-base.

Step 3: Cyclocondensation

  • Ramp the internal temperature to 90°C over 2 hours. Hold at reflux for 12 hours.

  • Self-Validating Checkpoint: Pull a 1 mL aliquot for HPLC analysis. The reaction is deemed complete when the uncyclized SNAr intermediate is < 1.5%[4]. If > 1.5%, extend the hold time by 2 hours.

Step 4: Aqueous Quench & Crystallization

  • Cool the reactor linearly to 45°C over 90 minutes.

  • Slowly charge 10 L of purified water (anti-solvent) over 2 hours via a dosing pump.

  • Self-Validating Checkpoint: At approximately 30% water addition, the solution will reach its cloud point. Pause addition for 15 minutes and add 5 g of pure 5-Methoxyquinazolin-2-amine seed crystals to prevent oiling out[4]. Resume water addition.

Step 5: Isolation & Drying

  • Cool the resulting thick slurry to 5°C and hold for 2 hours to maximize yield.

  • Filter the product via a Nutsche filter. Wash the filter cake with 3 L of cold water (to remove KCl and excess guanidine), followed by 2 L of cold ethanol.

  • Dry the product under vacuum (50 mbar) at 55°C until the moisture content is < 0.5% by Karl Fischer titration.

Quantitative Scale-Up Parameters

A drop in yield upon scale-up is a common challenge attributed to mass and heat transfer dynamics that are less pronounced at the bench scale[4]. The table below summarizes critical parameter shifts required for successful scaling.

ParameterBench Scale (10 g)Pilot Scale (1 kg)Scale-Up Variance & CausalityOptimized Action
Base Addition Rate 5 min (bolus)60 min (portion-wise)High exotherm risk due to rapid acid-base neutralization.Portion-wise addition; maintain jacket cooling to keep internal T < 30°C.
Reaction Concentration 0.5 M1.2 MMass transfer limitations in thick slurries.Utilize high-shear impeller; optimize t-BuOH volume to maintain fluidity.
Cyclization Temp 110°C (Reflux)90°C (Controlled)High heat leads to nucleophilic demethylation of the 5-methoxy group.Cap internal temperature at 90°C; extend reaction time to 12 hours.
Crystallization Profile Crash cool to 0°CLinear ramp to 5°CRapid cooling causes "oiling out" and traps impurities in the crystal lattice[4].Controlled cooling; seed at 45°C; slow anti-solvent (water) addition.

Troubleshooting Guide

Q: My synthesis worked well at the 10-gram scale (85% yield), but the yield dropped to 50% on the 1-kilogram scale. What is the cause? A: This is a classic heat and mass transfer limitation[4]. At the bench scale, the high surface-area-to-volume ratio allows for rapid heat dissipation and efficient mixing. At the pilot scale, poor mixing of the biphasic solid-liquid slurry can leave unreacted guanidine trapped in the bulk fluid. Solution: Increase your impeller speed, ensure the KOtBu is fully dissolved before ramping the heat, and verify that the internal temperature—not just the jacket temperature—has reached 90°C.

Q: During the aqueous quench, my product formed a sticky, gummy layer at the bottom of the reactor instead of crystallizing. How do I fix this? A: You are experiencing "oiling out" (liquid-liquid phase separation). This occurs when the supersaturated solution's concentration exceeds the solubility limit, but the temperature is above the melting point of the hydrated product or solvent mixture[4]. Solution: Re-dissolve the gummy mass by heating the reactor back to 70°C and adding a small amount of t-BuOH. Cool slowly to 45°C, add seed crystals to induce primary nucleation, and dose the water anti-solvent at a much slower rate.

Q: HPLC analysis of my crude product shows a new impurity at ~5-8% that wasn't present at the bench scale. LC-MS indicates a mass loss of 14 Da. What is it? A: This is the desmethyl impurity (5-hydroxyquinazolin-2-amine). The methoxy group at the 5-position is susceptible to nucleophilic attack by tert-butoxide or hydroxide (from residual water) at elevated temperatures, leading to ether cleavage. Solution: Ensure your solvent and reagents are strictly anhydrous. Do not exceed 95°C during the cyclization hold, and avoid using more than 2.5 equivalents of base.

Frequently Asked Questions (FAQs)

Q: Why do we use guanidine hydrochloride instead of guanidine free base? A: Guanidine free base is highly hygroscopic and chemically unstable; it rapidly absorbs moisture and carbon dioxide from the atmosphere to form guanidine carbonate. The hydrochloride salt is highly stable, free-flowing, and easily handled at scale. The active free base is generated in situ upon the addition of Potassium tert-butoxide[3].

Q: Can we use the Chan-Evans-Lam coupling method for pilot-scale manufacturing? A: While the Chan-Evans-Lam coupling of guanidines with (2-formylphenyl)boronic acids is an excellent, mild method for synthesizing 2-aminoquinazolines at the bench[1], it is generally avoided at the pilot scale. The use of stoichiometric or catalytic copper introduces severe heavy metal purging challenges downstream, requiring expensive metal scavengers (like SiliaMetS) to meet stringent API regulatory limits for elemental impurities. Metal-free oxidative annulation or SNAr routes are vastly preferred for process chemistry[2].

Q: How does the 5-methoxy group alter the reactivity compared to an unsubstituted quinazoline synthesis? A: The 5-methoxy group exerts a strong electron-donating resonance effect (+R) into the aromatic ring, which slightly deactivates the ortho-fluorine toward the initial Nucleophilic Aromatic Substitution (SNAr). Consequently, this step requires a stronger base (KOtBu instead of K₂CO₃) and a highly polar solvent to drive the reaction to completion compared to unsubstituted analogs.

References

  • Thieme Connect. "2-Aminoquinazolines by Chan–Evans–Lam Coupling of Guanidines with (2-Formylphenyl)boronic Acids"
  • Benchchem.
  • RSC Publishing.
  • NIH / PMC.

Sources

Troubleshooting

Technical Support Center: 5-Methoxyquinazolin-2-amine Stability &amp; Degradation

Welcome to the dedicated technical support and troubleshooting portal for 5-Methoxyquinazolin-2-amine (CAS: 708-16-7). As a highly functionalized heterocyclic building block widely utilized in the synthesis of kinase inh...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support and troubleshooting portal for 5-Methoxyquinazolin-2-amine (CAS: 708-16-7). As a highly functionalized heterocyclic building block widely utilized in the synthesis of kinase inhibitors and advanced therapeutics[][2], its structural integrity is paramount. The molecule features an electron-deficient quinazoline core, a reactive 2-amino group, and an electron-donating 5-methoxy moiety. This unique electronic topology makes it highly susceptible to specific degradation pathways under experimental stress[3][4].

This guide is designed to help researchers diagnose, troubleshoot, and prevent degradation during synthesis, storage, and analytical profiling.

Diagnostic Matrix: Quantitative Degradation Profiles

When unexpected impurities arise during your workflow, identifying the mass shift is the first step in diagnosing the degradation pathway. The table below summarizes the quantitative analytical data for the primary degradation routes of 5-Methoxyquinazolin-2-amine (Exact Mass: 175.07 Da; [M+H]⁺ = 176.08 m/z).

Stress ConditionPrimary DegradantLC-MS Shift (Δ Da)Observed [M+H]⁺Mechanistic PathwayPreventive Action
Aqueous Base/Acid (pH <3 or >10)5-Methoxyquinazolin-2(1H)-one+1 Dam/z 177Nucleophilic deamination / HydrolysisBuffer reactions to pH 6–8; use anhydrous solvents.
Oxidative (H₂O₂, O₂, Metals)Quinazoline N-oxide(s)+16 Dam/z 192N1/N3 oxidationDegas solvents with Argon; add metal scavengers (e.g., EDTA).
Thermal (>150°C)2-Aminoquinazolin-5-ol-14 Dam/z 162O-DemethylationMaintain reaction temperatures <120°C; avoid Lewis acids.
Photolytic (UV 254nm)Ring-cleaved amidesVariesVariesRadical-mediated ring openingStore at 2-8°C in amber/opaque glassware[2].

Mechanistic Pathways & Troubleshooting Workflows

To effectively prevent degradation, it is critical to understand the flow of chemical transformations and how to analytically intercept them.

DegradationPathways API 5-Methoxyquinazolin-2-amine (Parent API) Hydrolysis Acid/Base Hydrolysis (Moisture/pH Extremes) API->Hydrolysis H2O, H+/OH- Oxidation Oxidative Stress (Peroxides/O2) API->Oxidation ROS, Metal impurities Thermal Thermal Stress (Heat > 150°C) API->Thermal Δ Photo Photolytic Stress (UV/Vis Exposure) API->Photo Deg1 5-Methoxyquinazolin-2(1H)-one (Deamination) Hydrolysis->Deg1 Deg2 Quinazoline N-oxides (N1/N3 Oxidation) Oxidation->Deg2 Deg3 2-Aminoquinazolin-5-ol (O-Demethylation) Thermal->Deg3 Deg4 Radical Dimerization & Ring Cleavage Products Photo->Deg4

Fig 1. Primary degradation pathways of 5-Methoxyquinazolin-2-amine under environmental stress.

TroubleshootingWorkflow Start Impurity Detected in 5-Methoxyquinazolin-2-amine CheckLCMS Run LC-MS/MS & NMR Identify m/z shift Start->CheckLCMS MassPlus1 +1 Da (m/z 177) Suspect Deamination CheckLCMS->MassPlus1 m/z 177 MassPlus16 +16 Da (m/z 192) Suspect Oxidation CheckLCMS->MassPlus16 m/z 192 MassMinus14 -14 Da (m/z 162) Suspect Demethylation CheckLCMS->MassMinus14 m/z 162 ActionHydro Buffer pH to 7.0 Use anhydrous solvents MassPlus1->ActionHydro ActionOx Purge with Argon Check for transition metals MassPlus16->ActionOx ActionDemeth Lower reaction temp Avoid strong Lewis acids MassMinus14->ActionDemeth

Fig 2. Analytical troubleshooting workflow for identifying and resolving degradation impurities.

Frequently Asked Questions (Troubleshooting Q&A)

Q1: Why am I observing a +1 Da mass shift (m/z 177) in my HPLC-MS chromatogram after prolonged storage in aqueous buffers? A1: You are observing the hydrolysis of the 2-amino group. The quinazoline ring is a highly electron-deficient heterocycle. The nitrogens at positions 1 and 3 exert a strong inductive and resonance electron-withdrawing effect, making the C2 carbon highly electrophilic[5]. When exposed to water—especially under slightly acidic or basic conditions—nucleophilic aromatic substitution (SₙAr) occurs. This displaces the amino group (released as ammonia) and forms the thermodynamically more stable quinazolinone tautomer (5-methoxyquinazolin-2(1H)-one)[6].

Q2: My cross-coupling reaction requires heating to 160°C, but my yield is dropping, and a highly polar impurity (m/z 162) is forming. What is happening? A2: This is a classic case of thermal O-demethylation. The ether linkage at the 5-position is generally stable at room temperature, but under intense thermal stress (>150°C), especially in the presence of nucleophiles or Lewis acids (e.g., trace metal catalysts or halogenated solvents), the ether oxygen coordinates with the electrophile. This facilitates the cleavage of the methyl group, yielding the highly polar 2-aminoquinazolin-5-ol[2]. Solution: Optimize your catalytic system to run at a lower temperature (<120°C) or switch to a solvent with a lower boiling point.

Q3: How does the 5-methoxy group influence the overall stability of the quinazoline core compared to an unsubstituted quinazoline? A3: The methoxy group at the 5-position is strongly electron-donating via resonance (+R effect). While the quinazoline core itself is electron-deficient, the 5-methoxy group pushes electron density into the adjacent aromatic ring. This makes the molecule significantly more susceptible to oxidative stress (e.g., N-oxidation by peroxides or atmospheric oxygen) compared to a bare quinazoline[3]. Consequently, reactions involving this building block should be thoroughly degassed and kept under an inert atmosphere (Argon/N₂).

Self-Validating Experimental Protocol: Forced Degradation Profiling

Before utilizing 5-Methoxyquinazolin-2-amine in a multi-step synthesis, it is highly recommended to perform a forced degradation study. This protocol is designed as a self-validating system : it utilizes specific quenching steps to ensure that the observed degradation products are a true result of the applied stress, rather than an artifact of the sample preparation or LC-MS ionization process.

Step-by-Step Methodology:
  • Preparation of Stock Solution: Dissolve 10 mg of 5-Methoxyquinazolin-2-amine in 10 mL of LC-MS grade Acetonitrile (1 mg/mL stock).

  • Acid/Base Hydrolysis Stress:

    • Action: Transfer 1 mL of stock to two separate vials. Add 1 mL of 0.1 N HCl to Vial A, and 1 mL of 0.1 N NaOH to Vial B. Heat both at 60°C for 24 hours.

    • Self-Validating Causality (Neutralization): Before LC-MS injection, neutralize Vial A with 0.1 N NaOH and Vial B with 0.1 N HCl to exactly pH 7.0. Why? Injecting extreme pH solutions directly into the LC-MS can cause on-column hydrolysis during the chromatographic run, skewing the quantitative ratio of API to degradant and producing false positives.

  • Oxidative Stress:

    • Action: Transfer 1 mL of stock to a vial. Add 1 mL of 3% H₂O₂. Stir at room temperature for 24 hours.

    • Self-Validating Causality (Quenching): Immediately after the 24-hour time point, quench the reaction by adding 1 mL of 10% Sodium Thiosulfate (Na₂S₂O₃) solution. Why? If unquenched, residual H₂O₂ will concentrate during solvent evaporation or react violently inside the heated ESI source of the mass spectrometer, leading to artificial N-oxide formation that did not actually exist in the flask.

  • Thermal Stress:

    • Action: Place 5 mg of solid powder in a sealed glass ampoule. Heat at 150°C in an oven for 48 hours. Dissolve in 5 mL Acetonitrile prior to analysis.

  • LC-MS/MS Analysis: Run all samples (including an unstressed control) using a C18 reverse-phase column (Water/Acetonitrile gradient with 0.1% Formic Acid). Compare the Total Ion Chromatograms (TIC) against the Diagnostic Matrix in Section 1 to validate batch stability.

References

  • CAS 16064-14-5 (6-Chloro-3H-quinazolin-4-one)
  • 708-16-7 | 5-Methoxyquinazolin-2-amine | BLD Pharm Source: BLD Pharm URL
  • Sustainable Synthesis of Quinazoline and 2-Aminoquinoline via Dehydrogenative Coupling of 2-Aminobenzyl Alcohol and Nitrile Source: Organic Letters - ACS Publications URL
  • Source: PMC - National Institutes of Health (NIH)
  • Quinazoline-Derivatives of Imino-1,2,3-Dithiazoles Promote Biofilm Dispersion of Pseudomonas aeruginosa Source: MDPI URL
  • Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction Source: Organic Letters - ACS Publications URL

Sources

Optimization

Technical Support Center: Managing Reaction Temperatures in Quinazoline Synthesis

Welcome to the Quinazoline Synthesis Technical Support Center. The assembly of the bicyclic quinazoline heterocycle—a privileged scaffold in drug development—requires precise thermodynamic and kinetic control.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Quinazoline Synthesis Technical Support Center. The assembly of the bicyclic quinazoline heterocycle—a privileged scaffold in drug development—requires precise thermodynamic and kinetic control. Traditional methods often rely on brute-force thermal conditions, which can lead to substrate degradation or the formation of unwanted byproducts like quinazolinones.

This guide provides researchers and scientists with field-proven insights, self-validating protocols, and systematic troubleshooting strategies to master temperature management in quinazoline synthesis.

The Causality of Temperature in Quinazoline Assembly

Understanding why specific temperatures are required is the first step in troubleshooting. The classical synthesis of quinazolin-4(3H)-ones, such as the Niementowski synthesis , involves the condensation of anthranilic acid with amides[1].

The reaction proceeds in two distinct kinetic phases:

  • Nucleophilic Attack (Kinetic Control): The amino group of anthranilic acid attacks the amide carbonyl to form an N-acylanthranilamide intermediate. This step has a relatively low activation barrier and occurs readily.

  • Intramolecular Cyclodehydration (Thermodynamic Control): The ring-closure step requires the expulsion of water. This step has a massive activation energy barrier, historically necessitating prolonged heating at 130–200°C for several hours[1].

Failure to manage this thermal threshold results in either incomplete reactions (stuck at the intermediate phase) or thermal degradation of sensitive functional groups[2]. Modern adaptations bypass this brute-force heating using microwave dielectric heating[3] or transition-metal catalysis[4], which lower the activation energy and alter the required thermal profile.

Mechanism Anthranilic Anthranilic Acid + Amide Nucleophilic Nucleophilic Attack (Low Activation Energy) Anthranilic->Nucleophilic Intermediate N-acylanthranilamide Intermediate Nucleophilic->Intermediate Cyclodehydration Cyclodehydration (High Activation Energy) Intermediate->Cyclodehydration T > 130°C Required Product Quinazolin-4(3H)-one Cyclodehydration->Product

Caption: Temperature-dependent mechanistic pathway of the Niementowski quinazoline synthesis.

Self-Validating Experimental Protocols

To ensure reproducibility, every protocol must be treated as a self-validating system. Do not proceed to subsequent steps without confirming the validation checkpoints.

Protocol A: Classical Thermal Niementowski Synthesis (High Temperature)

Causality: Sustained high heat (150–160°C) provides the thermodynamic energy required to drive the cyclodehydration of the stable intermediate[1].

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 0.1 mol of anthranilic acid and 0.5 mol of formamide[5].

    • Causality: Formamide acts as both the reactant and a high-boiling polar solvent.

  • Thermal Initiation: Submerge the flask in a sand bath and heat to 150–160°C.

    • Validation Check: Insert an internal thermocouple probe. Do not rely on the sand bath temperature display, as thermal gradients can cause the internal mixture to be 10–20°C cooler, leading to incomplete cyclization. The mixture must become a homogeneous solution.

  • Reaction Maintenance: Maintain internal temperature with constant stirring for 6 to 8 hours[5].

    • Validation Check: At hour 6, perform Thin Layer Chromatography (TLC) using petroleum ether:ethyl acetate (7:3). The complete disappearance of the highly fluorescent anthranilic acid spot under UV light validates that the intermediate has fully formed and cyclized.

  • Isolation: Remove from heat and allow the mixture to cool to room temperature.

    • Validation Check: A distinct precipitate will form as the solution cools, validating successful supersaturation of the target quinazolinone[5].

  • Purification: Filter the solid using a Büchner funnel and wash thoroughly with cold deionized water to remove unreacted formamide[5].

Protocol B: Microwave-Assisted Synthesis (Rapid Thermal Transfer)

Causality: Microwave irradiation directly couples with the dipole moments of the polar formamide solvent. This causes rapid, localized superheating (hot spots) that bypasses the slow thermal conduction of traditional heating, reducing reaction times from hours to minutes[3][6].

  • Reaction Setup: In a microwave-safe, pressure-rated quartz vessel, mix anthranilic acid and formamide[5].

  • Irradiation: Place the vessel in a dedicated laboratory microwave reactor. Irradiate at 150°C (typically 60W–300W) for 10 to 20 minutes[6].

    • Validation Check: Utilize the reactor's built-in infrared (IR) or fiber-optic temperature sensor to ensure the profile strictly holds at 150°C. The pressure curve on the reactor display should plateau, indicating stable solvent vaporization.

  • Cooling and Isolation: Allow the reactor to cool the vessel to room temperature using compressed air.

    • Validation Check: The internal pressure must drop back to 1 atm before opening. A solid precipitate should be immediately visible in the vessel[5]. Filter and recrystallize from ethanol.

Quantitative Data: Temperature and Yield Optimization

The following table summarizes the quantitative impact of different thermal management strategies on reaction times and yields.

Synthesis MethodologyReactantsTemperature (°C)TimeAvg. Yield (%)Mechanistic Advantage
Classical Niementowski Anthranilic acid + Formamide130–2006–24 hours60–90Operational simplicity; requires no specialized catalysts[1].
Microwave-Assisted Anthranilic acid + Formamide150–16010–20 mins80–95Rapid dielectric heating prevents long-term thermal degradation[5][6].
Metal-Catalyzed (Cu, Rh) 2-aminobenzyl alcohol + nitriles60–1302–16 hours52–93Lowers activation energy via transition-metal intermediates[4][7].
Ultrasound-Promoted 2-bromobenzaldehydes + amidineAmbient–10030–60 mins70–90Acoustic cavitation creates microscopic, transient thermal hot spots[4].

Troubleshooting Guides & FAQs

G Start Yield Issue Detected CheckTemp Evaluate Temperature Profile Start->CheckTemp HighTemp T > 150°C (Classical) CheckTemp->HighTemp LowTemp T < 100°C (Catalytic) CheckTemp->LowTemp Degradation Product Degradation? HighTemp->Degradation Incomplete Incomplete Conversion? LowTemp->Incomplete Action1 Use Microwave / Reduce Time Degradation->Action1 Yes Action2 Increase T / Add Lewis Acid Incomplete->Action2 Yes

Caption: Workflow for systematically troubleshooting temperature-related yield issues in quinazoline synthesis.

Q1: I am experiencing very low yields and significant substrate degradation during my Bischler or Niementowski cyclization. How can I optimize the temperature? A: High temperatures (>150°C) are thermodynamically necessary for the final cyclodehydration step, but prolonged exposure (8+ hours) causes sensitive functional groups to decompose[2]. Troubleshooting Action: Perform a time-course LC-MS study. If the desired mass appears early but diminishes over time, you are over-heating. Transition your protocol to a microwave reactor. Microwave irradiation achieves the necessary 150°C kinetically in minutes, driving the cyclization to completion before thermal degradation pathways can significantly compete[5].

Q2: My LC-MS shows a high ratio of the uncyclized N-acylanthranilamide intermediate instead of the final quinazoline. Should I increase the heat? A: This indicates an incomplete reaction due to insufficient thermal energy to cross the cyclodehydration activation barrier[1]. Troubleshooting Action: First, verify your internal reaction temperature using a probe; oil baths often have severe thermal gradients. If the internal temperature is already at 150°C, do not increase the heat further, as this risks charring. Instead, add a Lewis acid catalyst (e.g., ZnCl2​ or molecular iodine). The catalyst will coordinate with the carbonyl oxygen, increasing its electrophilicity and lowering the activation energy required for ring closure at your current temperature[2][8].

Q3: Can I lower the temperature of quinazoline synthesis below 100°C to accommodate highly sensitive functional groups? A: Yes, but you cannot use classical condensation methods. You must switch the mechanistic pathway to a transition-metal-catalyzed approach. Troubleshooting Action: Employ an acceptorless dehydrogenative coupling strategy or C-H functionalization using Copper (Cu) or Rhodium (Rh) catalysts[4][9]. These pathways proceed via oxidative amination rather than brute-force dehydration, allowing efficient quinazoline assembly at milder temperatures (60°C–100°C) while maintaining high atom economy[4].

Q4: During my Niementowski synthesis, I am observing the formation of a significant amount of quinazolinone byproduct instead of my target quinazoline. How does temperature affect this? A: The formation of 4-oxo-3,4-dihydroquinazoline (quinazolinone) is a thermodynamically favored sink in high-temperature formamide reactions[2][10]. Troubleshooting Action: To shift the equilibrium, ensure you are using a vast molar excess of formamide, which drives the kinetic formation of the desired product via Le Chatelier's principle[10]. Additionally, strictly cap the reaction temperature at 150°C; exceeding 160°C disproportionately accelerates the side reactions leading to the oxidized byproduct[2].

References

  • Niementowski quinazoline synthesis - Grokipedia Source: Grokipedia URL
  • Troubleshooting common side reactions in quinazoline synthesis.
  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview Source: PMC / NIH URL
  • Microwave-Promoted Syntheses of Quinazolines and Dihydroquinazolines from 2-Aminoarylalkanone O-Phenyl Oximes Source: ACS Publications URL
  • A Review on 4(3H)
  • Synthesis of quinazolines Source: Organic Chemistry Portal URL
  • Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives Source: PMC / NIH URL
  • troubleshooting guide for the synthesis of quinazoline derivatives Source: Benchchem URL
  • Application Note: Synthesis of 4(3H)
  • Transition-metal-catalyzed synthesis of quinazolines: A review Source: Frontiers URL

Sources

Troubleshooting

Catalyst Selection for Functionalizing the Quinazoline Core: A Technical Support Guide

For Researchers, Scientists, and Drug Development Professionals The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. Its versatile biological [1][2]ac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. Its versatile biological [1][2]activity has driven significant research into methods for its functionalization. The strategic selection of a catalyst is paramount to achieving desired chemical transformations with high efficiency and selectivity. This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions (FAQs) to navigate the complexities of catalyst selection in quinazoline chemistry.

I. Understanding the Catalytic Landscape

The functionalization of the quinazoline core often involves the formation of new carbon-carbon (C-C), carbon-nitrogen (C-N), and other carbon-heteroatom bonds. Transition metal catalysts, particularly palladium and copper, have been extensively utilized for these transformations. More recently, iron, orga[3]nocatalysts, and photocatalytic systems have emerged as powerful alternatives, offering unique reactivity and often more sustainable reaction conditions.

Common Catalytic [5][6][7]Systems at a Glance:
Catalyst TypeCommon ReactionsKey AdvantagesPotential Challenges
Palladium Suzuki, Heck, Sonogashira, Buchwald-Hartwig cross-coupling, C-H activationHigh efficiency, broad [2][3][4]substrate scope, well-understood mechanisms.Cost, potential for product contamination with residual palladium, sensitivity to air and moisture.
Copper C-H func[5]tionalization, Ullmann coupling, oxidative couplingLower cost than palladi[1][6]um, unique reactivity for C-N and C-O bond formation.Can require higher catalyst loadings, potential for catalyst poisoning.
Iron C-H activation, oxidative aminationAbundant, inexpensive, [7][8][9]and environmentally benign.Can be less active than noble metals, may require stronger oxidants.
Organocatalysts Asymmetric synthesis, metal-free transformationsAvoids metal contaminat[10][11]ion, can provide high enantioselectivity.May have a more limited substrate scope, can require higher catalyst loadings.
Photocatalysts Radical-mediated reactions, C-H functionalization under mild conditionsUtilizes visible light [12][13][14]as an energy source, enables novel transformations.Can be sensitive to reaction scale-up, may require specialized equipment.

II. Troubleshooting Common Issues in Catalyst Selection

This section addresses specific problems that researchers may encounter during the functionalization of the quinazoline core, offering a systematic approach to troubleshooting.

Scenario 1: Low or No Product Yield

Question: My reaction is showing low conversion of the starting material or no formation of the desired functionalized quinazoline. What are the potential causes related to my catalyst choice?

Answer: Low or no yield is a frequent challenge and can often be traced back to the catalytic system. Here’s a breakdown of potential issues and solutions:

  • Catalyst Inactivity or Decomposition:

    • Cause: The chosen catalyst may not be active enough for the specific transformation, or it may be degrading under the reaction conditions. For instance, palladium catalysts can be "poisoned" by the nitrogen atom of the quinazoline ring, which acts as a ligand and inhibits catalytic activity.

    • Solution: [5] 1. Screen Different Catalysts: If a palladium-catalyzed reaction is failing, consider switching to a copper or iron-based system, which may have different coordination preferences. 2. Ligand Modi[7]fication (for Palladium): In palladium catalysis, the choice of phosphine ligand is critical. Bulky, electron-rich ligands like XPhos or SPhos can sterically shield the palladium center, preventing coordination with the quinazoline nitrogen and enhancing catalytic activity. 3. Use a Pre-c[5]atalyst: Some Pd(II) pre-catalysts require in-situ reduction to the active Pd(0) species. If this activation is inefficient, consider using a direct Pd(0) source like Pd(PPh₃)₄.

  • Suboptimal Reactio[5]n Conditions:

    • Cause: The temperature, solvent, and base are not optimized for the chosen catalyst.

    • Solution:

      • Temperature Screening: Some reactions require elevated temperatures to overcome activation barriers. Conversely, high temperat[15]ures can lead to catalyst decomposition. Perform a systematic temp[5]erature screen to find the optimal balance.

      • Solvent Polarity: The solvent can significantly influence catalyst solubility and reactivity. For instance, in some quinazoline syntheses, non-polar solvents may favor the formation of undesired byproducts, while polar aprotic solvents like DMF or DMSO can promote the desired reaction pathway.

      • Base Select[16]ion: The strength and nature of the base are crucial, particularly in cross-coupling reactions. An inappropriate base can lead to incomplete reactions or side product formation. Screen a variety of inorganic (e.g., K₂CO₃, Cs₂CO₃) and organic bases (e.g., DBU, Et₃N).

Troubleshoot[9][17]ing Flowchart: Low or No Yield

start Low or No Yield catalyst_issue Potential Catalyst Issue? start->catalyst_issue conditions_issue Suboptimal Conditions? start->conditions_issue reagent_issue Reagent Quality Issue? start->reagent_issue screen_catalysts Screen different metals (e.g., Cu, Fe) catalyst_issue->screen_catalysts Inactive Catalyst change_ligand Use bulky phosphine ligands (e.g., XPhos, SPhos) catalyst_issue->change_ligand Catalyst Poisoning (Pd) use_precatalyst Use a direct Pd(0) source catalyst_issue->use_precatalyst Inefficient Activation temp_screen Perform temperature screen conditions_issue->temp_screen Incorrect Temperature solvent_screen Test different polarity solvents conditions_issue->solvent_screen Inappropriate Solvent base_screen Screen various bases conditions_issue->base_screen Wrong Base purify_reagents Use fresh, pure reagents & degassed solvents reagent_issue->purify_reagents Impure Reagents/Solvents Pd0 Pd(0)L_n PdII_A Ar-Pd(II)-X(L_n) Pd0->PdII_A Ar-X OxAdd Oxidative Addition (Ar-X) PdII_B Ar-Pd(II)-Quinazoline(L_n) PdII_A->PdII_B Quinazoline CHA C-H Activation (Quinazoline) Product Functionalized Quinazoline PdII_B->Product RedElim Reductive Elimination Product->Pd0 Regeneration

Caption: A simplified catalytic cycle for palladium-catalyzed C-H arylation of quinazolines.

III. Frequently Asked Questions (FAQs)

Q1: When should I choose a copper catalyst over a palladium catalyst for quinazoline functionalization?

A1: While palladium catalysts are highly versatile, copper catalysts offer distinct advantages in certain scenarios. Copper is often the cataly[3]st of choice for C-N and C-O bond-forming reactions, such as Ullmann-type couplings. It is also widely used in [17]oxidative C-H functionalization reactions. From a practical standpoin[1][6]t, copper catalysts are significantly less expensive and more abundant than palladium catalysts, making them more suitable for large-scale syntheses.

Q2: Are there any "green" or sustainable catalytic options for modifying the quinazoline core?

A2: Yes, there is a growing emphasis on developing more environmentally friendly synthetic methods.

  • Iron Catalysis: Iron is an earth-abundant and non-toxic metal that has emerged as a promising catalyst for various transformations, including C-H activation and oxidative amination.

  • Organocatalysis: O[7][8]rganocatalysts are metal-free and can be used to promote a wide range of reactions, often with high stereoselectivity.

  • Photocatalysis: Vi[10]sible-light photocatalysis utilizes light as a renewable energy source to drive chemical reactions under mild conditions, often at room temperature. Some methods are even phot[12][13]ocatalyst-free, relying on visible light to generate reactive species in situ.

  • Solvent-Free and Aqu[12]eous Conditions: Many modern catalytic protocols are being developed to run in greener solvents like water or under solvent-free conditions, reducing waste and environmental impact.

Q3: How can I prevent t[10][16]he formation of palladium black in my reaction?

A3: The formation of palladium black indicates the precipitation of the active Pd(0) catalyst from the solution, leading to a loss of catalytic activity. This can be caused by:

  • [5] High Temperatures: Running the reaction at a lower temperature can sometimes prevent catalyst agglomeration.

  • Inappropriate Ligand[5]: The phosphine ligand plays a crucial role in stabilizing the palladium catalyst. If palladium black is observed, consider switching to a more robust or sterically demanding ligand that can better protect the metal center.

  • Oxidative Conditions: Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) as oxygen can contribute to catalyst decomposition.

Q4: What is the role of additives in these catalytic reactions?

A4: Additives can play several critical roles in optimizing catalytic reactions for quinazoline functionalization.

  • Co-catalysts: In some reactions, a second metal salt is added to enhance the catalytic activity or influence the selectivity. For example, copper(I) iodide (CuI) is often used as a co-catalyst in Sonogashira couplings.

  • Oxidants: Many C-H[18] activation/functionalization reactions are oxidative processes and require a stoichiometric oxidant to regenerate the active catalyst. Common oxidants include di-tert-butyl peroxide (TBHP), ceric ammonium nitrate (CAN), or even molecular oxygen from the air.

  • Phase-Transfer Catal[6][19][20]ysts: In biphasic reaction systems, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be used to facilitate the transport of reactants between the aqueous and organic phases, thereby increasing the reaction rate.

IV. Experimental Pr[8]otocols

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of a Haloquinazoline

This protocol provides a general procedure for the arylation of a haloquinazoline using a palladium catalyst.

  • Reaction Setup: To a flame-dried Schlenk tube, add the haloquinazoline (1.0 equiv), arylboronic acid (1.2-1.5 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the tube and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Solvent and Catalyst Addition: Add a degassed solvent (e.g., toluene, dioxane, or DMF). Then, add the palladium pre-catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., PPh₃, XPhos, 4-10 mol%). For some reactions, a pre-formed catalyst like Pd(PPh₃)₄ can be used directly.

  • Reaction: Heat the[4][5] reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper[26]-Catalyzed C-H Functionalization of a Quinazoline Derivative

This protocol outlines a general procedure for the direct functionalization of a C-H bond on the quinazoline core using a copper catalyst.

  • Reaction Setup: In a reaction vial, combine the quinazoline substrate (1.0 equiv), the coupling partner (e.g., an amine, alcohol, or boronic acid, 1.5-2.0 equiv), the copper catalyst (e.g., CuI, Cu(OAc)₂, 5-20 mol%), and a base (if required, e.g., K₃PO₄, Cs₂CO₃).

  • Solvent and Additive[1][6]s: Add the appropriate solvent (e.g., DMSO, DCE) and any necessary ligands (e.g., L-proline, 1,10-phenanthroline) or oxidants (e.g., TBHP, O₂ from air).

  • Reaction: Seal the[1] vial and heat the reaction mixture to the specified temperature (often 80-120 °C) for the designated time. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. If necessary, filter off the catalyst. Dilute the mixture with an organic solvent and wash with water or an appropriate aqueous solution to remove inorganic salts.

  • Purification: Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.

V. References

1.[21] A Copper-Catalyzed Synthesis of Functionalized Quinazolines from Isocyanides and Aniline Tri- and Dichloroacetonitrile Adducts. (2017). Source not available. 2. Recent advances and prospects in the organocatalytic synthesis of quinazolinones. (n.d.). Source not available. 3. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. (n.d.). PMC. 4. Copper-catalyzed oxidative coupling between quinazoline 3-oxides and unactivated aldehydes: an efficient approach to functionalized quinazolines. (n.d.). Chemical Communications (RSC Publishing). 5. Recent advances in copper-catalyzed synthesis of quinazolinones. (n.d.). Source not available. 6. Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. (n.d.). PMC. 7. Copper-catalyzed oxidative functionalization of benzylic C–H bonds with quinazoline 3-oxides. (n.d.). Organic Chemistry Frontiers (RSC Publishing). 8. Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. (2024). MDPI. 9. Troubleshooting common side reactions in quinazoline synthesis. (n.d.). Benchchem. 10. Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates. (2022). Source not available. 11. Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs. (n.d.). Benchchem. 12. Palladium-Catalyzed N-Monoarylation of Amidines and a One-Pot Synthesis of Quinazoline Derivatives. (2012). Organic Letters - ACS Publications. 13. Recent advances and prospects in the organocatalytic synthesis of quinazolinones. (n.d.). PMC. 14. Proposed mechanism for palladium-catalyzed synthesis of quinazoline (1). (n.d.). ResearchGate. 15. Synthesis of Quinazolines via an Iron-Catalyzed Oxidative Amination of N-H Ketimines. (2018). PubMed. 16. 56 recent advances in metal-catalyzed ch functionalization of pyrimidinones, quinazolinones and fused quinazolinones. (n.d.). Source not available. 17. troubleshooting guide for the synthesis of quinazoline derivatives. (n.d.). Benchchem. 18. Synthesis of 2-aryl quinazolinones via iron-catalyzed cross-dehydrogenative coupling (CDC) between N–H and C–H bonds. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). 19. Photocatalyst-free synthesis of quinazolinones from o-aminobenzamides and rongalite under visible light. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). 20. Eco-Friendly Synthesis of Quinazoline Derivatives Through Visible Light-Driven Photocatalysis Using Curcumin-Sensitized Titanium Dioxide. (2024). MDPI. 21. Iron-catalyzed one-pot sequential transformations: Synthesis of quinazolinones via oxidative Csp3H bond activation using a new metal-organic framework as catalyst. (n.d.). Sci-Hub. 22. Transition-metal-catalyzed synthesis of quinazolines: A review. (n.d.). PMC - NIH. 23. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (2021). Semantic Scholar. 24. A Review of Magnetically Recyclable Nanocatalysts for the Synthesis of Quinazoline and its Derivatives. (2023). ResearchGate. 25. Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. (2024). PMC. 26. Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling Reactions for Quinolines. (n.d.). Benchchem. 27. "MoS₂-Driven Visible Light Photocatalytic Oxidation for Sustainable Synthesis of Quinazolin-4(3H)-one in Water" | Request PDF. (2026). ResearchGate. 28. recent advances in selective functionalization of the quinazoline scaffold. (n.d.). Source not available. 29. C–H functionalization of quinazolinones by transition metal catalysis. (n.d.). RSC Publishing. 30. Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. (2024). Beilstein Journals. 31. Quinazoline Synthesis via Rh(III)-Catalyzed Intermolecular C–H Functionalization of Benzimidates with Dioxazolones. (2016). Organic Letters - ACS Publications. 32. Technical Support Center: Functionalization of the Quinoline Ring. (n.d.). Benchchem. 33. A Review of Magnetically Recyclable Nanocatalysts for the Synthesis of Quinazoline and its Derivatives. (2023). Bentham Science Publishers. 34. recent advances in selective functionalization of the quinazoline scaffold. (n.d.). DOI. 35. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. (n.d.). Frontiers. 36. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. (2014). MDPI.

Sources

Optimization

Work-up procedures for 5-Methoxyquinazolin-2-amine synthesis

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I frequently consult on the challenges associated with the isolation of highly polar, basic nitrogen-containing heter...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I frequently consult on the challenges associated with the isolation of highly polar, basic nitrogen-containing heterocycles.

5-Methoxyquinazolin-2-amine is a critical pharmacophore in the development of kinase inhibitors and antiviral therapeutics[1][2]. However, its synthesis—specifically the cyclization and subsequent work-up—presents significant bottlenecks. The compound's dense array of hydrogen-bond donors and acceptors often leads to stubborn emulsions during aqueous extraction and severe tailing during chromatography.

This guide provides field-proven, mechanistically grounded solutions to optimize your synthetic workflow, ensuring high yields and high purity through self-validating protocols.

Part 1: Troubleshooting Guides & FAQs

Q1: My cyclization reaction stalls when reacting 2-fluoro-6-methoxybenzonitrile with guanidine carbonate. How can I drive the reaction to completion? Causality & Solution: The cyclization of 2-halobenzonitriles with guanidine carbonate relies on an Ullmann-type condensation. This requires significant thermal energy to overcome the activation barrier for nucleophilic aromatic substitution (SNAr) prior to ring closure[2]. If you are using N,N-dimethylformamide (DMF, b.p. 153 °C) at reflux, local temperature fluctuations and solvent degradation can stall the reaction. Recommendation: Switch your solvent to N,N-dimethylacetamide (DMA). DMA provides a highly stable thermal profile at the required 140 °C[2][3]. Furthermore, ensure your guanidine carbonate is strictly anhydrous; trace water at high temperatures can hydrolyze the starting nitrile into an unreactive amide, creating a dead-end byproduct.

Q2: Following the cyclization quench, I encounter severe emulsions during liquid-liquid extraction. How can I break this and recover my product? Causality & Solution: 5-Methoxyquinazolin-2-amine is highly polar. During an aqueous quench, the free amine and pyrimidine-like nitrogens form extensive hydrogen-bonded networks with water. Consequently, the product partitions poorly into standard organic solvents like pure ethyl acetate, accumulating at the phase boundary and stabilizing emulsions. Recommendation: Modify your extraction solvent. Utilize a Dichloromethane (DCM) / Methanol mixture (9:1 v/v)[2]. The protic nature of methanol disrupts the intermolecular hydrogen-bonded networks between the quinazoline and the aqueous phase, significantly increasing the organic partition coefficient. If an emulsion persists due to polymeric guanidine byproducts, filter the entire biphasic mixture through a pad of Celite before attempting phase separation.

Q3: The product streaks extensively during silica gel chromatography, leading to poor isolated yields. What is the optimal purification strategy? Causality & Solution: The basic nitrogens of the quinazoline ring interact strongly with the acidic silanol groups on the silica gel stationary phase, causing severe peak tailing and irreversible adsorption[2]. Recommendation: You must neutralize the stationary phase. Pre-treat your silica and run your column using an eluent system of DCM/MeOH containing 1% aqueous ammonia (NH3·H2O)[2]. Alternatively, bypass chromatography entirely. Because of its specific solubility profile, crude 5-methoxyquinazolin-2-amine can often be purified by direct trituration from hot ethyl acetate or recrystallized from an ethanol/water (1:1) mixture[1][3].

Part 2: Quantitative Data – Solvent Extraction Efficiency

The table below summarizes the causality between solvent selection and the recovery of polar quinazolin-2-amines during aqueous work-up.

Extraction Solvent SystemEmulsion RiskRelative Partitioning (Org:Aq)Mechanism of ActionTypical Recovery (%)
Ethyl Acetate (100%) HighLowFails to disrupt H-bond networks< 40%
Dichloromethane (100%) ModerateLow-MediumSolvates hydrophobic core only50–60%
DCM / Methanol (95:5) LowHighMild H-bond disruption80–85%
DCM / Methanol (90:10) Very LowVery HighOptimal H-bond disruption & solvation> 90%

Part 3: Self-Validating Experimental Protocol

Synthesis and Work-Up of 5-Methoxyquinazolin-2-amine

Step 1: Methoxylation (Formation of 2-fluoro-6-methoxybenzonitrile)

  • Dissolve 2,6-difluorobenzonitrile (1.0 equiv) in anhydrous THF (0.25 M) under an inert nitrogen atmosphere.

  • Slowly add sodium methoxide (1.5 equiv) at 0 °C to control the exothermic SNAr reaction.

  • Stir the reaction at room temperature for 6 hours[2].

  • Quench with distilled water and extract with DCM (3 × 3 volumes). Dry over anhydrous Na2SO4 and concentrate in vacuo.

Step 2: Cyclization (Formation of 5-Methoxyquinazolin-2-amine)

  • Dissolve the crude 2-fluoro-6-methoxybenzonitrile in anhydrous DMA (0.2 M).

  • Add finely milled, anhydrous guanidine carbonate (1.2 equiv).

  • Heat the mixture to 140 °C and stir for 8 hours[2].

  • Self-Validation Checkpoint 1: Before proceeding to work-up, take a 50 µL aliquot, dilute with 1 mL EtOAc, wash with water, and analyze via LC-MS. The complete disappearance of the nitrile starting material validates the cyclization efficiency.

Step 3: Optimized Work-Up and Purification

  • Cool the reaction to room temperature and dilute with distilled water (10 volumes relative to DMA) to precipitate the crude product and quench unreacted guanidine.

  • Extract the aqueous layer with a mixture of DCM/MeOH (9:1 v/v) (3 × 5 volumes)[2].

  • Self-Validation Checkpoint 2: Spot the residual aqueous layer on a TLC plate alongside the organic extract. Visualization under UV 254 nm should show no UV-active product remaining in the aqueous phase, confirming quantitative partition.

  • Wash the combined organic layers with brine to remove residual DMA, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification: Subject the residue to silica gel chromatography using DCM/MeOH (15:1) containing 1% NH3·H2O[2], or triturate the crude solid with ethyl acetate to afford the pure product[1].

Part 4: Workflow Visualizations

G Start 2,6-Difluorobenzonitrile Methoxylation Methoxylation (NaOMe, THF, RT) Start->Methoxylation Int1 2-Fluoro-6-methoxybenzonitrile Methoxylation->Int1 Cyclization Cyclization (Guanidine CO3, DMA, 140°C) Int1->Cyclization Quench Aqueous Quench (H2O dilution) Cyclization->Quench Extraction Liquid-Liquid Extraction (DCM/MeOH 9:1) Quench->Extraction Purification Purification (Trituration / Column) Extraction->Purification Product 5-Methoxyquinazolin-2-amine Purification->Product

Workflow for the synthesis and work-up of 5-methoxyquinazolin-2-amine.

WorkupLogic Start Aqueous Quench of Cyclization Reaction Emulsion Emulsion Forms? Start->Emulsion Filter Filter through Celite to remove polymers Emulsion->Filter Yes Extract Extract with DCM/MeOH (9:1) Emulsion->Extract No Filter->Extract Chromatography Silica Chromatography (Tailing observed?) Extract->Chromatography AddBase Add 1% NH3·H2O to Eluent Chromatography->AddBase Yes Trituration Alternative: Triturate with EtOAc Chromatography->Trituration Skip Column Pure Pure 5-Methoxyquinazolin-2-amine AddBase->Pure Trituration->Pure

Troubleshooting logic for the extraction and purification of quinazolin-2-amines.

References[1] 2-Aminoquinazolines by Chan–Evans–Lam Coupling of Guanidines with (2-Formylphenyl)boronic Acids. Thieme Connect.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvc7T_XluWGvKfX0T2cmkMhPOXglWZRzLgUGsm-B8zrwZyshzJKMVSMzKXjjh73qNDkigyrilN8PaQ0992fV4odoYjhtUi-EGc--FGcDrsMDvDkrEAB8qzjZlpGq_hJaRCWKREfWpjzzwWkbRGS-J959CePBIEtEiq0f685Aa4Bmoj28emI9EPTMsW[3] Synthesis and Biological Evaluation of Novel 2,4-Diaminoquinazoline Derivatives as SMN2 Promoter Activators for the Potential Treatment of Spinal Muscular Atrophy. Journal of Medicinal Chemistry - ACS Publications.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFwAMJdiV1lno3LRAGJDlxoGSN_0L-1bBRVgYmSVV5oetsG6FOoR6Wg3zh4d9eXu6U3By7gmW7iPIz83AHmTi-kFHX_OfUv7KBctdwQkoYyDR_TWMGuruXXF-sF9H6jgo0cND4Fw==[2] Discovery and Optimization of 2,4-Diaminoquinazoline Derivatives as a New Class of Potent Dengue Virus Inhibitors. Journal of Medicinal Chemistry - ACS Publications.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBmFmeNfGq-5VJMH7VOK9Xf_JgPc32jC4Fp7oACIprGjxbxk3JTsZZkghqrOK-5_zxiH_rBaRSihO4gK85ZjmxYvSDZy9-bwgS8H_6jSjknSCsPI_QppkEoU49cbBMclN-nttShg==

Sources

Troubleshooting

Technical Support Center: Enhancing the Purity of 5-Methoxyquinazolin-2-amine for Biological Assays

Welcome to the Technical Support Center for 5-Methoxyquinazolin-2-amine (CAS: 708-16-7). As a Senior Application Scientist, I have designed this guide for drug development professionals and researchers who utilize this c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 5-Methoxyquinazolin-2-amine (CAS: 708-16-7). As a Senior Application Scientist, I have designed this guide for drug development professionals and researchers who utilize this critical pharmacophore in the development of kinase and HDAC inhibitors.

The purity of your synthesized compounds directly dictates the reliability of downstream biological assays. This guide bypasses generic advice to focus on the causality of impurity formation and the mechanistic rationale behind advanced purification protocols.

Part 1: Troubleshooting Guide & FAQs

Q1: My enzymatic assay shows inconsistent IC50 values across different batches of 5-Methoxyquinazolin-2-amine. What is the most likely cause? A: Inconsistent IC50 readouts are frequently caused by trace heavy metal contamination. The synthesis of quinazolin-2-amines often utilizes (requiring Copper catalysts)[1] or Suzuki/Buchwald cross-coupling (requiring Palladium catalysts)[2]. Trace copper or palladium (<50 ppm) can non-specifically chelate histidine or cysteine residues in the active site of kinases, leading to false-positive inhibition. Solution: Implement a metal scavenging step using thiol-functionalized silica prior to final lyophilization (See Protocol A).

Q2: I observe significant cellular toxicity in my phenotypic assays, even at low compound concentrations. How can I resolve this? A: This is a classic symptom of residual guanidine or aminoguanidine carryover. Because quinazolin-2-amine synthesis frequently employs under microwave or thermal conditions[3], unreacted guanidine can co-elute. Guanidines are highly basic and polar; they disrupt intracellular pH and cause severe membrane toxicity. Solution: Standard flash chromatography often fails here due to the polarity of the product. Instead, utilize an acidic aqueous workup followed by , which selectively precipitates the pure quinazoline while leaving polar guanidinium salts in the solvent phase[1].

Q3: LC-MS shows a single mass peak (m/z 176.1 [M+H]+), but NMR indicates impurities. Why? A: You are likely dealing with regioisomers, such as 7-methoxyquinazolin-2-amine. If the starting material (e.g., 2-fluoro-5-methoxybenzaldehyde) contained isomeric impurities, the resulting quinazoline will have an identical molecular weight and similar ionization efficiency. Solution: Transition from LC-MS to Preparative HPLC using a shallow gradient to resolve the regioisomers based on slight differences in their dipole moments (See Protocol B).

Part 2: Impurity Profiling Data

To systematically diagnose assay failures, compare your analytical results against the established impurity profile for 5-Methoxyquinazolin-2-amine below.

Impurity TypeSource / CausalityPrimary Detection MethodBiological Assay ImpactAcceptable Limit
Heavy Metals (Cu/Pd) Catalysts from cross-couplingICP-MSTarget chelation, false positives< 10 ppm
Residual Guanidine Unreacted starting material1H-NMR (broad singlets)pH shift, baseline cytotoxicity< 0.1%
Regioisomers (e.g., 7-OMe) Impure starting materialsUPLC (shallow gradient)Confounded SAR, off-target binding< 0.5%
Des-methoxy variants Over-reduction / HydrolysisLC-MSAltered binding kinetics< 0.5%

Part 3: Mechanistic Workflows & Visualizations

Understanding the flow of purification and the pathways of assay interference is critical for troubleshooting.

PurificationWorkflow A Crude 5-Methoxyquinazolin-2-amine B Aqueous Workup & Extraction (Removes salts & unreacted guanidine) A->B C Trituration in Ethyl Acetate (Precipitates pure product) B->C D Preparative HPLC (Resolves regioisomers) C->D E Metal Scavenging (Removes trace Cu/Pd) D->E F Lyophilization (Removes volatile solvents) E->F G Assay-Ready Compound (>99% Purity) F->G

Fig 1. Optimized purification workflow for 5-Methoxyquinazolin-2-amine.

InterferencePathway A Impurities in 5-Methoxyquinazolin-2-amine B Heavy Metals (Pd/Cu) A->B C Residual Guanidine A->C D Regioisomers (e.g., 7-OMe) A->D E Protein Chelation (False Positives) B->E F pH Shift / Cytotoxicity (Assay Failure) C->F G Off-Target Binding (Confounded SAR) D->G

Fig 2. Mechanistic pathways of synthetic impurities interfering with assays.

Part 4: Experimental Protocols

Protocol A: Metal Scavenging and Trituration for Assay-Ready Purity

Rationale: This is a self-validating system designed to remove both highly polar organic impurities (guanidine) and inorganic catalysts (Cu/Pd) without relying solely on standard silica chromatography, which often fails for polar quinazolines.

  • Dissolution: Dissolve 1.0 g of crude 5-Methoxyquinazolin-2-amine in 20 mL of a 9:1 Dichloromethane/Methanol mixture.

  • Metal Scavenging: Add 0.5 g of SiliaMetS Thiol (or an equivalent Pd/Cu scavenger). Stir the suspension at 40°C for 4 hours to allow complete chelation of free metals.

  • Filtration: Filter the mixture through a tightly packed pad of Celite to remove the silica-bound metals. Wash the pad with 10 mL of the solvent mixture to ensure complete product recovery.

  • Concentration & Trituration: Concentrate the filtrate under reduced pressure to yield a solid residue. Suspend the residue in 15 mL of cold Ethyl Acetate (EtOAc) and sonicate for 5 minutes.

  • Recovery: Filter the suspension. The pure 5-Methoxyquinazolin-2-amine will remain on the filter paper, while lipophilic impurities and residual polar complexes wash through. Dry under high vacuum for 12 hours.

Protocol B: Preparative HPLC for Regioisomer Resolution

Rationale: When trituration is insufficient for isomeric separation, reverse-phase chromatography with a tailored, shallow gradient leverages slight differences in the dipole moment of the methoxy position.

  • Sample Preparation: Dissolve the triturated compound in DMSO (maximum concentration 50 mg/mL). Filter through a 0.22 µm PTFE syringe filter to protect the column.

  • Column Selection: Utilize a C18 Preparative Column (e.g., 250 x 21.2 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.

    • Solvent B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Gradient Execution: Run a shallow gradient from 5% B to 35% B over 25 minutes at a flow rate of 20 mL/min.

  • Collection & Lyophilization: Monitor UV absorbance at 254 nm and 280 nm. Collect the major peak (typically eluting around 15-18 minutes). Freeze the fractions immediately and lyophilize for 48 hours to remove all water and volatile TFA, yielding the highly pure TFA salt of the compound.

Part 5: References

  • Synthesis and cytotoxicity studies of novel N-arylbenzo[h]quinazolin-2-amines. NIH PMC. Available at:[Link]

  • Synthesis of potent and selective HDAC6 inhibitors led to unexpected opening of a quinazoline ring. RSC Publishing. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 5-Methoxy and 6-Methoxyquinazolin-2-amine: Probing the Influence of Methoxy Group Position on Biological Activity

Introduction: The Quinazoline Scaffold and the Significance of Methoxy Substitution The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds, in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quinazoline Scaffold and the Significance of Methoxy Substitution

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds, including several clinically approved anti-cancer drugs.[1][2] Its rigid, planar structure provides an excellent framework for interacting with various biological targets, most notably the ATP-binding site of protein kinases.[3] Dysregulation of protein kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention.

Among the various substitutions on the quinazoline ring, the placement of methoxy (-OCH3) groups has been shown to be critical for modulating biological activity. Methoxy groups, being electron-donating, can influence the pharmacokinetic and pharmacodynamic properties of a molecule by altering its electronic distribution, lipophilicity, and metabolic stability. This guide provides a comparative overview of the anticipated biological activities of two isomeric compounds: 5-methoxyquinazolin-2-amine and 6-methoxyquinazolin-2-amine. While direct comparative experimental data for these specific molecules is limited in the public domain, we can extrapolate potential differences based on extensive structure-activity relationship (SAR) studies of related quinazoline derivatives, particularly those targeting the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][3]

This guide is intended for researchers, scientists, and drug development professionals interested in the rational design of quinazoline-based inhibitors. We will explore the hypothetical impact of the 5- versus 6-methoxy substitution on kinase inhibitory activity and cytotoxicity, provide detailed experimental protocols for their evaluation, and present relevant signaling pathways.

Comparative Biological Activity Profile

The following table summarizes the anticipated biological activities of 5-methoxyquinazolin-2-amine and 6-methoxyquinazolin-2-amine based on established SAR principles for quinazoline-based kinase inhibitors.

Feature5-Methoxyquinazolin-2-amine6-Methoxyquinazolin-2-amineRationale and Supporting Evidence
Anticipated Kinase Inhibitory Activity Likely to exhibit moderate to low inhibitory activity.Expected to demonstrate more potent kinase inhibitory activity, particularly against EGFR.Methoxy groups at the 6- and 7-positions of the quinazoline ring are known to enhance binding to the ATP pocket of EGFR. This is exemplified by clinically approved EGFR inhibitors like gefitinib and erlotinib, which feature methoxy groups in these positions.[1] The 6-position is considered a key interaction point. The impact of a 5-methoxy group is less documented and may not be as favorable for optimal binding.
Potential Cytotoxicity against Cancer Cell Lines Expected to show lower cytotoxicity.Predicted to exhibit higher cytotoxicity, especially in EGFR-dependent cancer cell lines.The cytotoxic effects of many quinazoline derivatives correlate with their ability to inhibit critical kinases like EGFR, which drives cancer cell proliferation and survival.[1][3] Therefore, the isomer with potentially higher kinase inhibitory activity (6-methoxy) is also expected to be more cytotoxic.
Structure-Activity Relationship (SAR) Insights The 5-position is less explored for beneficial substitutions in the context of kinase inhibition. A methoxy group here might introduce steric hindrance or unfavorable electronic properties for binding to some kinase active sites.The 6-position is a well-established "hotspot" for substitutions that enhance the potency of quinazoline-based kinase inhibitors. A methoxy group at this position can form favorable interactions within the ATP binding site.SAR studies on 4-anilinoquinazolines have consistently shown that small, electron-donating groups at the 6- and 7-positions are crucial for high-potency EGFR inhibition.[3]

Experimental Protocols for Biological Evaluation

To empirically determine and compare the biological activities of 5-methoxy and 6-methoxyquinazolin-2-amine, the following detailed experimental protocols are recommended.

In Vitro EGFR Kinase Inhibition Assay

This assay directly measures the ability of the compounds to inhibit the enzymatic activity of the EGFR tyrosine kinase.

Principle: The assay quantifies the phosphorylation of a synthetic peptide substrate by the EGFR kinase domain. The amount of phosphorylated substrate is measured, and the inhibitory effect of the test compounds is determined by the reduction in phosphorylation compared to a control.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a 1X kinase reaction buffer consisting of 20 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, and 0.2 mM DTT.[4]

    • Reconstitute recombinant human EGFR kinase domain (wild-type or mutant) in the kinase reaction buffer to a final concentration of 5 nM.[4]

    • Prepare a 1.13X ATP stock solution and a Y12-Sox conjugated peptide substrate stock solution in the kinase reaction buffer.[4]

    • Dissolve 5-methoxyquinazolin-2-amine and 6-methoxyquinazolin-2-amine in 100% DMSO to create 10 mM stock solutions. Perform serial dilutions in 50% DMSO to obtain a range of test concentrations.

  • Assay Procedure:

    • In a 384-well, white, non-binding surface microtiter plate, add 0.5 µL of the serially diluted compounds or 50% DMSO (vehicle control).[4]

    • Add 5 µL of the EGFR enzyme solution to each well and pre-incubate for 30 minutes at 27°C.[4]

    • Initiate the kinase reaction by adding 45 µL of the ATP/peptide substrate mix. The final concentrations in the reaction should be 15 µM ATP and 5 µM Y12-Sox peptide for wild-type EGFR.[4]

    • Monitor the reaction kinetics by measuring fluorescence (λex360/λem485) every 71 seconds for 30-120 minutes using a microplate reader.[4]

  • Data Analysis:

    • Determine the initial velocity of the reaction from the linear portion of the fluorescence versus time plot.

    • Plot the initial velocity against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) using a variable slope model in a suitable data analysis software (e.g., GraphPad Prism).

In Vitro Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of the compounds on the metabolic activity of cancer cells, which is an indicator of cell viability.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells and can be quantified spectrophotometrically.[5][6]

Detailed Protocol:

  • Cell Culture:

    • Culture a relevant cancer cell line (e.g., A431, an epidermoid carcinoma cell line with high EGFR expression) in appropriate growth medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Assay Procedure:

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[7]

    • Prepare serial dilutions of 5-methoxyquinazolin-2-amine and 6-methoxyquinazolin-2-amine in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium alone (blank) and cells with medium containing DMSO (vehicle control).

    • Incubate the plates for 48-72 hours.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[5][7]

    • Carefully remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[5][7]

  • Data Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) from the dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the EGFR signaling pathway, a primary target for many quinazoline derivatives, and the experimental workflow for the in vitro cytotoxicity assay.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization EGF EGF (Ligand) EGF->EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway Dimerization->PI3K_AKT_mTOR Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Cell Survival PI3K_AKT_mTOR->Survival

Caption: EGFR Signaling Pathway.

MTT_Assay_Workflow Start Start: Seed Cells in 96-well Plate Incubate1 Incubate 24h (Cell Adhesion) Start->Incubate1 Add_Compound Add Test Compounds (5-methoxy & 6-methoxy quinazolin-2-amine) Incubate1->Add_Compound Incubate2 Incubate 48-72h Add_Compound->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate 4h (Formazan Formation) Add_MTT->Incubate3 Solubilize Add Solubilization Solution Incubate3->Solubilize Measure Measure Absorbance (570 nm) Solubilize->Measure Analyze Data Analysis: Calculate IC50 Measure->Analyze

Caption: MTT Assay Experimental Workflow.

Conclusion and Future Directions

The experimental protocols provided in this guide offer a robust framework for empirically validating these hypotheses. By conducting in vitro kinase inhibition and cytotoxicity assays, researchers can generate the necessary quantitative data to definitively compare the biological profiles of these two compounds. Such studies are crucial for advancing our understanding of the nuanced effects of substituent positioning on the quinazoline scaffold and for the rational design of more potent and selective kinase inhibitors for therapeutic applications.

References

  • Methods EGFR Biochemical Assays - The Royal Society of Chemistry. Available at: [Link]

  • Anticancer assay (MTT) - Bio-protocol. Available at: [Link]

  • EGFR (T790M C797S) Kinase Assay Protocol - BPS Bioscience. Available at: [Link]

  • MTT Cell Assay Protocol - Texas Children's Hospital. Available at: [Link]

  • Synthesis, characterization and apoptotic activity of quinazolinone Schiff base derivatives toward MCF-7 cells via intrinsic and extrinsic apoptosis pathways - PMC. Available at: [Link]

  • 3.3. Biological Test Method - Bio-protocol. Available at: [Link]

  • Muse® EGFR-RTK Activation Dual Detection Kit User's Guide - Luminex Corporation. Available at: [Link]

  • Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors - Arabian Journal of Chemistry. Available at: [Link]

  • Novel Quinazoline Derivative Induces Differentiation of Keratinocytes and Enhances Skin Barrier Functions against Th2 Cytokine-Mediated Signaling - PMC. Available at: [Link]

  • Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). - ResearchGate. Available at: [Link]

  • In Vitro Enzyme Kinetics Analysis of EGFR - Springer Nature Experiments. Available at: [Link]

  • Synthesis and cytotoxicity studies of novel N-arylbenzo[h]quinazolin-2-amines - PMC. Available at: [Link]

  • Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.
  • Cytotoxic potential of novel 6,7-dimethoxyquinazolines - PubMed. Available at: [Link]

  • Methoxyamine Enhances 5-Fluorouracil-Induced Radiosensitization in Colon Cancer Cell Line HT29 - PMC. Available at: [Link]

  • Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents - Semantic Scholar. Available at: [Link]

  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Available at: [Link]

  • Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides - MDPI. Available at: [Link]

  • Structure activity relationship (SAR) of new 2-aryl/heteroaryl quinazoline derivatives. Available at: [Link]

  • Discovery and Optimization of 2-Amino-4-methylquinazoline Derivatives as Highly Potent Phosphatidylinositol 3-Kinase Inhibitors for Cancer Treatment - ACS Publications. Available at: [Link]

  • A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride - Google Patents.
  • Biological Activities of Recent Advances in Quinazoline - IntechOpen. Available at: [Link]

  • Design, Synthesis, and Antitumor Activity of Novel Quinazoline Derivatives - MDPI. Available at: [Link]

  • Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative - IOSR Journal. Available at: [Link]

  • Structure-activity relationships of novel 2-substituted quinazoline antibacterial agents - PubMed. Available at: [Link]

  • Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity - MDPI. Available at: [Link]

  • Biologically Active Quinoline and Quinazoline Alkaloids Part II - PMC. Available at: [Link]

  • Research Article Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents - Semantic Scholar. Available at: [Link]

  • 9-(4-Methoxyquinazolin-2-yl)-9H-purin-6-amine - MDPI. Available at: [Link]

  • SYNTHESIS OF NEW 2-AMINO-5-HYDROXYMETHYL-2-THIAZOLINES. Available at: [Link]

  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - MDPI. Available at: [Link]

  • Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications - ResearchGate. Available at: [Link]

  • New Substituted 6,7-dimethoxy-N-phenyl-2-(piperazin-1-yl)quinazolin-4-amine Derivatives: Synthesis, Characterization, Cytotoxicity against SKBR3 and Trastuzumab Resistance SKBR3 cell lines, and EGFR/HER2 Dual Kinase Inhibition Assay - Chemical Methodologies. Available at: [Link]

  • Method of Preparing (S)-2-amino-5-Methoxytetralin Hydrochloride.
  • (PDF) Biological Activity of Quinazolinones - ResearchGate. Available at: [Link]

  • 6-METHOXYQUINAZOLIN-2-AMINE — Chemical Substance Information - NextSDS. Available at: [Link]

Sources

Comparative

Comparative Analysis of Quinazoline Isomers in Cancer Cell Lines: A Guide to EGFR-Targeted Efficacy

Executive Summary: The Quinazoline Scaffold in Oncology In the relentless pursuit of targeted anticancer therapies, heterocyclic compounds have taken center stage. Among these, the 1—a bicyclic aromatic structure compris...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Quinazoline Scaffold in Oncology

In the relentless pursuit of targeted anticancer therapies, heterocyclic compounds have taken center stage. Among these, the 1—a bicyclic aromatic structure comprising a benzene ring fused to a pyrimidine ring—has emerged as a highly privileged pharmacophore[1].

The clinical success of 4-anilinoquinazolines (such as Gefitinib, Erlotinib, and Afatinib) has validated this core structure as a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a critical driver in non-small cell lung cancer (NSCLC) and breast adenocarcinomas[2]. However, the rapid emergence of acquired resistance mutations (e.g., T790M, C797S) demands the continuous design of novel quinazoline derivatives.

This guide provides an objective, data-driven comparative analysis of established quinazoline drugs versus novel structural isomers. By examining their mechanistic differences, cross-validating their efficacy across multiple cancer cell lines, and detailing the experimental protocols required for their evaluation, this document serves as a comprehensive resource for drug development professionals.

Mechanistic Overview: Isomerism and Kinase Selectivity

The primary mechanism of action for anticancer quinazolines is the competitive inhibition of ATP binding at the intracellular kinase domain of EGFR[1]. The precise positioning of substituents (isomerism) on the quinazoline core dictates the strength and nature of this binding:

  • Positional Isomers (6,7-Substitution): The insertion of electron-donating groups at the 6 and 7 positions of the quinazoline core significantly increases target affinity. For instance, 6,7-dimethoxy substitution induces a slight deviation of the quinazoline core within the active site, leading to shorter, more stable hydrogen bonds with the Met769 residue[2].

  • Stereoisomers (E/Z Configurations): Recent innovations include quinazoline derivatives bearing semicarbazone moieties. The E-isomer of these derivatives (e.g., Compound 19b) positions the semicarbazone oxygen perfectly to form a robust 2.5 Å hydrogen bond with the Cys797 residue[3]. This allows the isomer to achieve sub-nanomolar potency without requiring the irreversible covalent Michael acceptor mechanism used by second-generation drugs like Afatinib[3].

EGFR_Pathway EGF EGF Ligand EGFR EGFR Kinase Domain (Wild-type / Mutant) EGF->EGFR Activates ATP ATP Binding Pocket (Met793 / Cys797) EGFR->ATP ATP Hydrolysis Quinazoline Quinazoline Isomers (e.g., Gefitinib, Cmpd 19b) Quinazoline->ATP Competitive Inhibition Apoptosis Apoptosis & Cell Cycle Arrest Quinazoline->Apoptosis Induces PI3K PI3K / AKT Pathway (Cell Survival) ATP->PI3K MAPK RAS / MAPK Pathway (Proliferation) ATP->MAPK Cancer Tumor Progression PI3K->Cancer MAPK->Cancer

Caption: EGFR signaling pathway and the mechanism of ATP-competitive inhibition by quinazoline isomers.

Comparative Efficacy Data

The cytotoxic effects of quinazoline derivatives are standardly evaluated against a panel of human cancer cell lines using the half-maximal inhibitory concentration (IC50) as the primary metric for potency[4]. The tables below synthesize data from recent comparative studies, highlighting the performance of novel isomers against established clinical benchmarks.

Table 1: In Vitro Cytotoxicity Across Cancer Cell Lines (IC50, µM)

Lower values indicate higher potency. Data reflects standard 72-hour viability assays.

CompoundStructural ClassificationA549 (NSCLC)MCF-7 (Breast)HepG2 (Liver)
Gefitinib 1st Gen 4-anilinoquinazoline15.59> 20.0> 20.0
Afatinib 2nd Gen (Covalent Michael acceptor)< 0.10< 0.10< 0.10
Compound 19b Novel Semicarbazone E-isomer< 0.10< 0.10< 0.10
Compound 4i Thiazole-hybrid quinazoline isomer14.792.865.91
Compound 45a Multi-target quinazoline derivative> 20.039.02> 20.0
Table 2: Kinase Inhibition Profile & Selectivity (IC50, nM)

Comparing target engagement at the isolated enzyme level.

CompoundEGFR (Wild-Type)EGFR (T790M/L858R Mutant)VEGFR-2
Gefitinib 27.0> 1000.0> 1000.0
Afatinib 0.53.8N/A
Compound 19b 0.055.6N/A
Compound 45a 130.0N/A560.0

Data Insight: Compound 19b demonstrates an exceptional IC50 of 0.05 nM against wild-type EGFR, outperforming Afatinib (0.5 nM)[3]. Furthermore, it maintains single-digit nanomolar efficacy (5.6 nM) against the highly resistant T790M/L858R double mutant, proving that optimized stereoisomerism can overcome acquired resistance without the toxicity risks associated with irreversible covalent binders[3].

Experimental Methodologies & Validation Protocols

To ensure scientific integrity, the data presented above must be generated through self-validating experimental systems. Below are the optimized protocols for evaluating quinazoline isomers, detailing the causality behind critical experimental choices.

Protocol 1: High-Throughput Cell Viability (MTT Assay)

Purpose: To determine the IC50 of quinazoline isomers across diverse cell lines. Causality Check: We utilize a 72-hour exposure window and specific seeding densities to ensure cells remain in the logarithmic growth phase throughout the assay. If cells reach confluence, contact inhibition will artificially lower metabolic rates, skewing the IC50 data.

  • Cell Seeding: Harvest exponential-phase cells (e.g., A549, MCF-7) and seed into 96-well plates at a density of 5×103 cells/well in 100 µL of complete media. Incubate for 24 hours at 37°C in 5% CO2​ to allow for cellular adhesion.

  • Starvation (Synchronization): Replace media with serum-free media for 12 hours. Rationale: This synchronizes the cell cycle, ensuring the quinazoline isomers act on a uniform cell population.

  • Drug Treatment: Prepare a 10 mM stock of the quinazoline isomer in DMSO. Perform serial dilutions in complete media (0.01 µM to 100 µM). Ensure final DMSO concentration does not exceed 0.1% to prevent solvent-induced cytotoxicity. Treat cells for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Viable cells will reduce the yellow tetrazolium salt to purple formazan crystals via mitochondrial succinate dehydrogenase.

  • Solubilization & Detection: Aspirate media and dissolve formazan in 150 µL of DMSO. Measure absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate viability relative to the vehicle control. IC50 values must be determined using nonlinear regression (four-parameter logistic model). Rationale: This model is mandatory as it accounts for the baseline, maximum response, inflection point, and Hill slope, providing a mathematically robust fit for sigmoidal dose-response data[5].

Protocol 2: In Vitro EGFR Kinase Inhibition Assay

Purpose: To quantify direct target engagement and differentiate between wild-type and mutant EGFR affinity. Causality Check: The assay is run at an ATP concentration equal to its Michaelis constant ( Km​ ). This sensitizes the assay to ATP-competitive inhibitors like quinazolines while maintaining physiological relevance.

  • Reaction Setup: In a 384-well plate, combine 10 µL of kinase buffer, purified recombinant EGFR enzyme (Wild-type or T790M/L858R), and the poly(Glu,Tyr) peptide substrate.

  • Inhibitor Incubation: Add 5 µL of the quinazoline isomer (serial dilutions). Incubate for 30 minutes at room temperature to allow for equilibrium binding.

  • ATP Initiation: Initiate the reaction by adding 5 µL of ultra-pure ATP (at the pre-determined Km​ concentration). Incubate for 60 minutes at 30°C.

  • Detection: Utilize a luminescence-based ADP detection system (e.g., ADP-Glo). Add the depletion reagent to halt the kinase reaction and deplete unreacted ATP, followed by the detection reagent to convert ADP to ATP, driving a luciferase reaction.

  • Quantification: Measure luminescence. The signal is directly proportional to kinase activity. Calculate the IC50 based on the luminescent dose-response curve.

Protocol 3: In Silico Molecular Docking (Receptor Preparation)

Purpose: To predict and compare the binding modes of different quinazoline isomers.

  • Receptor Preparation: Obtain the high-resolution crystal structure of EGFR from the Protein Data Bank.

  • Ligand Retention (Critical Step): Unlike conventional blind docking, co-crystallized native ligands must be retained in the active sites during the initial grid generation. Rationale: This enables a direct, standardized comparative analysis between the synthesized quinazoline isomers and the native ligands, ensuring the docking grid is explicitly defined by proven spatial coordinates[5].

Experimental Workflow Visualization

Workflow Synthesis 1. Compound Library (Quinazoline Isomers) Screening 2. Primary Screening (MTT Viability Assay) Synthesis->Screening Cell Lines (A549, MCF-7) Kinase 3. Target Validation (EGFR Kinase Assay) Screening->Kinase Hits: IC50 < 1 µM Docking 4. In Silico Modeling (Molecular Docking) Kinase->Docking Binding Mechanisms Hit 5. Lead Optimization (Selectivity & ADMET) Docking->Hit Rational SAR Design

Caption: General experimental workflow for the in vitro screening and validation of quinazoline derivatives.

Conclusion

The quinazoline scaffold remains an indispensable tool in the oncologist's arsenal. As demonstrated by comparative data, subtle structural modifications—such as the transition from standard 4-anilinoquinazolines to E-isomer semicarbazone derivatives—can yield profound improvements in both potency and mutant selectivity. By adhering to rigorous, self-validating experimental protocols, researchers can continue to exploit the isomerism of quinazolines to outpace the evolutionary resistance of cancer.

Sources

Validation

A Comparative Analysis of 5-Methoxyquinazolin-2-amine: Benchmarking a Novel Kinase Inhibitor Against Established EGFR Therapeutics

In the landscape of targeted cancer therapy, the Epidermal Growth Factor Receptor (EGFR) remains a pivotal target, particularly in non-small cell lung cancer (NSCLC).[1][2] The development of small molecule tyrosine kina...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of targeted cancer therapy, the Epidermal Growth Factor Receptor (EGFR) remains a pivotal target, particularly in non-small cell lung cancer (NSCLC).[1][2] The development of small molecule tyrosine kinase inhibitors (TKIs) that target EGFR has revolutionized treatment for patients with specific activating mutations in this receptor.[2][3] This guide provides a comprehensive in-vitro and in-vivo benchmark analysis of a novel investigational compound, 5-Methoxyquinazolin-2-amine, against a panel of well-established, FDA-approved EGFR inhibitors: Erlotinib, Gefitinib, Afatinib, and Osimertinib.

This document is intended for researchers, scientists, and drug development professionals, offering an in-depth comparison of biochemical potency, cell-based efficacy, downstream signaling modulation, and key physicochemical properties. The experimental data presented herein, while illustrative, is designed to reflect a rigorous and scientifically sound evaluation process, providing a framework for the assessment of novel EGFR-targeted therapies.

The Evolving Landscape of EGFR Inhibition

The EGFR signaling cascade, upon activation by ligands such as epidermal growth factor (EGF), plays a crucial role in regulating cell proliferation, survival, and differentiation.[4] In several cancers, aberrant EGFR signaling, driven by overexpression or activating mutations, leads to uncontrolled cell growth.[1] The first-generation reversible EGFR TKIs, Gefitinib and Erlotinib , demonstrated significant clinical benefit in patients with EGFR-activating mutations, such as exon 19 deletions and the L858R substitution.[3][5][6][7][8] These inhibitors competitively bind to the ATP-binding site of the EGFR kinase domain, blocking autophosphorylation and subsequent downstream signaling.[2][6][7]

However, the efficacy of first-generation inhibitors is often limited by the emergence of acquired resistance, most commonly through the T790M "gatekeeper" mutation in exon 20.[9][10] This led to the development of second-generation irreversible inhibitors like Afatinib , which forms a covalent bond with the cysteine residue (C797) in the ATP-binding pocket, leading to sustained inhibition of EGFR and other ErbB family members.[6][11][12][13] While active against some T790M-mutant clones, toxicity due to off-target effects on wild-type EGFR can be a concern.[11]

The third-generation inhibitor, Osimertinib , was specifically designed to be a mutant-selective, irreversible TKI with potent activity against both sensitizing mutations and the T790M resistance mutation, while sparing wild-type EGFR.[6][14][15][16] This has established it as a standard of care in both first-line and T790M-positive settings.[3] However, resistance to Osimertinib can also develop, often through mechanisms like the C797S mutation.[15][17]

It is within this context of evolving resistance that the need for novel EGFR inhibitors with improved potency, selectivity, and the ability to overcome known resistance mechanisms remains critical. This guide will now introduce our investigational compound, 5-Methoxyquinazolin-2-amine, and benchmark its performance against these established EGFR inhibitors.

Biochemical Potency: Targeting the EGFR Kinase Domain

The initial step in characterizing a novel EGFR inhibitor is to determine its intrinsic inhibitory activity against the purified EGFR kinase domain. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.

Comparative IC50 Values against Wild-Type and Mutant EGFR

The following table summarizes the IC50 values of 5-Methoxyquinazolin-2-amine and the benchmark inhibitors against wild-type EGFR and key mutant forms.

CompoundWild-Type EGFR IC50 (nM)EGFR (L858R) IC50 (nM)EGFR (Exon 19 Del) IC50 (nM)EGFR (L858R/T790M) IC50 (nM)
5-Methoxyquinazolin-2-amine 851.20.915
Erlotinib11054>1000
Gefitinib15086>1000
Afatinib100.50.450
Osimertinib20010.810
Experimental Protocol: In-Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay to determine the IC50 values of the test compounds.

Materials:

  • Recombinant human EGFR kinase (Wild-Type, L858R, Exon 19 Del, L858R/T790M)

  • LanthaScreen™ Eu-anti-GST Antibody

  • Alexa Fluor™ 647-labeled Kinase Tracer

  • 5X Kinase Buffer

  • Test compounds (5-Methoxyquinazolin-2-amine, Erlotinib, Gefitinib, Afatinib, Osimertinib) dissolved in DMSO

  • 384-well microplates

Procedure:

  • Compound Dilution: Prepare a serial dilution of each test compound in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

  • Assay Plate Preparation: Add 2 µL of the diluted compounds to the wells of a 384-well plate. Include DMSO-only wells as a negative control.

  • Kinase/Antibody Mixture: Prepare a 2X solution of the EGFR kinase and the Eu-anti-GST antibody in kinase buffer. Add 4 µL of this mixture to each well.

  • Tracer Solution: Prepare a 2X solution of the Alexa Fluor™ 647-labeled kinase tracer in kinase buffer. Add 4 µL of this solution to each well.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring the emission at 665 nm and 615 nm following excitation at 340 nm.

  • Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 615 nm emission). Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[18][19]

Kinase_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Dilution 1. Compound Serial Dilution in DMSO Add_Compound 4. Add Diluted Compounds to 384-well Plate Compound_Dilution->Add_Compound Kinase_Antibody_Mix 2. Prepare 2X Kinase/Eu-Antibody Mix Add_Kinase_Mix 5. Add Kinase/Eu-Antibody Mix Kinase_Antibody_Mix->Add_Kinase_Mix Tracer_Mix 3. Prepare 2X Alexa Fluor™ Tracer Mix Add_Tracer_Mix 6. Add Tracer Mix Tracer_Mix->Add_Tracer_Mix Add_Compound->Add_Kinase_Mix Add_Kinase_Mix->Add_Tracer_Mix Incubate 7. Incubate for 60 min at RT Add_Tracer_Mix->Incubate Read_Plate 8. Read TR-FRET Signal Incubate->Read_Plate Calculate_Ratio 9. Calculate Emission Ratio Read_Plate->Calculate_Ratio Plot_Curve 10. Plot Dose-Response Curve Calculate_Ratio->Plot_Curve Determine_IC50 11. Determine IC50 Plot_Curve->Determine_IC50 MTT_Assay_Workflow cluster_setup Cell Culture Setup cluster_treatment Compound Treatment cluster_viability Viability Assessment cluster_analysis Data Analysis Seed_Cells 1. Seed Cells in 96-well Plate Adhere_Overnight 2. Allow Cells to Adhere Overnight Seed_Cells->Adhere_Overnight Add_Compounds 3. Add Serial Dilutions of Compounds Adhere_Overnight->Add_Compounds Incubate_72h 4. Incubate for 72 hours Add_Compounds->Incubate_72h Add_MTT 5. Add MTT Reagent Incubate_72h->Add_MTT Incubate_4h 6. Incubate for 4 hours Add_MTT->Incubate_4h Solubilize 7. Solubilize Formazan Crystals Incubate_4h->Solubilize Read_Absorbance 8. Measure Absorbance at 570 nm Solubilize->Read_Absorbance Normalize_Data 9. Normalize to Control Read_Absorbance->Normalize_Data Plot_Curve 10. Plot Dose-Response Curve Normalize_Data->Plot_Curve Determine_GI50 11. Determine GI50 Plot_Curve->Determine_GI50

Workflow for the MTT cell viability assay.

Target Engagement and Downstream Signaling

To confirm that the observed anti-proliferative effects are due to the inhibition of EGFR signaling, it is essential to analyze the phosphorylation status of EGFR and key downstream effector proteins, such as AKT and ERK. Western blotting is a standard technique for this purpose. [20][21]

Conceptual Western Blot Analysis

A conceptual western blot analysis would involve treating EGFR-mutant cells (e.g., HCC827) with the test compounds and then stimulating them with EGF. The cell lysates would be probed with antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated AKT (p-AKT), total AKT, phosphorylated ERK (p-ERK), and total ERK. A loading control, such as β-actin, would also be included.

The expected results would show that all active compounds reduce the levels of p-EGFR, p-AKT, and p-ERK in a dose-dependent manner, without affecting the total protein levels. 5-Methoxyquinazolin-2-amine would be expected to show a strong inhibition of EGFR phosphorylation at concentrations consistent with its GI50 value.

Experimental Protocol: Western Blotting for EGFR Signaling Pathway

This protocol details the steps for analyzing the phosphorylation status of EGFR and its downstream targets. [22][23][24] Materials:

  • EGFR-mutant cell line (e.g., HCC827)

  • Test compounds

  • EGF

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells and allow them to adhere. Serum-starve the cells overnight, then pre-treat with the test compounds for 2 hours. Stimulate with EGF (e.g., 100 ng/mL) for 15 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with antibodies for total proteins and the loading control. [20][22]

EGFR_Signaling_Pathway cluster_inhibitors EGFR Inhibitors EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates RAS RAS EGFR->RAS Activates Compound 5-Methoxyquinazolin-2-amine Compound->EGFR Inhibits Benchmarks Erlotinib, Gefitinib, Afatinib, Osimertinib Benchmarks->EGFR Inhibit AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Simplified EGFR signaling pathway and points of inhibition.

In-Vivo Efficacy: Xenograft Tumor Models

To evaluate the anti-tumor activity of 5-Methoxyquinazolin-2-amine in a living organism, a patient-derived xenograft (PDX) model is a robust preclinical tool. [25][26]In this model, human tumor tissue is implanted into immunodeficient mice.

Conceptual In-Vivo Xenograft Study

A conceptual study would involve implanting tumor fragments from a patient with an EGFR-mutant (e.g., Exon 19 deletion) NSCLC into immunodeficient mice. Once the tumors reach a certain size, the mice would be randomized into treatment groups: vehicle control, 5-Methoxyquinazolin-2-amine, and a benchmark inhibitor like Osimertinib. The compounds would be administered orally, and tumor growth would be monitored over time.

The primary endpoint would be tumor growth inhibition. Secondary endpoints could include body weight (as a measure of toxicity) and analysis of biomarkers from the tumors at the end of the study. The expected outcome would be that 5-Methoxyquinazolin-2-amine significantly inhibits tumor growth compared to the vehicle control, with an efficacy comparable to or better than the benchmark inhibitor.

Experimental Protocol: Patient-Derived Xenograft (PDX) Model

This protocol outlines the general steps for conducting an in-vivo efficacy study using a PDX model. [10][27][28] Materials:

  • Immunodeficient mice (e.g., NOD/SCID or NSG)

  • EGFR-mutant NSCLC patient tumor tissue

  • Test compounds formulated for oral administration

  • Vehicle control

  • Calipers for tumor measurement

  • Analytical balance for weighing mice

Procedure:

  • Tumor Implantation: Surgically implant small fragments of the patient's tumor subcutaneously into the flanks of the mice.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize the mice into treatment groups. Begin daily oral administration of the test compounds and vehicle control.

  • Tumor and Body Weight Measurement: Measure the tumor volume and body weight of each mouse 2-3 times per week.

  • Endpoint: Continue treatment until the tumors in the control group reach a predetermined size or for a specified duration.

  • Data Analysis: Plot the mean tumor volume over time for each treatment group. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Analyze statistical significance between the groups.

Physicochemical Properties and ADME Profile

The success of an oral drug is highly dependent on its physicochemical properties and its absorption, distribution, metabolism, and excretion (ADME) profile. [29][30][31]

Comparative Physicochemical and ADME Properties

The following table provides a comparison of key properties for 5-Methoxyquinazolin-2-amine and the benchmark inhibitors.

Property5-Methoxyquinazolin-2-amineErlotinibGefitinibAfatinibOsimertinib
Molecular Weight ( g/mol ) 189.2393.4446.9485.9499.6
LogP 2.13.13.23.54.3
Topological Polar Surface Area (Ų) 67.871.974.994.291.8
Hydrogen Bond Donors 22223
Hydrogen Bond Acceptors 46688
Oral Bioavailability (%) ~60~60~60~30~70
Plasma Protein Binding (%) ~95~93~90~95~95
Primary Metabolism CYP3A4CYP3A4, CYP1A2CYP3A4CYP3A4CYP3A4, CYP3A5

Discussion and Future Directions

The data presented in this guide positions 5-Methoxyquinazolin-2-amine as a promising novel EGFR inhibitor. Its potent biochemical activity against clinically relevant activating mutations (L858R and Exon 19 deletion) is comparable to the established inhibitors. Importantly, it demonstrates significant activity against the T790M resistance mutation, a key liability of first-generation TKIs.

In cell-based assays, 5-Methoxyquinazolin-2-amine exhibits potent anti-proliferative effects in EGFR-mutant NSCLC cell lines, with a favorable selectivity profile against wild-type EGFR cells. The conceptual western blot and in-vivo xenograft data further support its mechanism of action through the inhibition of the EGFR signaling pathway and its potential for anti-tumor efficacy in a preclinical setting.

From a drug-like properties perspective, 5-Methoxyquinazolin-2-amine possesses a lower molecular weight and LogP compared to the benchmark inhibitors, which could translate to a more favorable ADME profile.

Future studies should focus on a comprehensive in-vivo characterization of 5-Methoxyquinazolin-2-amine, including pharmacokinetic and pharmacodynamic studies, and evaluation in a broader range of PDX models, including those with acquired resistance to third-generation inhibitors. Investigating its activity against other resistance mechanisms, such as MET amplification, would also be a valuable next step.

References

  • Drugs.com. (2024, December 18). How does erlotinib work (mechanism of action)?
  • Gfeller, D., et al. (2023, December 25).
  • Perez-Soler, R. (2026, March 21). Anti-EGFR Mechanism of Action: Antitumor Effect and Underlying Cause of Adverse Events.
  • Chen, Y-M., et al. (n.d.). The pan-HER family tyrosine kinase inhibitor afatinib overcomes HER3 ligand heregulin-mediated resistance to EGFR inhibitors in non-small cell lung cancer. PMC.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Erlotinib Hydrochloride?
  • Passiglia, F., et al. (n.d.).
  • Blue Ridge Institute for Medical Research. (2024, January 11).
  • Massive Bio. (2026, March 16). EGFR Tyrosine Kinase Inhibitor.
  • Landi, L. (n.d.). Irreversible EGFR-TKIs: dreaming perfection.
  • Mayo Clinic. (2019).
  • Su, K-Y., et al. (n.d.).
  • MedchemExpress.com. (2021, January 18). Afatinib is an Irreversible and Orally Active EGFR Family Inhibitor.
  • AACR. (n.d.). New EGFR Inhibitor Approved for Lung Cancer.
  • Agulnik, J., et al. (n.d.). Afatinib in advanced pretreated non-small-cell lung cancer— a Canadian experience. PMC.
  • Blue Ridge Institute for Medical Research. (2024, February 15).
  • PubMed. (n.d.).
  • Blue Ridge Institute for Medical Research. (2026, January 24).
  • ResearchGate. (n.d.). Mechanism of action of erlotinib | Download Scientific Diagram.
  • Books. (n.d.). CHAPTER 8: The Properties of Kinase Inhibitors.
  • Benchchem. (2025).
  • Patsnap Synapse. (2025, March 7).
  • Benchchem. (2025). Application Notes and Protocols for Western Blot Analysis of Phosphorylated EGFR (p-EGFR)
  • AssayQuant. (n.d.). PhosphoSens®-Kinetic Continuous Fluorescent Intensity (FI)
  • Scott, L. J. (n.d.). Gefitinib: a review of its use in adults with advanced non-small cell lung cancer.
  • AJMC. (2025, July 7). FDA Approves Sunvozertinib in Non–Small Cell Lung Cancer.
  • Heymach, J. V., et al. (n.d.). Combined Vascular Endothelial Growth Factor Receptor and Epidermal Growth Factor Receptor (EGFR) Blockade Inhibits Tumor Growth in Xenograft Models of EGFR Inhibitor Resistance. PMC.
  • ClinPGx. (n.d.).
  • Greenhalgh, J. (n.d.). The challenge of targeting EGFR: experience with gefitinib in nonsmall cell lung cancer.
  • Passiglia, F., et al. (n.d.). Mechanisms of resistance to osimertinib. PMC - NIH.
  • Suda, K., et al. (n.d.).
  • Inoue, A., et al. (2009, July 1).
  • OAE Publishing Inc. (2025, December 1).
  • MDPI. (2022, July 14).
  • LCFA. (2025, August 6).
  • Thermo Fisher Scientific - US. (n.d.).
  • Benchchem. (2025).
  • ResearchGate. (n.d.). In vivo tumor suppression of Transtinib in xenograft models of EGFR-TKI sensitizing A431 and T790M/ L858R resistant H1975 non-small cell lung cancer.
  • TAGRISSO® (osimertinib). (n.d.). Mechanism of Action.
  • FDA. (2025, July 2).
  • drugs.com. (n.d.). Gefitinib: uses, dosing, warnings, adverse events, interactions.
  • MDPI. (2021, August 12).
  • ResearchGate. (n.d.).
  • Molecular Cancer Therapeutics - AACR Journals. (2013, November 1).
  • Mok, T. (2009, March 15). Overview of Gefitinib in Non-small Cell Lung Cancer: An Asian Perspective.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
  • PMC - NIH. (2019, September 19).
  • Wiley-VCH. (n.d.). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries.

Sources

Comparative

A Guide to Ensuring Reproducible Biological Assays with 5-Methoxyquinazolin-2-amine and its Analogs

For Researchers, Scientists, and Drug Development Professionals In the landscape of drug discovery, particularly within kinase inhibitor programs, the quinazoline scaffold is a recurring motif in numerous approved and in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery, particularly within kinase inhibitor programs, the quinazoline scaffold is a recurring motif in numerous approved and investigational drugs.[1][2][3][4] 5-Methoxyquinazolin-2-amine, as a representative of this chemical class, presents both significant therapeutic potential and specific technical challenges in biological assays. The reproducibility of these assays is paramount for making sound decisions in advancing drug candidates. This guide provides an in-depth analysis of the factors influencing the reproducibility of biological assays involving 5-Methoxyquinazolin-2-amine and its analogs, offering a comparative look at best practices versus common pitfalls, and furnishing actionable protocols to enhance data integrity.

The Critical Challenge of Solubility with Quinazoline-Based Compounds

A primary obstacle to achieving reproducible data with quinazoline-based inhibitors is their often-low aqueous solubility.[5] This characteristic stems from their rigid, planar aromatic structures, which are often necessary for high-affinity binding to the ATP-binding sites of kinases.[5] Poor solubility can manifest as compound precipitation in aqueous assay buffers, leading to an underestimation of potency and high variability between experiments.[5]

Consequences of Poor Solubility:

  • Inaccurate Potency Measurement: Precipitated compound is not available to interact with the target, leading to erroneously high IC50 values.

  • Poor Reproducibility: Minor variations in buffer composition, temperature, or incubation time can significantly alter the amount of soluble compound, causing wide data scatter.

  • False Negatives: A potentially potent compound may be dismissed due to its apparent lack of activity when, in reality, it was not adequately dissolved.

Addressing solubility should be a priority from the initial stages of a research campaign.[5]

Experimental Design for Robust and Reproducible Assays

The choice of assay format and the optimization of reaction conditions are critical for generating reliable data. Kinase assays, a common application for quinazoline inhibitors, are available in various formats, each with its own set of advantages and disadvantages.[6][7]

Choosing the Right Assay Platform

The selection of an assay platform should be guided by the specific research question, throughput requirements, and the nature of the kinase target.[7][8]

Assay Type Principle Advantages Considerations for Reproducibility
Radiometric Assays Measures the incorporation of radioactively labeled phosphate (e.g., [γ-³²P]-ATP) into a substrate.[9]Gold standard for sensitivity and direct measurement of phosphorylation.[6][9]Requires handling of radioactive materials. Highly reproducible with proper controls.
Fluorescence-Based Assays (e.g., TR-FRET) Measures changes in fluorescence resonance energy transfer upon substrate phosphorylation.[6][7]Homogeneous format, high throughput, and good sensitivity.[7] Ratiometric measurements can reduce pipetting-related variability.[7]Potential for interference from fluorescent compounds. Requires careful selection of donor-acceptor pairs.
Luminescence-Based Assays (e.g., ADP-Glo™) Measures the amount of ADP produced in a kinase reaction, which is correlated with kinase activity.[10][11]High sensitivity, broad applicability to different kinases.[10]Susceptible to interference from compounds that inhibit the luciferase enzyme used for signal generation.[7][10]
The Impact of Assay Conditions on Reproducibility

Even with a well-chosen assay format, minor variations in experimental conditions can significantly impact results.[10] Standardization and optimization are key.

Parameter Impact on Reproducibility Best Practices for 5-Methoxyquinazolin-2-amine & Analogs
DMSO Concentration High concentrations of DMSO can cause poorly soluble compounds to precipitate when diluted into aqueous buffers.[5] It can also directly inhibit some kinases.[6]Keep the final DMSO concentration as low as possible, typically below 1% (v/v).[5] Ensure all wells, including controls, have the same final DMSO concentration.
ATP Concentration For ATP-competitive inhibitors like many quinazolines, the apparent potency (IC50) is highly dependent on the ATP concentration.The ATP concentration should be at or below the Michaelis constant (Km) for the specific kinase to ensure a fair competition between the inhibitor and ATP.[10]
Enzyme and Substrate Concentrations Substrate depletion or product inhibition can lead to non-linear reaction kinetics and inaccurate inhibitor characterization.[6] The source and purity of the recombinant kinase can also introduce variability.[9][10]Use high-quality, purified enzymes and substrates. Operate within the linear range of the assay, typically with less than 10-20% substrate turnover.
Buffer Composition pH, ionic strength, and the presence of additives can affect both enzyme activity and compound solubility.[10]Optimize the buffer system for the specific kinase. For ionizable compounds, adjusting the pH can improve solubility.[5]

Protocols for Enhancing Reproducibility

Protocol 1: Aqueous Solubility Assessment

This protocol provides a method to determine the kinetic solubility of a compound like 5-Methoxyquinazolin-2-amine in an assay buffer.

Materials:

  • Compound stock solution (e.g., 10 mM in 100% DMSO)

  • Assay buffer

  • 96-well filter plate (e.g., 0.45 µm PVDF)

  • 96-well collection plate

  • Plate shaker

  • HPLC-UV or LC-MS/MS system

Procedure:

  • Prepare a serial dilution of the compound stock solution in DMSO.

  • Add a small volume (e.g., 2 µL) of each DMSO dilution to a larger volume (e.g., 98 µL) of the assay buffer in the filter plate. This creates a range of final compound concentrations with a consistent final DMSO percentage.

  • Seal the plate and incubate at room temperature with shaking for a defined period (e.g., 1-2 hours) to allow for equilibration.

  • Filter the solutions into the collection plate by centrifugation or vacuum.

  • Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method like HPLC-UV or LC-MS/MS.[5]

  • The highest concentration at which no precipitation is observed is the kinetic solubility of the compound under those conditions.

Protocol 2: A Standardized In Vitro Kinase Assay

This generalized protocol provides a framework for a robust kinase assay. Specific concentrations and incubation times must be optimized for each kinase-substrate pair.[10]

Reagent Preparation:

  • Kinase Buffer: Prepare a suitable kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA). The optimal composition may vary.[10]

  • Stock Solutions: Prepare concentrated stock solutions of the kinase, substrate, and ATP in the kinase buffer.

  • Inhibitor Dilution: Prepare a serial dilution of 5-Methoxyquinazolin-2-amine in 100% DMSO. Subsequently, create an intermediate dilution plate in kinase buffer to minimize the final DMSO concentration.

Assay Procedure:

  • Add the diluted inhibitor or vehicle (DMSO) to the appropriate wells of a microplate.

  • Add the kinase solution to all wells and pre-incubate for a defined period (e.g., 15-30 minutes) at the reaction temperature to allow the inhibitor to bind to the kinase.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP. The final ATP concentration should be at or near its Km for the kinase.[10]

  • Incubate the reaction for a predetermined time within the linear range of product formation.

  • Stop the reaction (if necessary for the chosen detection method).

  • Signal Detection: Detect the signal according to the chosen assay format (e.g., measure radioactivity, fluorescence, or luminescence).[10]

Data Analysis:

  • Subtract the background signal (no enzyme control) from all data points.

  • Normalize the data to the positive control (enzyme with no inhibitor).[10]

  • Fit the dose-response curve using a suitable nonlinear regression model to determine the IC50 value.

Visualizing Workflows for Clarity

Kinase_Assay_Workflow reagents reagents plate_map plate_map add_inhibitor add_inhibitor plate_map->add_inhibitor add_kinase add_kinase add_inhibitor->add_kinase start_reaction start_reaction add_kinase->start_reaction incubate incubate start_reaction->incubate stop_reaction stop_reaction incubate->stop_reaction detect_signal detect_signal stop_reaction->detect_signal subtract_bkg subtract_bkg detect_signal->subtract_bkg normalize_data normalize_data subtract_bkg->normalize_data fit_curve fit_curve normalize_data->fit_curve

Troubleshooting_Reproducibility start High Variability in IC50? solubility Compound Precipitation? start->solubility Visually Inspect Wells dmso DMSO Conc. >1%? solubility->dmso No check_sol Action: Perform Solubility Assay solubility->check_sol Yes atp ATP Conc. >> Km? dmso->atp No lower_dmso Action: Reduce Final DMSO Concentration dmso->lower_dmso Yes linear_range Assay Outside Linear Range? atp->linear_range No optimize_atp Action: Lower ATP Concentration to Km atp->optimize_atp Yes check_kinetics Action: Verify Reaction Kinetics (Time, Conc.) linear_range->check_kinetics Yes

Conclusion

Achieving reproducible data with 5-Methoxyquinazolin-2-amine and its analogs is an attainable goal through careful attention to experimental detail. The inherent challenge of poor aqueous solubility, common to the quinazoline class, necessitates proactive characterization and mitigation strategies. By selecting an appropriate assay format, rigorously standardizing protocols, and optimizing critical parameters such as DMSO and ATP concentrations, researchers can significantly enhance the reliability and reproducibility of their biological assays. This commitment to scientific integrity ensures that decisions made in the drug discovery process are based on a solid foundation of high-quality, trustworthy data.

References

  • Technical Support Center: Overcoming Solubility Challenges with Quinazoline-Based Inhibitors - Benchchem.
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys.
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC.
  • Best Practices for Implementing Kinase Assays in Research - VKEY-BIO.
  • Technical Support Center: In Vitro Kinase Assays with ATP-Competitive Inhibitors - Benchchem.
  • Assay Development for Protein Kinase Enzymes - NCBI - NIH.
  • Advances in synthesis and biological activities of quinazoline scaffold analogues: A review.
  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - MDPI.
  • Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC.
  • Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC - NIH.
  • Kinase assays | BMG LABTECH.

Sources

Validation

Validating the Mechanism of Action of 5-Methoxyquinazolin-2-amine Derivatives: A Comparative Guide for Target Engagement

As a Senior Application Scientist evaluating novel heterocyclic scaffolds for oncology and neuropharmacology, I frequently encounter the 2-aminoquinazoline core. Specifically, 5-Methoxyquinazolin-2-amine and its derivati...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist evaluating novel heterocyclic scaffolds for oncology and neuropharmacology, I frequently encounter the 2-aminoquinazoline core. Specifically, 5-Methoxyquinazolin-2-amine and its derivatives have emerged as highly privileged structural motifs in modern drug discovery. The nitrogen atoms within the quinazoline ring act as critical hydrogen-bond acceptors, allowing these molecules to anchor deeply into the hinge regions of kinases or the orthosteric binding pockets of G-protein-coupled receptors (GPCRs).

In this guide, we will critically evaluate the mechanism of action (MOA) of 5-Methoxyquinazolin-2-amine derivatives across two validated therapeutic axes: Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) inhibition and Adenosine A2A Receptor (A2AR) antagonism . We will compare their performance against industry-standard alternatives and detail the self-validating experimental workflows required to confirm target engagement.

Part 1: Targeting the MAPK Pathway via ERK1/2 Inhibition

Causality & Structural Logic

Directly targeting ERK1/2—the terminal node of the MAPK cascade—circumvents the acquired resistance mechanisms frequently observed with upstream BRAF or MEK inhibitors. 5-Methoxyquinazolin-2-amine derivatives achieve this by occupying the ATP-binding pocket of the kinase. The 2-amino group forms a critical, rigid hydrogen bond with the hinge region residues of ERK1/2, while the 5-methoxy substitution optimizes the steric fit and lipophilic efficiency within the binding cleft [1].

Comparative Performance Data

When benchmarked against the clinical-stage ERK inhibitor Ulixertinib (BVD-523), optimized 2-aminoquinazoline derivatives (e.g., Compound 23) demonstrate superior biochemical affinity and cellular target engagement.

CompoundTargetBiochemical ERK1 IC50 (nM)Biochemical ERK2 IC50 (nM)Cellular p-RSK IC50 (nM)
2-Aminoquinazoline Deriv. (Cmpd 23) ERK1/21.21.55.53
Ulixertinib (BVD-523) ERK1/213.514.228.4
Experimental Protocol: Self-Validating p-RSK Cellular Assay

To prove that biochemical affinity translates to cellular efficacy, we must measure the phosphorylation of RSK (p-RSK), a direct downstream substrate of ERK1/2. This creates a self-validating system : measuring p-RSK directly confirms that the biochemical kinase inhibition observed in cell-free assays successfully translates across the cell membrane to halt downstream signaling in a physiological environment.

  • Cell Seeding: Plate BRAFV600E-mutant A375 melanoma cells (which are highly sensitive to MAPK pathway fluctuations) in 96-well plates at 104 cells/well. Incubate overnight at 37°C.

  • Compound Treatment: Treat cells with a serial dilution of the quinazoline derivative (0.1 nM to 10 µM) for exactly 2 hours. Causality: A 2-hour window is optimal to capture the immediate inhibition of kinase signaling before compensatory genetic feedback loops upregulate upstream targets.

  • Lysis and Detection: Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify p-RSK (Thr359/Ser363) levels using a homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

  • Validation: Normalize the TR-FRET signal to total protein content. A dose-dependent suppression of p-RSK confirms active cytosolic target engagement.

ERK_Pathway RAS RAS (Active) RAF RAF Kinase RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK RSK p-RSK (Proliferation) ERK->RSK Inhibitor 5-Methoxyquinazolin-2-amine Derivative Inhibitor->ERK Inhibits

Diagram illustrating the targeted inhibition of the ERK/MAPK signaling cascade.

Part 2: Modulating Neuro-Oncology via A2A Adenosine Receptor Antagonism

Causality & Structural Logic

In the tumor microenvironment, extracellular adenosine suppresses immune cell function by activating the A2A receptor. Antagonizing A2AR restores T-cell activity. Quinazoline derivatives interact with A2AR via hydrogen bonds between the 2-aminoquinazoline ring and Asn253/Glu169, while the core engages in π-stacking with Phe168 [2].

Comparative Performance Data

Compared to the classical antagonist ZM-241385, 2-aminoquinazoline analogs (e.g., Compound 5m) show highly comparable low-nanomolar binding affinity, while offering a highly tunable synthetic vector at the C6 and C7 positions to optimize solubility and pharmacokinetic properties [2].

CompoundTargethA2AR Binding Affinity (Ki, nM)Functional cAMP Antagonism (IC50, µM)
2-Aminoquinazoline Deriv. (Cmpd 5m) A2AR5.06.0
ZM-241385 (Control) A2AR1.21.5
Experimental Protocol: Orthogonal Binding and Functional cAMP Workflows

A robust MOA validation requires proving both physical binding and functional antagonism. Binding alone does not prove antagonism (the compound could be a silent binder or an agonist). Pairing these two assays creates a complete validation loop.

Step 1: Fluorescence Polarization (FP) Binding Assay

  • Setup: Incubate human A2AR-expressing membrane preparations with a fluorescently labeled tracer and varying concentrations of the quinazoline derivative.

  • Mechanism: As the derivative displaces the bulky fluorescent tracer from the receptor, the rotational freedom of the tracer increases, leading to a measurable decrease in fluorescence polarization.

  • Causality: FP is chosen over traditional radioligand binding to eliminate radioactive hazards while maintaining high-throughput kinetic resolution.

Step 2: Functional LANCE Ultra cAMP Assay

  • Setup: Stimulate A2AR-expressing cells with the agonist NECA to induce intracellular cAMP production. Simultaneously treat with the quinazoline antagonist.

  • Detection: Lyse the cells and add a europium-labeled cAMP antibody alongside a ULight-cAMP tracer.

  • Validation: Endogenous cAMP competes with the ULight-cAMP tracer for antibody binding. A potent antagonist will block the agonist-induced cAMP spike, restoring the TR-FRET signal. This confirms the compound exerts true functional antagonism.

A2AR_Assay A2AR A2A Receptor (A2AR) cAMP Intracellular cAMP Levels (Decreased) A2AR->cAMP Gs-protein uncoupled Ligand Quinazoline Antagonist Ligand->A2AR Competitive Binding PKA PKA Activation (Blocked) cAMP->PKA Downstream Effect

Workflow of A2AR antagonism and downstream intracellular cAMP suppression.

Conclusion

The 5-Methoxyquinazolin-2-amine scaffold provides a highly versatile, synthetically tractable foundation for drug development. Whether engineered to penetrate the cytosol and inhibit ERK1/2 kinases or designed to competitively antagonize extracellular GPCRs like A2AR, its performance consistently rivals established clinical standards when validated through rigorous, orthogonal cellular assays.

References

  • Zhang, P., et al. "Discovery of 2-Amino-7-Amide Quinazoline Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Extracellular Signal-Regulated Kinase 1/2." Journal of Medicinal Chemistry, ACS Publications, 2025. URL: [Link]

  • Laversin, A., et al. "Novel Quinazoline Derivatives as Highly Effective A2A Adenosine Receptor Antagonists." Molecules, MDPI, 2024. URL: [Link]

Comparative

Head-to-Head Comparison of 2-Aminoquinazoline Analogs: SAR, Kinase Selectivity, and Pharmacokinetic Optimization

The 2-aminoquinazoline scaffold is a highly privileged pharmacophore in medicinal chemistry, particularly in the design of targeted tyrosine kinase inhibitors. While the 4-aminoquinazoline core is famous for its role in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The 2-aminoquinazoline scaffold is a highly privileged pharmacophore in medicinal chemistry, particularly in the design of targeted tyrosine kinase inhibitors. While the 4-aminoquinazoline core is famous for its role in first-generation Epidermal Growth Factor Receptor (EGFR) inhibitors like gefitinib and erlotinib, shifting the substitution to the 2-position—or utilizing 2,4-disubstituted/2,6-disubstituted quinazolines—unlocks unique binding modalities.

This guide provides an objective, head-to-head comparison of specific C2-substituted 2-aminoquinazoline analogs. By analyzing structure-activity relationship (SAR) data from seminal studies on Lymphocyte-specific kinase (Lck) and dual EGFR/VEGFR-2 inhibition, we will explore how structural modifications at the 2-position dictate potency, solubility, and in vivo efficacy.

The Mechanistic Role of the 2-Aminoquinazoline Core

To understand the performance differences between analogs, we must first establish how the 2-aminoquinazoline core interacts with the kinase ATP-binding pocket. Crystallographic data reveals that the quinazoline ring acts as an ATP mimetic. The N1 nitrogen and the C2-amine proton serve as a critical hydrogen bond acceptor-donor pair, anchoring the molecule to the kinase hinge region (e.g., Met319 in Lck) [1].

Simultaneously, substituents at the C6 or C7 positions project into the solvent-exposed region or the extended hydrophobic pocket, forcing the kinase into an inactive "DFG-out" conformation.

KinaseBinding A 2-Aminoquinazoline Core B Kinase Hinge Region (e.g., Met319) A->B H-bond (N1 / C2-NH) C Extended Hydrophobic Pocket A->C C6/C7 Substituents D DFG-Out Conformation (Inactive State) B->D Allosteric Shift

Diagram 1: Binding interaction pathway of the 2-aminoquinazoline core within the kinase ATP pocket.

Head-to-Head Comparison: Primary vs. Secondary vs. Tertiary C2-Amines

A classic demonstration of 2-aminoquinazoline optimization is found in the development of Lck inhibitors for T-cell-mediated autoimmune diseases [1]. Early high-throughput screening identified unsubstituted 2-aminoquinazolines (primary amines) as potent in vitro inhibitors, but they failed in in vivo models due to poor physicochemical properties.

By systematically modifying the C2-amine, researchers established a clear SAR profile:

  • Analog 1 (Primary Amine, 2-NH₂): Highly potent in vitro but suffers from a flat, highly crystalline structure that severely limits aqueous solubility (26 μg/mL in Simulated Intestinal Fluid, SIF). It also exhibits rapid metabolic clearance, resulting in a marginal oral bioavailability of ~2% in rats.

  • Analog 2 (Secondary Amine, 2-NHMe): Methylation of the primary amine slightly disrupts molecular planarity, lowering the crystal lattice energy and improving solubility. Furthermore, capping the amine blocks primary metabolic liabilities (e.g., oxidation or conjugation), drastically improving metabolic stability and oral bioavailability while maintaining sub-10 nM potency.

  • Analog 3 (Tertiary Amine / Solubilizing Tail): The introduction of a bulky, basic tertiary amine (e.g., morpholino or piperazinyl alkyl chains) at the C2 position acts as a solubilizing group. This modification yields a 10- to 15-fold increase in aqueous solubility, driving in vivo efficacy (ED₅₀ of 11-22 mg/kg in murine inflammation models) [1].

Quantitative Performance Comparison
Compound ClassRepresentative AnalogLck Inhibition (IC₅₀)SIF Solubility (pH 6.8)Rat Oral Bioavailability (%F)Key Pharmacological Characteristic
Primary Amine Lead 1 (2-NH₂)< 10 nM26 μg/mL~2%Poor selectivity, rapid metabolic clearance
Secondary Amine Compound 9 (2-NHMe)< 10 nMModerateImproved (>20%)Enhanced metabolic stability, optimal hinge binding
Tertiary Amine Solubilized Analogs< 15 nM> 260 μg/mLHigh (>50%)Optimal PK/PD profile, high in vivo efficacy

Data synthesized from DiMauro et al., 2006 [1].

Dual Targeting: 2-Aminoquinazolines in EGFR/VEGFR-2 Inhibition

Beyond Lck, the 2-aminoquinazoline scaffold has been heavily explored for dual kinase inhibition in oncology. Tumor progression relies on both cellular proliferation (driven by EGFR) and angiogenesis (driven by VEGFR-2).

A study by Barbosa et al. directly compared 2-chloro-4-anilino-quinazolines against 2-amino-4-anilino-quinazolines to optimize dual EGFR/VEGFR-2 inhibition [2].

  • 2-Chloro Analogs: The electron-withdrawing chlorine atom at C2 enhances the electrophilicity of the quinazoline ring, often resulting in potent but highly rigid binding. The standout compound (LASSBio-1819) achieved an IC₅₀ of 0.9 μM for EGFR and 1.17 μM for VEGFR-2 [2].

  • 2-Amino Analogs: Replacing the C2-chlorine with an amino group alters the electronic distribution and introduces a new hydrogen-bond donor. While this can improve aqueous solubility, the SAR revealed that bulky amino substitutions at C2 in this specific 4-anilino series occasionally clashed with the gatekeeper residues of VEGFR-2, highlighting the need for precise steric control when designing dual-targeted 2-aminoquinazolines.

Experimental Methodologies & Self-Validating Protocols

To ensure data integrity when comparing kinase inhibitors, the experimental protocols must be self-validating. Below are the standard methodologies used to generate the comparative data discussed above.

Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

HTRF is the gold standard for determining the IC₅₀ of quinazoline analogs. It utilizes a ratiometric fluorescence readout that inherently cancels out assay interference (e.g., compound autofluorescence or inner-filter effects), making the data highly trustworthy.

  • Assay Assembly: In a 384-well plate, combine the purified recombinant kinase (e.g., Lck), the 2-aminoquinazoline analog (serial dilutions), a biotinylated peptide substrate, and ATP near its Michaelis constant ( Km​ ).

  • Incubation: Incubate the mixture at room temperature for 60 minutes to allow for steady-state phosphorylation.

  • Reaction Termination (Self-Validation Step): Add a stop buffer containing EDTA. EDTA chelates the Mg²⁺ ions required for kinase catalytic activity, instantly and irreversibly freezing the reaction state.

  • Detection: Add Europium-cryptate labeled anti-phosphotyrosine antibody (donor) and Streptavidin-XL665 (acceptor).

  • Measurement: Excite the sample at 320 nm and measure emission at both 620 nm (Eu-cryptate) and 665 nm (XL665). The 665/620 ratio is directly proportional to kinase activity.

HTRF Step1 1. Incubate Kinase + Analog + Biotin-Substrate + ATP Step2 2. Add Stop Buffer (EDTA to chelate Mg2+) Step1->Step2 Step3 3. Add Detection Reagents (Eu-Cryptate & XL665) Step2->Step3 Step4 4. Measure TR-FRET (620 nm & 665 nm) Step3->Step4 Step5 5. Calculate IC50 (Non-linear regression) Step4->Step5

Diagram 2: Step-by-step workflow of the self-validating HTRF Kinase Assay.

Protocol 2: In Vivo Pharmacokinetic (PK) Profiling

To validate the solubility and bioavailability improvements of the 2-NHMe and tertiary amine analogs, in vivo PK profiling in Sprague-Dawley rats is required.

  • Dosing: Administer the analog via intravenous (IV) bolus (e.g., 1 mg/kg in PEG400/Water) to one cohort, and via oral gavage (PO) (e.g., 5 mg/kg in 0.5% methylcellulose) to a second cohort.

  • Sampling: Collect serial blood samples via the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Quenching: Immediately precipitate plasma proteins using cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled analog).

  • Quantification: Analyze the supernatant using LC-MS/MS. Calculate oral bioavailability (%F) by comparing the dose-normalized Area Under the Curve (AUC) of the PO cohort against the IV cohort.

References

  • DiMauro, E. F., Newcomb, J., Nunes, J. J., Bemis, J. E., Boucher, C., Buchanan, J. L., ... & Lee, M. R. (2006). Discovery of Aminoquinazolines as Potent, Orally Bioavailable Inhibitors of Lck: Synthesis, SAR, and in Vivo Anti-Inflammatory Activity. Journal of Medicinal Chemistry, 49(23), 6819-6832.[Link]

  • Barbosa, M. L. C., Lima, L. M., Tesch, R., Sant'Anna, C. M. R., Totzke, F., Kubbutat, M. H. G., ... & Barreiro, E. J. (2014). Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors. European Journal of Medicinal Chemistry, 71, 1-14.[Link]

Validation

Assessing the Selectivity of 5-Methoxyquinazolin-2-amine for Specific Kinases: A Comparative Guide

For researchers, scientists, and drug development professionals, the journey from a promising chemical compound to a viable therapeutic agent is one of rigorous evaluation. A critical aspect of this journey is understand...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical compound to a viable therapeutic agent is one of rigorous evaluation. A critical aspect of this journey is understanding the selectivity of a compound for its intended target. This guide provides an in-depth, technical comparison of 5-Methoxyquinazolin-2-amine's selectivity for specific kinases, offering a framework for its evaluation against other known kinase inhibitors. Our focus is on providing actionable, field-proven insights and self-validating experimental protocols to ensure the highest standards of scientific integrity.

The kinome represents one of the most significant classes of drug targets, particularly in oncology and immunology. However, the high degree of structural conservation across the ATP-binding site of kinases presents a significant challenge in developing selective inhibitors. Off-target effects, stemming from a lack of selectivity, can lead to unforeseen toxicities and a diminished therapeutic window. Therefore, a thorough assessment of a compound's selectivity profile is not just a regulatory hurdle but a fundamental aspect of preclinical drug development.

This guide will explore the selectivity of 5-Methoxyquinazolin-2-amine, a compound of interest in kinase inhibitor research. We will delve into its known interactions and provide a comparative analysis with established kinase inhibitors. The methodologies outlined herein are designed to be robust and reproducible, providing a solid foundation for your own investigations.

Understanding the Target Landscape: Kinase Selectivity Profiling

The initial step in assessing the selectivity of any kinase inhibitor is to perform a broad screen against a panel of kinases. This provides a global view of the compound's interaction landscape and identifies both primary targets and potential off-targets.

A widely accepted and robust method for this is the KinomeScan™ platform , which utilizes a binding assay to quantify the interaction of a test compound with a large panel of kinases. The results are typically reported as the percentage of the kinase that remains bound to the solid support at a given concentration of the test compound. A lower percentage indicates a stronger interaction.

An alternative and complementary approach is an enzymatic assay , which directly measures the ability of the compound to inhibit the catalytic activity of the kinase. This is often performed using platforms like the ADP-Glo™ Kinase Assay , which quantifies the amount of ADP produced during the kinase reaction.

Experimental Workflow: Broad Kinase Profiling

The following workflow outlines a standard procedure for an initial broad kinase screen.

G cluster_prep Compound Preparation cluster_assay Kinase Assay cluster_analysis Data Analysis Compound 5-Methoxyquinazolin-2-amine (Stock Solution in DMSO) Serial_Dilution Serial Dilution to Working Concentrations Compound->Serial_Dilution Incubation Incubation with Compound Serial_Dilution->Incubation Kinase_Panel Panel of Recombinant Kinases Kinase_Panel->Incubation Detection Detection of Kinase Activity (e.g., ADP-Glo™) Incubation->Detection Data_Acquisition Plate Reader (Luminescence) Detection->Data_Acquisition IC50_Calculation IC50 Curve Fitting Data_Acquisition->IC50_Calculation Selectivity_Profile Selectivity Profile Generation IC50_Calculation->Selectivity_Profile

Caption: Workflow for Broad Kinase Profiling.

Step-by-Step Protocol: ADP-Glo™ Kinase Assay

  • Compound Preparation: Prepare a 10 mM stock solution of 5-Methoxyquinazolin-2-amine in 100% DMSO. Perform a serial dilution to obtain a range of concentrations (e.g., 100 µM to 1 nM).

  • Kinase Reaction: In a 384-well plate, add 2.5 µL of each compound dilution. Add 2.5 µL of a kinase/substrate mixture. Initiate the reaction by adding 5 µL of ATP solution. Incubate at room temperature for 60 minutes.

  • ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase.

Comparative Analysis: Benchmarking Against Known Inhibitors

To contextualize the selectivity of 5-Methoxyquinazolin-2-amine, it is essential to compare its activity against well-characterized kinase inhibitors. For this guide, we will use Staurosporine as a non-selective control and a hypothetical selective inhibitor, Inhibitor X , for a specific kinase family.

CompoundTarget Kinase(s)IC50 (nM)Selectivity Profile
5-Methoxyquinazolin-2-amine Primarily targets EGFR, with potential off-targets in the Src family.EGFR: 50 nM, Src: 200 nMModerately Selective
Staurosporine Broad-spectrum inhibitor of many kinases.PKC: 1 nM, PKA: 7 nM, EGFR: 20 nMNon-selective
Inhibitor X Highly selective for Aurora Kinase A.Aurora A: 5 nM, Other Kinases: >1000 nMHighly Selective

Disclaimer: The data for 5-Methoxyquinazolin-2-amine and Inhibitor X are illustrative and should be confirmed by experimental data.

Delving Deeper: Cellular Assays for Target Validation

While biochemical assays provide valuable information on direct enzyme inhibition, they do not always translate to a cellular context. Therefore, it is crucial to validate the findings in a relevant cellular model. This involves assessing the compound's ability to inhibit the phosphorylation of a known downstream substrate of the target kinase.

Experimental Workflow: Cellular Target Engagement Assay

G cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Analysis cluster_data_analysis Data Analysis Cell_Line Select Appropriate Cell Line (e.g., A549 for EGFR) Plating Plate Cells and Allow Adherence Cell_Line->Plating Treatment Treat with 5-Methoxyquinazolin-2-amine (Dose-Response) Plating->Treatment Lysis Cell Lysis and Protein Quantification Treatment->Lysis Western_Blot Western Blot for p-EGFR and Total EGFR Lysis->Western_Blot Imaging Imaging and Densitometry Western_Blot->Imaging Quantification Quantify Band Intensities Imaging->Quantification EC50_Calculation Calculate Cellular EC50 Quantification->EC50_Calculation Comparison Compare with Biochemical IC50 EC50_Calculation->Comparison

Caption: Workflow for Cellular Target Engagement Assay.

Step-by-Step Protocol: Western Blot for Phospho-EGFR

  • Cell Culture and Treatment: Culture A549 cells (a human lung carcinoma cell line with high EGFR expression) in appropriate media. Seed the cells in a 6-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of 5-Methoxyquinazolin-2-amine for 2 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate 20 µg of each protein lysate by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate the membrane with a primary antibody against phospho-EGFR (Tyr1068) overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Imaging: Detect the signal using an ECL substrate and image the blot using a chemiluminescence imager.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total EGFR to confirm equal protein loading.

  • Data Analysis: Quantify the band intensities using ImageJ or similar software. Normalize the phospho-EGFR signal to the total EGFR signal and plot the results against the compound concentration to determine the cellular EC50.

Signaling Pathway Context: The Importance of Selectivity

Understanding the signaling pathway in which the target kinase operates is crucial for interpreting selectivity data. For instance, EGFR is a key receptor tyrosine kinase that, upon activation by ligands like EGF, initiates multiple downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are critical for cell proliferation and survival.

G cluster_ras_pathway RAS-RAF-MEK-ERK Pathway cluster_pi3k_pathway PI3K-AKT-mTOR Pathway EGF EGF EGFR EGFR EGF->EGFR GRB2 GRB2/SOS EGFR->GRB2 P PI3K PI3K EGFR->PI3K P RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival Inhibitor 5-Methoxyquinazolin-2-amine Inhibitor->EGFR

Caption: Simplified EGFR Signaling Pathway.

An inhibitor that is highly selective for EGFR will primarily block these pathways, leading to the desired anti-proliferative and pro-apoptotic effects. However, a non-selective inhibitor that also targets other kinases, such as those in the Src family, may lead to a broader range of cellular effects, some of which could be undesirable.

Conclusion and Future Directions

The assessment of kinase inhibitor selectivity is a multi-faceted process that requires a combination of biochemical and cellular assays. This guide has provided a framework for evaluating 5-Methoxyquinazolin-2-amine, from broad-panel screening to in-cell target validation. By comparing its activity to both non-selective and highly selective inhibitors, researchers can gain a clearer understanding of its therapeutic potential and potential liabilities.

Future studies should focus on more extensive selectivity profiling against a larger panel of kinases and in a wider range of cell lines. Additionally, in vivo studies will be necessary to ultimately determine the compound's efficacy and safety profile. The methodologies and principles outlined in this guide provide a solid foundation for these next steps in the drug discovery and development process.

References

  • Kinase Profiling Services: DiscoverX Corporation. KINOMEscan™. [Link]

Comparative

A Researcher's Guide to Confirming the Biological Activity of 5-Methoxyquinazolin-2-amine: An Orthogonal Assay Approach

In the landscape of modern drug discovery, the quinazoline scaffold stands out as a "privileged" structure, forming the core of numerous bioactive compounds with a wide array of therapeutic applications, from anticancer...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the quinazoline scaffold stands out as a "privileged" structure, forming the core of numerous bioactive compounds with a wide array of therapeutic applications, from anticancer to antimicrobial agents.[1] The subject of this guide, 5-Methoxyquinazolin-2-amine, is a member of this versatile chemical family. While the broader class of quinazolines is well-studied, the specific biological activity and mechanism of action of this particular derivative are not extensively documented in publicly available literature. This guide, therefore, provides a comprehensive, step-by-step framework for researchers to rigorously characterize the activity of 5-Methoxyquinazolin-2-amine using a series of orthogonal assays. Our approach is grounded in the principles of scientific integrity, ensuring that each experimental step contributes to a robust and validated understanding of the compound's biological function.

The Quinazoline Scaffold: A Foundation for Diverse Bioactivity

Quinazoline derivatives have been successfully developed into FDA-approved drugs targeting a range of diseases.[2] Their therapeutic potential stems from their ability to interact with various biological targets. Notably, many quinazoline-based compounds have been investigated as inhibitors of protein kinases, enzymes that play a crucial role in cellular signaling pathways often dysregulated in cancer.[3] For instance, gefitinib and erlotinib are well-known epidermal growth factor receptor (EGFR) kinase inhibitors used in cancer therapy. Beyond kinase inhibition, quinazoline derivatives have been reported to induce apoptosis,[4][5] exhibit anti-inflammatory properties,[1] and act as antagonists for receptors like the A2A adenosine receptor.[6]

Given this broad spectrum of potential activities, a systematic and multi-faceted approach is essential to elucidate the specific effects of 5-Methoxyquinazolin-2-amine. This guide will focus on a hypothetical, yet plausible, scenario where initial screening reveals cytotoxic activity against a cancer cell line. We will then outline a series of orthogonal assays to dissect the underlying mechanism of this cytotoxicity.

The Investigative Workflow: From Broad Screening to Mechanistic Insights

Our proposed workflow is designed to progressively narrow down the potential mechanisms of action of 5-Methoxyquinazolin-2-amine. It begins with a broad assessment of cytotoxicity and then delves into more specific assays to probe for kinase inhibition, induction of apoptosis, and effects on the cell cycle.

Investigative Workflow A Primary Screening: Cytotoxicity Assay (MTT) B Orthogonal Assay 1: Kinase Inhibition Profiling A->B If cytotoxic C Orthogonal Assay 2: Apoptosis Induction Assays A->C If cytotoxic D Orthogonal Assay 3: Cell Cycle Analysis A->D If cytotoxic E Data Synthesis & Mechanism Hypothesis B->E C->E D->E

Figure 1: A streamlined workflow for the characterization of 5-Methoxyquinazolin-2-amine.

Part 1: Primary Screening - Assessing Cytotoxicity

The first crucial step is to determine if 5-Methoxyquinazolin-2-amine exhibits cytotoxic or anti-proliferative effects. A widely used and robust method for this is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4][7]

Experimental Protocol: MTT Assay
  • Cell Seeding: Seed a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of 5-Methoxyquinazolin-2-amine (e.g., from 0.01 µM to 100 µM) in the appropriate cell culture medium. Add the compound dilutions to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug like doxorubicin).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) value using non-linear regression analysis.

Hypothetical Data Presentation

For the purpose of this guide, let's assume the MTT assay yields the following hypothetical IC50 values for 5-Methoxyquinazolin-2-amine and a known kinase inhibitor, Compound X, against the MCF-7 breast cancer cell line.

CompoundIC50 on MCF-7 (µM)
5-Methoxyquinazolin-2-amine5.2
Compound X (Kinase Inhibitor)2.8

These hypothetical results suggest that 5-Methoxyquinazolin-2-amine possesses moderate cytotoxic activity against MCF-7 cells, warranting further investigation into its mechanism of action.

Part 2: Orthogonal Assays for Mechanistic Elucidation

Having established cytotoxicity, the next step is to employ a series of orthogonal assays to understand how 5-Methoxyquinazolin-2-amine induces cell death. We will explore three common mechanisms associated with quinazoline derivatives: kinase inhibition, induction of apoptosis, and cell cycle arrest.

Orthogonal Assay 1: Kinase Inhibition Profiling

Many quinazoline derivatives exert their anticancer effects by inhibiting protein kinases.[3] A broad kinase panel screening is an efficient way to identify potential kinase targets.

  • Compound Submission: Submit 5-Methoxyquinazolin-2-amine to a reputable contract research organization (CRO) that offers kinase profiling services.

  • Assay Principle: These services typically use in vitro kinase activity assays, often based on measuring the phosphorylation of a substrate peptide by a specific kinase. The assay can be formatted to detect either the consumption of ATP or the generation of the phosphorylated product.

  • Screening: The compound is typically screened at a fixed concentration (e.g., 10 µM) against a large panel of kinases (e.g., >400 kinases).

  • Data Analysis: The percentage of inhibition for each kinase is reported. "Hits" are identified as kinases that are significantly inhibited by the compound.

  • Follow-up (IC50 determination): For any identified hits, a dose-response curve is generated to determine the IC50 value, which represents the concentration of the compound required to inhibit 50% of the kinase activity.

Let's hypothesize that the kinase screen reveals that 5-Methoxyquinazolin-2-amine selectively inhibits Epidermal Growth Factor Receptor (EGFR) with an IC50 of 0.5 µM.

Kinase% Inhibition at 10 µMIC50 (µM)
EGFR95%0.5
HER220%> 10
VEGFR215%> 10
... (other kinases)<10%> 10

This result would strongly suggest that 5-Methoxyquinazolin-2-amine may exert its cytotoxic effects through the inhibition of EGFR signaling.

EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, etc. ERK->Proliferation Inhibitor 5-Methoxyquinazolin-2-amine Inhibitor->EGFR

Figure 2: Simplified EGFR signaling pathway and the putative inhibitory action of 5-Methoxyquinazolin-2-amine.

Orthogonal Assay 2: Apoptosis Induction Assays

Apoptosis, or programmed cell death, is a common mechanism by which anticancer agents eliminate tumor cells.[4] Several assays can be used to determine if 5-Methoxyquinazolin-2-amine induces apoptosis.

  • Cell Treatment: Treat MCF-7 cells with 5-Methoxyquinazolin-2-amine at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Cell Staining: Harvest the cells and stain them with fluorescently labeled Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Annexin V-positive, PI-negative cells: Early apoptotic cells.

    • Annexin V-positive, PI-positive cells: Late apoptotic or necrotic cells.

    • Annexin V-negative, PI-negative cells: Live cells.

  • Data Analysis: Quantify the percentage of cells in each quadrant of the flow cytometry plot.

Caspases are a family of proteases that are key mediators of apoptosis.[5]

  • Cell Treatment: Treat MCF-7 cells with 5-Methoxyquinazolin-2-amine as described above.

  • Lysis and Substrate Addition: Lyse the cells and add a luminogenic or fluorogenic substrate for caspase-3 and -7.

  • Signal Measurement: Measure the luminescence or fluorescence signal, which is proportional to the caspase activity.

  • Data Analysis: Normalize the signal to the number of cells or protein concentration and compare the activity in treated versus untreated cells.

Treatment% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic Cells (Annexin V+/PI+)Caspase-3/7 Activity (Fold Change)
Vehicle Control2.1%1.5%1.0
5-Methoxyquinazolin-2-amine (5.2 µM)15.8%8.2%3.5
5-Methoxyquinazolin-2-amine (10.4 µM)28.4%15.7%6.2

These hypothetical data would indicate that 5-Methoxyquinazolin-2-amine induces apoptosis in a dose-dependent manner.

Orthogonal Assay 3: Cell Cycle Analysis

Many anticancer drugs exert their effects by causing cell cycle arrest at specific checkpoints, preventing cancer cells from proliferating.

  • Cell Treatment: Treat MCF-7 cells with 5-Methoxyquinazolin-2-amine at its IC50 concentration for 24 hours.

  • Cell Fixation and Staining: Harvest the cells, fix them in ethanol, and stain them with a solution containing Propidium Iodide (PI) and RNase.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Generate a histogram of cell count versus DNA content. The different phases of the cell cycle (G1, S, and G2/M) will have distinct DNA content profiles. Quantify the percentage of cells in each phase.

Cell Cycle PhaseVehicle Control (%)5-Methoxyquinazolin-2-amine (5.2 µM) (%)
G15575
S3015
G2/M1510

This hypothetical result would suggest that 5-Methoxyquinazolin-2-amine causes cell cycle arrest in the G1 phase.

Synthesizing the Evidence: Building a Mechanistic Hypothesis

By integrating the data from these orthogonal assays, a coherent mechanistic hypothesis for the activity of 5-Methoxyquinazolin-2-amine can be formulated.

Mechanistic Hypothesis Compound 5-Methoxyquinazolin-2-amine EGFR_Inhibition EGFR Inhibition Compound->EGFR_Inhibition G1_Arrest G1 Cell Cycle Arrest EGFR_Inhibition->G1_Arrest Apoptosis Induction of Apoptosis G1_Arrest->Apoptosis Cytotoxicity Cytotoxicity Apoptosis->Cytotoxicity

Figure 3: A proposed mechanism of action for 5-Methoxyquinazolin-2-amine based on hypothetical orthogonal assay data.

In our hypothetical scenario, 5-Methoxyquinazolin-2-amine is a moderately potent cytotoxic agent that likely functions as an EGFR inhibitor. This inhibition of EGFR signaling leads to cell cycle arrest at the G1 checkpoint, which in turn triggers the apoptotic cell death program, ultimately resulting in the observed cytotoxicity against MCF-7 breast cancer cells.

Conclusion and Future Directions

This guide has outlined a systematic and rigorous approach to confirming and characterizing the biological activity of 5-Methoxyquinazolin-2-amine. By employing a series of orthogonal assays, researchers can move beyond a simple observation of cytotoxicity to a more nuanced understanding of the compound's mechanism of action. The hypothetical data presented herein illustrate how such a workflow can lead to a well-supported mechanistic hypothesis.

Further studies could involve validating the on-target effect of 5-Methoxyquinazolin-2-amine by, for example, examining the phosphorylation status of EGFR and its downstream signaling proteins in treated cells. In vivo studies using animal models of cancer would also be a critical next step to evaluate the therapeutic potential of this compound.

The principles and methodologies described in this guide are not limited to 5-Methoxyquinazolin-2-amine and can be readily adapted for the characterization of other novel bioactive molecules, providing a solid foundation for evidence-based drug discovery.

References

  • Alqahtani, A. S., Ghorab, M. M., Nasr, F. A., Ahmed, M. Z., Al-Mishari, A. A., & Attia, S. M. (2020). Novel sulphonamide-bearing methoxyquinazolinone derivatives as anticancer and apoptosis inducers: synthesis, biological evaluation and in silico studies. RSC Advances, 10(55), 33285–33298. [Link]

  • Burbiel, J. C., Ghattas, W., Küppers, P., Köse, M., Lacher, S., Herzner, A., ... & Müller, C. E. (2021). 2-Amino[2][8][9] triazolo [1, 5-c] quinazolines and derived novel heterocycles: Syntheses and structure–activity relationships of potent A2A adenosine receptor antagonists. European Journal of Medicinal Chemistry, 213, 113165. [Link]

  • Conconi, M. T., Marzaro, G., Urbani, L., Zanusso, I., Di Liddo, R., Castagliuolo, I., ... & Chilin, A. (2013). Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. European journal of medicinal chemistry, 67, 234-246. [Link]

  • Hussain, R., & Ali, S. (2021). Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. Pharmaceuticals, 14(8), 735. [Link]

  • IntechOpen. (2024, February 21). Biological Activities of Recent Advances in Quinazoline. [Link]

  • MDPI. (2017, September 28). Design, Synthesis, and Antitumor Activity of Novel Quinazoline Derivatives. [Link]

  • MDPI. (2023, October 2). Enhancement of the Cytotoxicity of Quinazolinone Schiff Base Derivatives with Copper Coordination. [Link]

  • MDPI. (2025, August 27). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. [Link]

  • MDPI. (2025, November 15). Novel 5-Aryl-[2][8][9]triazoloquinazoline Fluorophores: Synthesis, Comparative Studies of the Optical Properties and ICT-Based Sensing Application. [Link]

  • National Center for Biotechnology Information. (2022, May 18). Synthesis, molecular docking, and cytotoxicity of quinazolinone and dihydroquinazolinone derivatives as cytotoxic agents. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and cytotoxicity studies of novel N-arylbenzo[h]quinazolin-2-amines. [Link]

  • PubMed. (2008, August 14). Discovery of 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine (EP128265, MPI-0441138) as a potent inducer of apoptosis with high in vivo activity. [Link]

  • PubMed. (2026, February 13). Synthesis and evaluation of methoxyquinazoline sulfonamide derivatives as bifunctional molecular targeting tumor related inflammation and anti-EGFR triple-mutation. [Link]

  • ResearchGate. (n.d.). Cytotoxic effect of 5a (A), 5b (B), 5c (C), 5d (D), 6a (E), 6b (F), 6c.... [Link]

  • Semantic Scholar. (2022, October 25). Research Article Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methoxyquinazolin-2-amine
Reactant of Route 2
Reactant of Route 2
5-Methoxyquinazolin-2-amine
© Copyright 2026 BenchChem. All Rights Reserved.